molecular formula C7H14N2O B3042124 N-methylpiperidine-3-carboxamide CAS No. 5115-98-0

N-methylpiperidine-3-carboxamide

Cat. No.: B3042124
CAS No.: 5115-98-0
M. Wt: 142.2 g/mol
InChI Key: LEEDUUNLCWJQNG-UHFFFAOYSA-N
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Description

N-methylpiperidine-3-carboxamide, identified by the CAS Registry Number 5115-98-0, is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . This piperidine-based carboxamide derivative is characterized by key physical properties including a predicted density of approximately 0.997 g/cm³ and a boiling point of around 318.5°C at standard atmospheric pressure . Its flash point is reported to be 149.6°C, which is a critical parameter for safe handling and storage . As a versatile chemical building block, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure makes it a compound of interest for the development and exploration of novel pharmacologically active molecules. Researchers utilize this scaffold in various applications, including the synthesis of more complex compounds and as a precursor in method development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDUUNLCWJQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-methylpiperidine-3-carboxamide

This compound is a heterocyclic organic compound featuring a piperidine ring N-alkylated with a methyl group and substituted with a primary carboxamide at the 3-position. While a seemingly simple molecule, its structure represents a confluence of chemical features that render it a highly valuable scaffold in modern drug discovery. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a ubiquitous motif found in over twenty classes of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1]

The strategic placement of the N-methyl and 3-carboxamide groups provides distinct vectors for chemical modification and specific points of interaction with biological targets. The tertiary amine introduces a basic center, which is often crucial for receptor binding and formulation, while the carboxamide group offers a rich hub for hydrogen bonding interactions. This unique combination has positioned this compound and its derivatives as key components in the development of therapeutics for a wide range of diseases, including infectious diseases, osteoporosis, and cancer.[2][3][4] This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound begins with its fundamental physicochemical and spectroscopic data. These properties are critical for predicting its behavior in both chemical reactions and biological systems.

Core Properties

The following table summarizes the key identifying and physical properties of this compound.

PropertyValueSource
CAS Number 475060-42-5 (for Hydrochloride salt)
Molecular Formula C₇H₁₄N₂O[5][6]
Molecular Weight 142.20 g/mol [6][7]
Physical Form Solid (as Hydrochloride salt)
pKa (Predicted) 16.54 ± 0.20[7]
InChI Key GJIWAHKHYCEKFG-UHFFFAOYSA-N (for Hydrochloride salt)
Spectroscopic Characterization Data (Predicted/Typical)

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. Below are the expected spectral characteristics for this compound.

TechniqueExpected Features
¹H NMR Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperidine ring protons (multiplets, ~1.4-3.0 ppm), and amide protons (broad singlets, ~7.0-8.0 ppm).
¹³C NMR Resonances for the carbonyl carbon (~175 ppm), piperidine ring carbons (~24-57 ppm), and the N-methyl carbon (~46 ppm).[8]
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amide (~3300-3100 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-N stretching.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 143.11 corresponding to the protonated molecule.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the coupling of a suitable piperidine precursor with an amine source. The choice of starting material and coupling agent is critical for achieving high yield and purity.

General Synthetic Workflow

The most common and versatile approach involves the amidation of N-methylpiperidine-3-carboxylic acid or its activated derivatives. This process hinges on the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry.

G cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2: From Ester start1 N-Methylpiperidine-3-carboxylic Acid activator Coupling Agent (e.g., HATU, EDCI/HOBt) start1->activator Activation intermediate1 Activated Ester Intermediate activator->intermediate1 amine1 Ammonia Source (e.g., NH₄Cl, (NH₄)₂CO₃) intermediate1->amine1 Amidation product1 This compound amine1->product1 start2 Methyl N-methylpiperidine-3-carboxylate amine2 Ammonia/Ammonolysis start2->amine2 Direct Aminolysis product2 This compound amine2->product2 caption General synthetic routes to this compound.

Caption: General synthetic routes to this compound.

Experimental Protocol: Amide Coupling via HATU

This protocol describes a robust method starting from N-methylpiperidine-3-carboxylic acid, utilizing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Rationale: HATU is chosen for its high efficiency, rapid reaction times, and ability to minimize racemization in chiral systems. It functions by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without competing in the coupling step.[2]

Step-by-Step Methodology:

  • Preparation: To a solution of N-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert argon atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).[2]

  • Activation: Stir the mixture at 0°C for 15-20 minutes to allow for the complete formation of the activated ester intermediate.

  • Amidation: Introduce a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq), to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the tertiary amine and the primary amide.

Caption: Key reactive sites on the this compound scaffold.

  • Tertiary Amine (N-methyl group): As a tertiary amine, the piperidine nitrogen is basic and nucleophilic. It readily undergoes protonation to form hydrochloride or other acid-addition salts, which often improves crystallinity and aqueous solubility. The nitrogen can also be a target for further alkylation to form quaternary ammonium salts or oxidation to form N-oxides, a common metabolic pathway.[8]

  • Primary Carboxamide: The amide functional group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The N-H bonds are key hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor, both critical for molecular recognition at biological targets.

Storage and Stability: this compound hydrochloride is typically a stable solid. It should be stored in a well-sealed container under an inert atmosphere at room temperature to prevent moisture absorption and degradation.

Biological Significance and Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a diverse array of biological systems.

Established and Investigational Therapeutic Areas:
  • Anti-malarial Agents: A piperidine carboxamide series was identified through phenotypic screening to have potent activity against Plasmodium falciparum, the parasite responsible for malaria.[2] These compounds were found to be species-selective, reversible inhibitors of the parasite's proteasome β5 active site (Pf20Sβ5), a different binding location from other known proteasome inhibitors, highlighting a novel mechanism of action.[2]

  • Anti-osteoporosis Agents: Derivatives of piperidine-3-carboxamide have been synthesized and evaluated as potent inhibitors of cathepsin K, a cysteine protease that plays a critical role in bone resorption.[3][9] One lead compound, H-9, demonstrated an IC₅₀ value of 0.08 µM against cathepsin K and was shown to increase bone mineral density in preclinical models of osteoporosis, suggesting its potential as a treatment for bone metabolic diseases.[3][9]

  • Anticancer Activity: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[4][10] This suggests a potential therapeutic strategy for cancers where inducing permanent cell cycle arrest is a desirable outcome.

  • Platelet Aggregation Inhibitors: Early research explored piperidine-3-carboxamides as inhibitors of human platelet aggregation, suggesting potential applications in cardiovascular disease.[11]

G cluster_0 cluster_1 core This compound (Core Scaffold) r1 R¹ Modification (Amide N-substitution) core->r1 Modulates H-bonding, Lipophilicity r2 R² Modification (Piperidine N-substitution) core->r2 Alters Basicity, Solubility r3 R³ Modification (Piperidine Ring) core->r3 Adjusts Conformation, Metabolic Stability pk Pharmacokinetics (ADME) r1->pk pd Pharmacodynamics (Potency, Selectivity) r1->pd r2->pk r2->pd safety Safety Profile r3->safety caption Role as a versatile scaffold in structure-activity relationship (SAR) studies.

Caption: Role as a versatile scaffold in structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its hydrochloride salt and the structurally related N-methylpiperidine provide a strong basis for assessing its potential hazards.[12][13]

Hazard Identification

Based on related compounds, the following hazards should be anticipated:

  • Pictograms: GHS07 (Exclamation Mark) is indicated for the hydrochloride salt.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Signal Word: Warning.

Recommended Handling Procedures

All work with this compound should be conducted by qualified personnel in a controlled laboratory setting.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

  • First Aid Measures:

    • If Inhaled: Move to fresh air.

    • On Skin: Wash off immediately with plenty of soap and water.

    • In Eyes: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.[14]

References

  • This compound. PubChem, National Institutes of Health. [Link]

  • Plouffe, D. et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Agelis, G. et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • Wang, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • N-methyl-3-(methylamino)piperidine-3-carboxamide. PubChem, National Institutes of Health. [Link]

  • Lee, G. et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC, National Institutes of Health. [Link]

  • This compound hydrochloride. MySkinRecipes. [Link]

  • N-[3-(aminomethyl)phenyl]-3-methylpiperidine-1-carboxamide. PubChem, National Institutes of Health. [Link]

  • N-Methylpiperidine. PubChem, National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Experimental Procedures for Piperidines. The Royal Society of Chemistry. [Link]

  • Process for preparation of n,n-di substituted carboxamides.
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • Methyl piperidine-3-carboxylate. PubChem, National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. [Link]

  • N-methylpiperidine-4-carboxamide. PubChem, National Institutes of Health. [Link]

  • Piperidine. NIST WebBook. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]

  • ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. [Link]

  • Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC, National Institutes of Health. [Link]

Sources

Synthesis of N-Methylpiperidine-3-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-methylpiperidine-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its constrained cyclic backbone and the presence of a hydrogen bond donor/acceptor amide group make it an attractive framework for designing ligands that target a variety of receptors and enzymes. This technical guide provides an in-depth exploration of the synthesis of this compound derivatives, offering insights into common synthetic strategies, key experimental considerations, and detailed protocols for researchers in drug discovery and development.

The Strategic Importance of the this compound Core

The piperidine ring is a ubiquitous feature in natural products and pharmaceuticals.[1] The substitution pattern on this ring profoundly influences the molecule's three-dimensional shape and its interactions with biological targets. The this compound core, in particular, has been investigated for a range of therapeutic applications, including as human platelet aggregation inhibitors and as agents targeting cathepsin K for the treatment of osteoporosis.[2][3] The N-methyl group can enhance metabolic stability, improve cell permeability, and modulate the basicity of the piperidine nitrogen, which can be critical for target engagement and pharmacokinetic properties.

Key Synthetic Approaches to this compound Derivatives

The synthesis of this compound derivatives primarily revolves around the formation of the amide bond. The two most common retrosynthetic disconnections are:

  • Amide bond formation between N-methylpiperidine-3-carboxylic acid and an amine.

  • N-methylation of a piperidine-3-carboxamide precursor.

The choice of strategy often depends on the availability of starting materials and the desired diversity in the final products.

Amide Coupling Strategies Starting from N-Methylpiperidine-3-carboxylic Acid

The direct coupling of a carboxylic acid and an amine to form an amide bond is a cornerstone of medicinal chemistry.[4][5] However, the direct condensation is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, various coupling reagents are employed to activate the carboxylic acid.

A general workflow for this approach is depicted below:

G start N-Methylpiperidine-3-carboxylic Acid coupling Amide Coupling Reagent + Base start->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product This compound Derivative coupling->product workup Aqueous Work-up & Purification product->workup

Figure 1: General workflow for the synthesis of this compound derivatives via amide coupling.

Common Coupling Reagents:

A variety of coupling reagents can be utilized for this transformation, each with its own advantages and disadvantages. The selection of the appropriate reagent is crucial and depends on factors such as the steric hindrance of the substrates and the potential for side reactions.[4]

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)HOBt or NHSDIPEA or Et3NDCM, DMFWater-soluble byproducts, mild conditionsRacemization, formation of N-acylurea
HATU (Uronium/Aminium)NoneDIPEA or 2,4,6-collidineDMF, NMPHigh efficiency, low racemizationCost, byproduct removal
PyBOP (Phosphonium)NoneDIPEADMF, DCMEffective for hindered couplingsPhosphine oxide byproducts
T3P (Phosphonic Anhydride)NonePyridine or Et3NEtOAc, MeCNHigh reactivity, clean reaction profileByproducts can be challenging to remove

Experimental Protocol: Synthesis of a Representative this compound Derivative using HATU

This protocol describes the synthesis of a generic this compound derivative from N-methylpiperidine-3-carboxylic acid and a primary amine.

Materials:

  • N-Methylpiperidine-3-carboxylic acid

  • Amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • To a solution of N-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and the amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

N-Methylation of Piperidine-3-carboxamide Precursors

An alternative strategy involves the synthesis of a piperidine-3-carboxamide derivative followed by methylation of the piperidine nitrogen. This approach can be advantageous if a diverse range of N-substituted analogs is desired from a common intermediate.

G start Piperidine-3-carboxamide Derivative reagent Methylating Agent (e.g., MeI, HCHO/HCOOH) start->reagent product This compound Derivative reagent->product workup Work-up & Purification product->workup

Figure 2: General workflow for the synthesis of this compound derivatives via N-methylation.

Common Methylation Methods:

  • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde and formic acid for reductive amination. It is a cost-effective and scalable method.

  • Reductive Amination with Formaldehyde and a Reducing Agent: A milder alternative to the Eschweiler-Clarke reaction involves reacting the secondary amine with formaldehyde to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).

  • Direct Alkylation with a Methylating Agent: Reagents like methyl iodide (MeI) or dimethyl sulfate ((CH3)2SO4) can be used in the presence of a base. This method can sometimes lead to over-alkylation to form a quaternary ammonium salt, so careful control of stoichiometry and reaction conditions is necessary.

Catalytic Approaches to Amide Bond Formation

In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for amide synthesis.[6] Catalytic direct amidation, which avoids the use of stoichiometric activating agents, is a promising green chemistry approach.[6] These methods often employ catalysts based on boron, titanium, or zirconium and typically require the removal of water to drive the reaction to completion.[6] While not yet as widely adopted as traditional coupling reagents in medicinal chemistry labs, catalytic methods offer a more environmentally friendly alternative for the synthesis of this compound derivatives, particularly on a larger scale.

Characterization and Quality Control

The synthesized this compound derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group.

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of reliable methods at the disposal of medicinal chemists. The choice of synthetic strategy will be dictated by factors such as the desired scale of the reaction, the availability of starting materials, and the need for diversification. While traditional amide coupling reactions remain the workhorse for small-scale synthesis, the development of catalytic methods offers a greener path forward for larger-scale production. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important class of compounds in their drug discovery endeavors.

References

  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]

  • Unpublished. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Unpublished. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. [Link]

  • Unpublished. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Unpublished. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]

  • Unpublished. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Unpublished. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publications. [Link]

  • Lundberg, H. (n.d.). Catalytic amide formation from non-activated carboxylic acids and amines. Semantic Scholar. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Unbekannt. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. [Link]

  • Al-Gharabli, S. I., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. [Link]

  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. [Link]

  • Unbekannt. (2025). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]

Sources

A-1 Technical Guide: Elucidating the Mechanism of Action for N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Preamble: Charting the Uncharted

In drug discovery, we often encounter novel chemical entities (NCEs) born from phenotypic screens or synthetic libraries, entities that show compelling biological activity but whose mechanism of action (MoA) remains a black box. N-methylpiperidine-3-carboxamide represents such a case. While the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals, the specific biological targets and pathways modulated by this particular derivative are not established in public-domain literature.[1][2][3]

This guide, therefore, deviates from a retrospective analysis of a known MoA. Instead, it serves as a prospective, in-depth roadmap for the systematic elucidation of the MoA for a novel compound like this compound. We will proceed with the logic and rigor of a preclinical drug development campaign, outlining a multi-pronged strategy that combines computational prediction, unbiased target identification, biophysical validation, and functional pathway analysis.[4][5] Every proposed step is grounded in established, robust methodologies designed to build a self-validating cascade of evidence.

Section 1: Structural Scaffolding and Hypothesis Generation

The structure of this compound provides initial clues. The piperidine ring is a common feature in centrally active agents and other drugs, valued for its metabolic stability and ability to modulate physicochemical properties.[3] Piperidine-3-carboxamide derivatives have been investigated for a range of activities, including inhibition of platelet aggregation, antagonism of TRPV1 channels, and even as anti-osteoporosis agents targeting Cathepsin K.[6][7][8]

Initial Hypotheses:

  • Target Class: Based on the scaffold, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes.

  • Therapeutic Area: The diverse activities of related analogs suggest possibilities ranging from neuroscience to inflammation and metabolic diseases.[6][9][10]

Our first experimental phase will not be functionally biased. Instead, we will cast a wide, unbiased net to identify primary binding partners.

Section 2: Phase I - Unbiased Target Identification

The cornerstone of MoA deconvolution for an NCE is the identification of its direct molecular target(s).[4][11] We will employ complementary, state-of-the-art chemical proteomics approaches to generate a high-confidence list of candidate proteins that physically interact with this compound.[12][13]

Affinity-Based Proteomics

This foundational method relies on using the compound as "bait" to "fish" for its binding partners from a complex cellular proteome.[14][15]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker position must be carefully chosen to minimize disruption of potential binding epitopes.[13]

  • Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line (e.g., a human cancer cell line if anticancer activity was observed in a phenotypic screen).

  • Affinity Capture: Incubate the cell lysate with the compound-immobilized beads. As a critical control, incubate a parallel lysate sample with beads derivatized only with the linker and blocking agent. A second control involves a competitive elution, where the lysate is co-incubated with the beads and an excess of the free, unmodified this compound.

  • Washing: Vigorously wash the beads with buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins. This can be done using a denaturant (e.g., SDS-PAGE sample buffer) or, more elegantly, via competitive elution with a high concentration of the free compound.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Candidate targets are proteins that are significantly enriched in the compound-bead pulldown compared to the control beads and whose binding is diminished in the competitive elution control.

Label-Free Target Identification

To circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties, we will run a parallel, label-free approach.[14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16][17][18][19]

  • Cell Treatment: Treat intact, live cells with this compound (e.g., at 10x the concentration that yields a phenotypic effect) or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for a short period (typically 3 minutes).[16]

  • Cell Lysis & Fractionation: Rapidly cool the samples and lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.

  • Protein Detection (Melt Curve Generation):

    • Targeted CETSA: If prior hypotheses exist for a target (e.g., "Target X"), quantify the amount of soluble Target X remaining at each temperature using Western Blotting. A stabilizing interaction will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.[17]

    • Proteome-Wide CETSA (MS-CETSA): For unbiased discovery, analyze the soluble fractions from a subset of temperatures (e.g., 5-6 informative temperatures across the denaturation range) using quantitative mass spectrometry (e.g., TMT-labeling). This will reveal all proteins in the proteome that are thermally stabilized (or destabilized) by the compound.[19]

  • Data Analysis: Identify proteins with a statistically significant shift in their thermal melting profile upon compound treatment.

The convergence of hits from both AC-MS and MS-CETSA provides the highest confidence list of primary targets.

G cluster_Discovery Phase I: Unbiased Target Identification cluster_Affinity Affinity-Based cluster_LabelFree Label-Free NCE N-methylpiperidine- 3-carboxamide (NCE) ACMS Affinity Chromatography - Mass Spectrometry (AC-MS) NCE->ACMS CETSA Cellular Thermal Shift Assay (MS-CETSA) NCE->CETSA CellLine Biologically Relevant Cells CellLine->ACMS CellLine->CETSA CandidateList High-Confidence Candidate Target List (e.g., Target X, Y, Z) ACMS->CandidateList CETSA->CandidateList

Caption: Phase I workflow for unbiased target discovery.

Section 3: Phase II - Target Validation and Biophysical Characterization

Once a primary candidate target (let's call it "Target X") is identified, we must rigorously validate the direct binding interaction and quantify its affinity. This step is critical to confirm that the compound's physiological effects are mediated through this target.[20]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[21][22][23][24]

  • Protein Immobilization: Covalently immobilize purified, recombinant Target X protein onto a sensor chip surface (e.g., a CM5 chip via standard amine coupling).[20][25]

  • Analyte Injection: Prepare a series of precise concentrations of this compound in a suitable running buffer. Inject these concentrations sequentially over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increase during injection corresponds to association, and the decrease after injection corresponds to dissociation.

  • Kinetic Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[21][22]

Data Presentation: Comparative Binding Affinity

CompoundTarget ProteinBinding Affinity (K D )Assay Method
This compound Hypothetical Target X (Hypothetical) 50 nM Surface Plasmon Resonance
Known Inhibitor of Target XHypothetical Target X15 nMSurface Plasmon Resonance
Structurally Related Negative ControlHypothetical Target X> 100 µMSurface Plasmon Resonance

This quantitative data provides definitive evidence of a direct, high-affinity interaction, a cornerstone of target validation.

Section 4: Phase III - Functional Consequence and Pathway Elucidation

With a validated target, the final phase is to understand the functional consequences of the binding event. Does the compound inhibit or activate the target? How does this modulation affect downstream signaling pathways?

Let us hypothesize that Target X is a G-protein coupled receptor (GPCR) that couples to Gαi, an inhibitory G-protein that suppresses adenylyl cyclase activity and, therefore, cyclic AMP (cAMP) production.[26]

Experimental Protocol: cAMP Accumulation Assay

This is a cell-based functional assay to measure changes in the second messenger cAMP.[26][27][28][29]

  • Cell Culture: Use a cell line (e.g., HEK293) stably overexpressing the human Target X receptor.

  • Assay Setup: Plate the cells in a multi-well format.

  • Forskolin Stimulation: To measure inhibition, first stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to raise basal cAMP levels to a detectable range.

  • Compound Treatment: Treat the forskolin-stimulated cells with a dose-response curve of this compound.

  • Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[27][30] In this assay, a signal decrease corresponds to an increase in cellular cAMP, and vice-versa. Since our compound is hypothesized to be an agonist of an inhibitory Gαi-coupled receptor, it should decrease cAMP levels, leading to an increase in the assay signal.

  • Data Analysis: Plot the assay signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which the compound produces 50% of its maximal effect).

G Compound N-methylpiperidine- 3-carboxamide (Agonist) Receptor Target X (Gαi-Coupled GPCR) Compound->Receptor Binds & Activates G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Forskolin Forskolin Forskolin->AC Activates

Sources

The Piperidine Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of biologically active compounds and approved drugs.[1][2][3][4][5] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a multitude of biological targets. When functionalized with a carboxamide group, the resulting piperidine carboxamide scaffold emerges as a particularly versatile and "privileged" structure, underpinning the development of therapeutics across a wide spectrum of diseases, including cancer, infectious diseases, neurological disorders, and inflammatory conditions.[1][2][6] This guide provides a comprehensive exploration of the multifaceted biological activities of piperidine carboxamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Diverse Biological Activities and Underlying Mechanisms

The therapeutic potential of piperidine carboxamides is remarkably broad, a testament to the scaffold's ability to be tailored for high-affinity interactions with a diverse array of biological targets.

Anticancer Activity

Piperidine carboxamides have demonstrated significant promise as anticancer agents through various mechanisms of action:

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain piperidine carboxamide derivatives have been identified as potent inhibitors of ALK, a receptor tyrosine kinase whose aberrant activation is a driver in several cancers.[6][7] These inhibitors can bind to the ALK kinase domain, often in an unusual "DFG-shifted" conformation, blocking downstream signaling pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT that are crucial for tumor cell proliferation and survival.[6]

  • Tubulin Polymerization Inhibition: A distinct class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been discovered to act as tubulin inhibitors.[8] By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptosis of cancer cells.[8]

  • Induction of Cellular Senescence: Some N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells without significant cytotoxicity to normal cells.[9] This induction of a terminal non-proliferative state represents a valuable anticancer strategy.[9]

  • Proteasome Inhibition: While primarily explored in the context of antimalarials, the inhibition of the proteasome by piperidine carboxamides has implications for cancer therapy, as the proteasome is a validated target in hematologic malignancies.[10]

Antimicrobial Activity

The piperidine carboxamide scaffold has given rise to potent antimicrobial agents, particularly against challenging pathogens:

  • Mycobacterial DNA Gyrase Inhibition: A notable class of piperidine-4-carboxamides has been identified as a new type of novel bacterial topoisomerase inhibitor (NBTI) that targets DNA gyrase in Mycobacterium abscessus.[11][12][13] This inhibition disrupts DNA replication and leads to bactericidal activity against this intrinsically multidrug-resistant pathogen.[12][13]

  • General Antibacterial and Antifungal Activity: Various sulfonyl piperidine carboxamide derivatives have demonstrated moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]

Central Nervous System (CNS) Activity

The physicochemical properties of the piperidine scaffold often make it well-suited for developing CNS-penetrant drugs:[4]

  • TRPV1 Antagonism: Piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of pain.[17][18]

  • TRPA1 Agonism: Interestingly, a class of piperidine carboxamides has been identified as potent, non-covalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, another important target in pain and inflammation research.[19][20][21]

  • Anticonvulsant Properties: Certain piperidine carboxamide-derived calpain inhibitors have shown anticonvulsive properties in animal models, suggesting a role in neurological disorders.[22]

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: A piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC, an enzyme implicated in the formation of neurotoxic pyroglutamate amyloid-beta in Alzheimer's disease.[23]

  • Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition: Piperazine and piperidine carboxamides and carbamates have been developed as inhibitors of FAAH and MAGL, key enzymes in the endocannabinoid system with therapeutic potential for various neurological and psychiatric conditions.[24]

Other Notable Biological Activities
  • Anti-HIV Activity: Novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors, demonstrating antiviral activity against HIV-1.[25]

  • Anti-inflammatory and Anti-osteoporotic Activity: Piperidine-3-carboxamide derivatives have been developed as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption, making them promising agents for the treatment of osteoporosis.[26][27]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as potent dual PPARα/γ agonists, with potential applications in metabolic diseases.[28]

  • Platelet Aggregation Inhibition: Piperidine-3-carboxamides have been investigated as inhibitors of human platelet aggregation.[29]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective piperidine carboxamide-based drugs relies heavily on understanding their structure-activity relationships.

Key Structural Modifications and Their Impact
  • Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring are critical for activity and selectivity. For instance, in the case of Cathepsin K inhibitors, modifications at the 1-position (sulfonyl group substitutions) and on the benzylamine moiety attached to the 3-carboxamide were crucial for potency.[26]

  • Chirality: The stereochemistry of the piperidine ring can have a dramatic effect on biological activity. For TRPA1 agonists, the (R)-enantiomers were found to be significantly more potent than the (S)-enantiomers, highlighting the importance of the three-dimensional arrangement of the substituted piperidine ring for target interaction.[19]

  • N-Substitution of the Carboxamide: The substituent on the nitrogen of the carboxamide group is a key determinant of biological activity. In anti-Mycobacterium abscessus compounds, variations in the aryl group attached to the carboxamide nitrogen led to significant differences in potency.[11]

  • Bioisosteric Replacements: Replacing parts of the piperidine carboxamide scaffold with bioisosteres can improve properties like metabolic stability and target affinity. For example, in P2Y14 receptor antagonists, replacing the piperidine ring with other cyclic or acyclic moieties was explored to remove the zwitterionic character of the lead compounds.[30]

Computational Approaches in SAR Studies
  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Topomer CoMFA, have been successfully employed to understand the relationship between the chemical structures of piperidine carboxamide derivatives and their biological activity, for instance, as ALK inhibitors.[6] These models can help in the design of new compounds with improved potency.[6][31]

  • Molecular Docking and Dynamics: Molecular docking and molecular dynamics simulations are invaluable tools for visualizing the binding modes of piperidine carboxamides within the active sites of their targets.[23][27] These computational studies provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can guide further optimization.[27]

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of piperidine carboxamides requires a range of in vitro and in vivo assays.

In Vitro Assays
  • Enzyme Inhibition Assays:

    • Objective: To determine the direct inhibitory effect of a compound on the activity of a specific enzyme (e.g., ALK, Cathepsin K, DNA gyrase, sQC).

    • Methodology:

      • Reagents: Purified enzyme, substrate (often fluorogenic or chromogenic), test compound, and appropriate buffers.

      • Procedure: The enzyme is incubated with varying concentrations of the test compound. The substrate is then added, and the reaction progress is monitored over time by measuring the change in fluorescence or absorbance.

      • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.

  • Cell-Based Proliferation/Cytotoxicity Assays:

    • Objective: To assess the effect of a compound on the growth and viability of cancer cell lines or microbial cultures.

    • Methodology (MTT Assay for Cancer Cells):

      • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

      • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

      • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read on a microplate reader.

    • Data Analysis: The GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[32]

  • Receptor Binding and Functional Assays:

    • Objective: To evaluate the interaction of compounds with specific receptors (e.g., CCR5, TRPV1).

    • Methodology (Calcium Mobilization Assay for GPCRs):

      • Cell Line: A cell line stably expressing the receptor of interest is loaded with a calcium-sensitive fluorescent dye.

      • Compound Addition: The cells are exposed to the test compound (as an antagonist) followed by the addition of a known agonist.

      • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • Data Analysis: The IC50 value for the antagonist is calculated based on its ability to inhibit the agonist-induced calcium signal.[25]

In Vivo Models
  • Xenograft Models for Anticancer Activity:

    • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

    • Methodology:

      • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

      • Compound Administration: Once tumors reach a certain size, the mice are treated with the test compound (e.g., orally or intraperitoneally) on a defined schedule.

      • Tumor Measurement: Tumor volume is measured regularly throughout the study.

    • Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

  • Infectious Disease Models:

    • Objective: To assess the antimicrobial efficacy of a compound in an animal model of infection.

    • Methodology (Mouse Model of P. falciparum Infection):

      • Infection: Immunodeficient mice engrafted with human red blood cells are infected with Plasmodium falciparum.

      • Treatment: The infected mice are treated with the test compound via oral gavage.

      • Parasitemia Monitoring: Blood smears are taken at regular intervals to determine the level of parasitemia.

    • Data Analysis: The reduction in parasitemia in treated mice compared to a vehicle control group is determined.[10]

Data Presentation

Table 1: Representative Biological Activities of Piperidine Carboxamide Derivatives

Compound ClassTarget/MechanismBiological ActivityPotency (IC50/EC50)Reference
Piperidine-4-carboxamidesM. abscessus DNA GyraseAntimicrobialMIC = 1.5 µM (844-TFM)[11]
N-arylpiperidine-3-carboxamidesInduction of SenescenceAnticancer (Melanoma)EC50 = 0.04 µM (Compound 54)[9]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesTubulin InhibitionAnticancer (Prostate)GI50 = 120 nM (Compound 12a)[8]
Piperidine-4-carboxamidesCCR5 AntagonismAnti-HIV-1IC50 = 25.53 nM (Compound 16i)[25]
Piperidine-3-carboxamidesCathepsin K InhibitionAnti-osteoporoticIC50 = 0.08 µM (Compound H-9)[27]
Piperidine CarboxamidesTRPV1 AntagonismAnalgesicIC50 = 65 nM[18]
Piperidine CarboxamidesTRPA1 AgonismNociception ModulationEC50 = 6.5 nM (PIPC1)[19]
Piperidine-4-carboxamidesALK InhibitionAnticancerIC50 = 0.174 µM[7]

Visualizations

experimental_workflow cluster_discovery Compound Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_lead Lead Optimization HTS High-Throughput Screening SAR SAR-Guided Synthesis HTS->SAR Hit Identification Enzyme Enzyme Inhibition Assays SAR->Enzyme Cell Cell-Based Assays (Proliferation, Cytotoxicity) SAR->Cell Receptor Receptor Binding & Functional Assays SAR->Receptor Xenograft Xenograft Models (Anticancer) Enzyme->Xenograft Cell->Xenograft Infection Infection Models (Antimicrobial) Cell->Infection Lead Lead Compound Xenograft->Lead Infection->Lead

Caption: Generalized workflow for the discovery and evaluation of piperidine carboxamides.

sar_cycle Design Design & Synthesis Testing Biological Testing Design->Testing New Analogs Analysis SAR Analysis Testing->Analysis Activity Data Analysis->Design Design Principles Optimization Lead Optimization Analysis->Optimization Identify Lead

Sources

N-methylpiperidine-3-carboxamide structure-activity relationship

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of N-methylpiperidine-3-carboxamide

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensionality and the presence of a basic nitrogen atom, a hydrogen bond donor/acceptor amide group, and multiple points for substitution make it a versatile template for drug design.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives across various therapeutic targets, offering insights for researchers and drug development professionals.

The piperidine ring is a common feature in many pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[3] The N-methyl group can influence the compound's pKa and lipophilicity, while the 3-carboxamide moiety provides a key interaction point through hydrogen bonding. The strategic modification of this core structure has led to the discovery of potent and selective modulators of enzymes and receptors.

This document will delve into the SAR of this scaffold in several key therapeutic areas, including its role in the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), platelet aggregation, Cathepsin K, the Plasmodium falciparum proteasome, and Poly(ADP-ribose)polymerase (PARP), as well as its application in inducing senescence in melanoma cells.

Core Scaffold: this compound

Caption: Core structure of this compound with potential points for substitution (R1, R2, R3).

Therapeutic Applications and Structure-Activity Relationships

NAPE-PLD Inhibitors for Neurological Disorders

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[4] Potent and selective inhibitors of NAPE-PLD are valuable tools for studying the role of NAEs in various physiological and pathological processes. The this compound scaffold has been incorporated into pyrimidine-4-carboxamides that act as NAPE-PLD inhibitors.[4]

A key example is the inhibitor LEI-401, which demonstrates nanomolar potency.[4] The SAR studies leading to LEI-401 revealed several critical structural features:

  • Conformational Restriction: Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine at the R2 position of a related scaffold resulted in a threefold increase in inhibitory potency.[4]

  • Polarity and Size: Substitution of a morpholine group with a smaller and more polar (S)-3-hydroxypyrrolidine at another position on the pyrimidine ring led to a tenfold increase in activity.[4]

These findings highlight the importance of conformational rigidity and optimized polarity in achieving high-potency NAPE-PLD inhibition.

Inhibitors of Human Platelet Aggregation

Piperidine-3-carboxamides have been investigated as inhibitors of human platelet aggregation.[5] A detailed SAR analysis of a series of these compounds revealed the following key insights:

  • Substitution at the 3-position: A substituent at the 3-position of the piperidine ring is essential for antiplatelet activity, with an amide group being the preferred functionality.[5]

  • Substitution at other positions: Disubstitution at the 3 and 5 positions, or substitution at the 2-position, leads to a decrease in activity.[5]

  • N-substituents on the piperidine ring: The nature of the substituent on the piperidine nitrogen significantly impacts activity. For bis-nipecotamidoalkanes and aralkanes, optimal activity was achieved when the two piperidine nitrogen atoms were connected by an aralkyl group, with a separation of approximately 7 Å.[5]

  • Hydrophobicity: The hydrophobic character of the molecule plays a crucial role in its activity.[5]

The most potent compounds identified in this study were α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene and 1-decyl-3-(N,N-diethylcarbamoyl)piperidine.[5] These findings suggest that the interaction with platelets is likely governed by van der Waals forces and π-interactions.[5]

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K (Cat K) is a cysteine protease that plays a critical role in bone resorption. Its inhibition is a promising therapeutic strategy for the treatment of osteoporosis.[1][6] A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as Cat K inhibitors.[6][7]

The design of these inhibitors was based on a fragment-based approach, with modifications aimed at enhancing interactions with the P3 pocket of the enzyme.[6][7] Molecular docking studies revealed that potent inhibitors form hydrogen bonds and hydrophobic interactions with key active-site residues of Cathepsin K.[6][7] One of the most potent compounds, H-9, exhibited an IC50 value of 0.08 µM.[6][7] In vitro studies demonstrated that these compounds can effectively reduce bone resorption.[6][7]

Antimalarial Agents Targeting the Plasmodium falciparum Proteasome

The proteasome is a validated target for the development of new antimalarial drugs. A piperidine carboxamide series has been identified with potent and selective activity against the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5).[8]

A key compound from this series, SW584, demonstrated oral efficacy in a mouse model of human malaria.[8] Cryo-electron microscopy revealed that this class of inhibitors binds to a previously untargeted, non-covalent site distal from the catalytic threonine residue.[8] This unique binding mode is responsible for the high species selectivity of these compounds, as they do not inhibit human proteasome isoforms.[8] The piperidine carboxamides also exhibited a low propensity for resistance development, making them promising candidates for combination therapies.[8]

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose)polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[9][10] The this compound scaffold has been incorporated into the design of potent PARP inhibitors.

One notable example is Niraparib (MK-4827), a selective inhibitor of PARP-1 and PARP-2.[9] This compound contains a piperidin-3-yl group and demonstrates excellent enzymatic and cellular activity, inhibiting PARP with an EC50 of 4 nM and showing antiproliferative effects against BRCA-deficient cancer cells in the 10-100 nM range.[9]

Senescence-Inducing Agents for Melanoma

Inducing cellular senescence is an emerging therapeutic strategy for cancer. An N-arylpiperidine-3-carboxamide scaffold was identified as a hit in a high-throughput screen for compounds that induce a senescence-like phenotype in human melanoma A375 cells.[11]

Subsequent SAR studies on a focused library of analogues led to the identification of a potent compound with an IC50 of 0.03 µM and an EC50 of 0.04 µM for inducing senescence-like morphological changes.[11] Key findings from the SAR exploration include:

  • Stereochemistry: The S-configuration of the piperidine-3-carboxamide was found to be significantly more active than the R-configuration.[11]

  • Aryl Substituents: The nature and position of substituents on the N-aryl ring and another aromatic ring in the scaffold played a crucial role in determining the activity.[11]

Quantitative Structure-Activity Relationship Data

TargetCompound/SeriesKey Structural FeaturesActivity (IC50/EC50)Reference
NAPE-PLD LEI-401(S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine moietiespIC50 = 7.14 (Ki = 27 nM)[4]
Platelet Aggregation α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xyleneBis-piperidine structure with aralkyl linkerPotent inhibitor[5]
Platelet Aggregation 1-decyl-3-(N,N-diethylcarbamoyl)piperidineLong alkyl chain on piperidine nitrogenPotent inhibitor[5]
Cathepsin K Compound H-9Specific substitutions for P3 pocket interactionIC50 = 0.08 µM[6][7]
Antimalarial (Pf20Sβ5) SW042Piperidine carboxamide coreEC50 = 0.14 - 0.19 µM[8]
PARP-1/2 Niraparib (MK-4827)2-phenyl-2H-indazole-7-carboxamide with piperidin-3-ylPARP-1 IC50 = 3.8 nM, PARP-2 IC50 = 2.1 nM[9]
Anti-melanoma (Senescence) Compound 54N-arylpiperidine-3-carboxamide with S-configurationIC50 = 0.03 µM, EC50 = 0.04 µM[11]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a carboxylic acid with an amine. A general procedure is outlined below:

Synthesis_Workflow start N-methylpiperidine-3-carboxylic acid reaction Amide Coupling Reaction start->reaction reagents Coupling agents (e.g., HATU, EDCI/HOBt) Amine (R1R2NH) reagents->reaction product This compound derivative reaction->product

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-step methodology:

  • Activation of the Carboxylic Acid: To a solution of N-methylpiperidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1][8]

  • Addition of the Amine: Add the desired primary or secondary amine to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[4][8]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.[4]

Representative Biological Assay: In Vitro Cathepsin K Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound derivatives against human Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant human Cathepsin K and the fluorogenic substrate in the assay buffer to their working concentrations.

  • Assay: a. To each well of the 96-well plate, add 50 µL of the test compound solution or vehicle control (DMSO in assay buffer). b. Add 25 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.

  • Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals for a specified period (e.g., 30 minutes) using a fluorescence plate reader.

  • Data Analysis: a. Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The this compound scaffold is a highly adaptable and valuable starting point for the design of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. The insights provided herein can serve as a valuable resource for medicinal chemists and drug discovery scientists in the design and development of novel therapeutics based on this privileged scaffold.

References

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Lee, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1748–1754. [Link]

  • Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Mehra, A., et al. (2023). N‐methylpyridine‐2‐carboxamide‐based PARP‐1 inhibitor. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[3-(aminomethyl)phenyl]-3-methylpiperidine-1-carboxamide. PubChem Compound Database. [Link]

  • Joshi, S. J., & Pathak, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Husain, S., et al. (2009). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Wang, Z., et al. (2012). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Journal of Computer-Aided Molecular Design, 26(3), 279–292. [Link]

  • Regoli, D., et al. (1994). Pharmacology of neurokinin receptors. Pharmacological Reviews, 46(4), 551-599. [Link]

  • Muñoz, M., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • Foley, D. J., et al. (2018). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(29), 5247–5253. [Link]

  • Muñoz, M., & Coveñas, R. (2020). Biological and Pharmacological Aspects of the NK1-Receptor. International Journal of Molecular Sciences, 21(15), 5309. [Link]

  • Ohta, H., et al. (1999). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Chemical & Pharmaceutical Bulletin, 47(9), 1263-1273. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

  • Casola, M. A., et al. (2013). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894–5898. [Link]

Sources

A Senior Scientist's Guide to the Discovery of Novel Piperidine-3-Carboxamide Compounds: From Concept to Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-3-Carboxamide Scaffold as a Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its significance stems from a combination of favorable physicochemical properties: a saturated, three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target engagement and solubility, and metabolic stability.

Within this versatile class, the piperidine-3-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. The strategic placement of the carboxamide group at the 3-position provides a key interaction point (hydrogen bond donor/acceptor) while allowing for diversification at two other key vectors: the piperidine nitrogen (N1 position) and the amide nitrogen. This structural arrangement has proven effective against a wide array of biological targets, leading to the discovery of potent inhibitors for conditions ranging from cancer and osteoporosis to infectious diseases.[1][3][4]

This guide provides a comprehensive, in-depth overview of the core workflows and strategic considerations involved in the discovery of novel piperidine-3-carboxamide derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to successfully navigate this promising chemical space.

Chapter 1: Strategic Foundation: Target Selection and Discovery Cascade

The initiation of any drug discovery program is predicated on the selection of a viable biological target and a chemical scaffold with a high probability of interacting with it. The piperidine-3-carboxamide scaffold's proven track record makes it an attractive starting point for numerous target classes.

1.1. Rationale for Target Selection

The scaffold's inherent three-dimensionality makes it an excellent candidate for engaging the well-defined binding pockets of enzymes like proteases and kinases. For example:

  • Cathepsin K: As a cysteine protease involved in bone resorption, Cathepsin K presents a key target for osteoporosis therapies. The piperidine-3-carboxamide core can position functional groups to interact with the P1, P2, and P3 active pockets of the enzyme.[5][6]

  • Proteasome Subunits: In infectious diseases like malaria, the Plasmodium falciparum proteasome is a validated target. Piperidine carboxamides have been identified that selectively inhibit the β5 subunit, demonstrating the scaffold's ability to achieve species selectivity.[3]

  • Kinases: Anaplastic Lymphoma Kinase (ALK) is a target in certain cancers. The piperidine carboxamide framework serves as a foundation for designing potent ALK inhibitors.[7]

  • Phenotypic Discovery: Beyond specific targets, this scaffold has been identified through high-throughput phenotypic screens that measure complex cellular outcomes, such as the induction of a senescence-like phenotype in melanoma cells, with the specific molecular target identified later.[8][9]

1.2. The Drug Discovery Cascade: A Conceptual Workflow

The path from an initial idea to a lead compound follows a structured, albeit iterative, process. This cascade is designed to systematically reduce the number of compounds under investigation while increasing the depth of biological and chemical characterization.

G cluster_0 Phase 1: Conception & Synthesis cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Lead Optimization Target_Selection Target Selection & Scaffold Rationale Library_Design Library Design (Virtual Screening, SAR) Target_Selection->Library_Design Hypothesis Synthesis Chemical Synthesis of Focused Library Library_Design->Synthesis Blueprint HTS Primary High-Throughput Screen (HTS) Synthesis->HTS Compound Library Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Initial Hits Counterscreens Counterscreens & Selectivity Assays Hit_Confirmation->Counterscreens Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Counterscreens->SAR_Analysis Validated Hits SAR_Analysis->Library_Design Iterative Design Loop ADME_Tox In Vitro ADME/Tox (Metabolic Stability, etc.) SAR_Analysis->ADME_Tox Optimized Hits Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate Pre-clinical Candidate

Caption: The integrated drug discovery workflow.

Chapter 2: Constructing the Chemical Arsenal: Library Design and Synthesis

With a target in mind, the next critical phase is the synthesis of a chemically diverse library of compounds around the core scaffold. The goal is to explore the chemical space efficiently to identify initial structure-activity relationships (SAR).

2.1. Principles of Library Design

A successful library is not merely a collection of random compounds. It is a carefully curated set designed to test specific hypotheses. Key considerations include:

  • Vector Diversity: Modifications should systematically probe the key diversification points: the N1 position of the piperidine and the substituents on the amide.

  • Stereochemistry: Biological systems are chiral. As such, activity is often confined to a single enantiomer. For instance, studies on N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity revealed that the (S)-enantiomer was approximately 15-fold more potent than the (R)-enantiomer.[8] It is therefore imperative to either synthesize enantiomerically pure compounds or to resolve racemic mixtures early in the discovery process.[3][10]

  • Physicochemical Properties: The library design should adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to maximize the potential for favorable pharmacokinetic properties.[11]

2.2. Core Synthesis Workflow: Amide Coupling

A robust and versatile synthetic route is essential for generating the designed library. One of the most common and reliable methods involves the amide coupling of a protected piperidine-3-carboxylic acid with a diverse set of primary or secondary amines.

G SM Starting Material: (S)-1-Boc-piperidine-3-carboxylic acid Coupling Amide Coupling (EDCI, DMAP, DCM) SM->Coupling Amine Amine Building Block (R1-NH-R2) Amine->Coupling Deprotection Boc Deprotection (TFA or HCl) Coupling->Deprotection N1_Func N1 Functionalization (e.g., Reductive Amination) Deprotection->N1_Func Final Final Compound N1_Func->Final

Caption: A common synthetic route for library production.

2.3. Experimental Protocol: Synthesis of a Representative Piperidine-3-Carboxamide

This protocol describes a standard amide coupling reaction followed by deprotection, a foundational sequence for library synthesis.[4][12]

Objective: To synthesize (S)-N-benzylpiperidine-3-carboxamide.

Materials:

  • (S)-1-Boc-piperidine-3-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Amide Coupling:

    • To a solution of (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq), EDCI (1.2 eq), and DMAP (0.1 eq).

    • Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. DMAP serves as a catalyst to accelerate the reaction.[4]

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product. Purify by column chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and neutralize with saturated NaHCO₃. Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, (S)-N-benzylpiperidine-3-carboxamide.

This core protocol establishes a self-validating system. The progress of each step can be rigorously monitored by analytical techniques like LC-MS to ensure the formation of the desired product before proceeding, ensuring the integrity of the final library members.

Chapter 3: The Search for Activity: High-Throughput Screening and Hit Validation

High-Throughput Screening (HTS) is the industrial-scale process of assaying a large compound library against a specific target or cellular phenotype to identify "hits"—compounds that produce a desired biological response.[11]

3.1. The HTS Funnel: A Strategy for Hit Triage

Screening is not a single experiment but a multi-stage campaign designed to efficiently filter a large library down to a small number of high-quality, validated hits.

G Start Compound Library (>100,000 compounds) Primary Primary Screen (Single Concentration) Start->Primary Confirmation Hit Confirmation (Fresh Solid Sample) Primary->Confirmation ~1-3% Hit Rate DoseResponse Dose-Response Assay (Determine IC50/EC50) Confirmation->DoseResponse Secondary Secondary / Orthogonal Assays (Confirm Mechanism) DoseResponse->Secondary Selectivity Selectivity / Counterscreens (Rule out off-target effects) Secondary->Selectivity Validated Validated Hits (~10-50 compounds) Selectivity->Validated

Caption: The High-Throughput Screening (HTS) funnel.

3.2. Protocol: Primary Cell-Based Phenotypic Screen

This protocol is based on the high-content screening (HCS) approach used to identify inducers of a senescence-like phenotype in melanoma cells.[8][9]

Objective: To identify compounds from a piperidine-3-carboxamide library that induce morphological changes consistent with senescence in A375 human melanoma cells.

Methodology:

  • Cell Plating:

    • Using an automated liquid handler, dispense A375 cells into 384-well, clear-bottom imaging plates at a predetermined density.

    • Incubate plates for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Pin-transfer compounds from the library source plates to the cell plates to achieve a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for negative control, Doxorubicin for positive control).

    • Rationale: A single, relatively high concentration is used in primary screening to maximize the chances of identifying any activity. Pin-transfer is a common HTS method for delivering nanoliter volumes of compound solutions.

  • Incubation:

    • Incubate the treated plates for 72 hours. This duration allows sufficient time for the cellular phenotype to develop.

  • Cell Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain with Hoechst 33342 (to visualize nuclei) and a cytoplasmic stain (e.g., CellMask Green).

    • Acquire images using an automated high-content imaging system.

  • Image Analysis:

    • Utilize image analysis software to automatically identify cells and nuclei.

    • Quantify key morphological features for each cell, such as cell size, nucleus size, and cytoplasmic granularity.

    • Trustworthiness: A "hit" is defined based on a statistically significant deviation from the negative control population (e.g., >3 standard deviations from the mean DMSO response for cell size).

3.3. Hit Validation

Initial hits from the primary screen must be rigorously validated. This involves re-testing the original compound and, crucially, sourcing or re-synthesizing a fresh sample to confirm the activity is not due to an artifact. Confirmed hits are then tested in a dose-response format to determine potency (EC₅₀ or IC₅₀).[8]

Chapter 4: Refining the Blueprint: Hit-to-Lead Optimization and SAR

Validated hits provide the chemical starting points for the hit-to-lead phase. The goal is to systematically modify the hit structure to improve potency, selectivity, and drug-like properties (e.g., metabolic stability, solubility).

4.1. Structure-Activity Relationship (SAR) Analysis

SAR is the cornerstone of optimization. By synthesizing and testing analogs of a hit compound, chemists build a qualitative and quantitative understanding of which structural features are essential for activity.

Table 1: Representative SAR Data for Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors (Data synthesized from public sources for illustrative purposes)[4][5]

Compound IDN1-SubstituentAmide Substituent (R)Cathepsin K IC₅₀ (µM)
H-1 HBenzyl1.5
H-8 4-FluorobenzylBenzyl0.12
H-9 4-Fluorobenzyl3-Chlorobenzyl0.08
H-16 4-FluorobenzylCyclohexylmethyl2.3
H-17 4-FluorobenzylPhenyl5.1

Interpretation of SAR:

  • N1-Substituent: Replacing the proton at the N1 position with a substituted benzyl group (H-8 vs. H-1) significantly improves potency, suggesting a beneficial interaction in a corresponding pocket of the target.

  • Amide Substituent: The nature of the group attached to the amide is critical. Aromatic rings (H-9) are preferred over aliphatic groups (H-16). Substitution on the benzyl ring (H-9 vs. H-8) can further fine-tune potency. Replacing the flexible benzylamine with a rigid phenyl group (H-17) is detrimental, indicating the importance of the CH₂ linker for optimal positioning.

4.2. Bioisosteric Replacement Strategies

During optimization, it is common to encounter liabilities such as poor metabolic stability or off-target activity. Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy to overcome these issues.[13]

  • Amide Bioisosteres: The amide bond can be susceptible to hydrolysis by proteases. Replacing it with more stable mimics like 1,2,4-triazoles or trifluoroethylamines can enhance metabolic stability and improve pharmacokinetic profiles.[14]

  • Ring Bioisosteres: The piperidine ring itself can be a site of metabolism (e.g., oxidation adjacent to the nitrogen). In such cases, replacing it with alternatives like a morpholine (to increase polarity) or constrained spirocyclic systems can block metabolic hotspots and alter the vectoral projection of substituents.[15]

This iterative cycle of design, synthesis, and testing, guided by SAR and ADME data, ultimately leads to the identification of a lead compound with a desirable balance of potency, selectivity, and drug-like properties, ready for further preclinical development.

Conclusion and Future Perspectives

The piperidine-3-carboxamide scaffold remains a remarkably versatile and productive platform for modern drug discovery. The journey from concept to lead candidate is a complex, multi-parameter optimization problem that requires a seamless integration of medicinal chemistry, biology, and computational science.

The future of discovery in this space will likely be driven by several key advancements:

  • Novel Synthetic Methodologies: New techniques that streamline the synthesis of complex, highly functionalized, and stereochemically defined piperidines will accelerate the exploration of novel chemical space.[16][17]

  • Computational Drug Design: The increasing accuracy of in silico tools, such as 3D-QSAR and molecular dynamics, will enable more predictive and efficient design of potent and selective inhibitors, reducing the number of synthetic cycles required for optimization.[7]

  • Expansion to New Target Classes: As our understanding of disease biology grows, this privileged scaffold will undoubtedly be applied to novel and challenging targets, continuing its legacy as a vital tool in the development of new medicines.

By understanding the core principles of design, synthesis, screening, and optimization outlined in this guide, research teams can more effectively harness the power of the piperidine-3-carboxamide scaffold to discover the next generation of innovative therapeutics.

References

  • Ramalingam, K., & Nanjappan, P. (1993). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Arzneimittel-Forschung, 43(8), 847-853. ([Link])

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3565. ([Link])

  • Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(5), 834-845.e9. ([Link])

  • Patil, S. J., & Kuchekar, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). ([Link])

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. ([Link])

  • Park, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 621-628. ([Link])

  • Wang, Z., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105998. ([Link])

  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. ([Link])

  • ResearchGate. (2021). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ([Link])

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. ([Link])

  • ResearchGate. (2023). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ([Link])

  • National Institutes of Health (NIH). (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. ([Link])

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. ([Link])

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. ([Link])

  • Gaikwad, et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. ([Link])

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ([Link])

  • Stanford University. Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. ([Link])

  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 2(5), 513-524. ([Link])

Sources

A Technical Guide to the Preliminary Screening of N-methylpiperidine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the preliminary screening of N-methylpiperidine-3-carboxamide analogs. The methodologies outlined herein are designed to facilitate the identification of promising lead compounds through a systematic and scientifically rigorous screening cascade, integrating both in silico and in vitro approaches. The focus is on providing not just protocols, but the strategic thinking and causal reasoning behind experimental choices, ensuring a self-validating and robust screening process.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, featuring prominently in a wide array of clinically approved drugs.[1] Its versatility allows for the modulation of crucial physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn enhances druggability by improving metabolic stability and pharmacokinetic profiles.[1] this compound serves as a key starting point for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.[2][3][4] The preliminary screening of analogs of this core structure is a critical step in identifying compounds with the desired biological activity and drug-like properties.

This guide will delineate a comprehensive preliminary screening cascade, commencing with computational approaches to prioritize synthesis and testing, followed by a tiered system of in vitro assays to assess target engagement, functional activity, and initial safety profiles.

Part 1: In Silico Prioritization - A Rational Approach to Library Screening

Before embarking on extensive and resource-intensive wet lab screening, a well-designed in silico workflow can significantly enhance the efficiency of the drug discovery process. By predicting the potential biological activity and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a virtual library of this compound analogs, we can prioritize the synthesis and testing of compounds with the highest probability of success.

Target Identification and Pharmacophore Modeling

The initial step involves identifying the putative biological target(s) for the this compound scaffold. Based on existing literature and preliminary internal data, potential targets could include nicotinic acetylcholine receptors (nAChRs) or enzymes like Poly (ADP-ribose) polymerase (PARP).[2][5][6]

Once a target is hypothesized, pharmacophore modeling can be employed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This can be generated based on the structure of known active ligands (ligand-based) or the binding site of the target protein (structure-based).[7][8]

Causality Behind the Choice: Pharmacophore modeling allows for rapid virtual screening of large compound libraries to identify molecules that possess the key interacting features, thereby enriching the hit rate in subsequent experimental screens.[7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] This technique provides insights into the binding mode and affinity of the this compound analogs at the putative target's binding site.

Causality Behind the Choice: Docking studies help in understanding the structure-activity relationship (SAR) at a molecular level and can guide the design of more potent analogs by identifying key interactions that can be optimized.

In Silico ADME-Tox Prediction

Early assessment of ADME-Tox properties is crucial to avoid late-stage attrition of drug candidates.[9] Various computational models can predict properties such as solubility, permeability, metabolic stability, and potential toxicities.[10][11][12]

Causality Behind the Choice: By flagging compounds with predicted poor ADME-Tox profiles early on, resources can be focused on analogs with a higher likelihood of becoming viable drug candidates.

cluster_in_silico In Silico Screening Workflow virtual_library Virtual Library of This compound Analogs pharmacophore Pharmacophore Modeling virtual_library->pharmacophore Filter based on key features docking Molecular Docking pharmacophore->docking Select initial hits admet In Silico ADME-Tox Prediction docking->admet Refine hits based on binding affinity prioritized_hits Prioritized Hits for Synthesis admet->prioritized_hits Final selection based on predicted properties

Caption: In Silico Screening Workflow for Analog Prioritization.

Part 2: The In Vitro Screening Cascade - From Hit Identification to Lead Generation

Following the in silico prioritization, the selected this compound analogs are synthesized and subjected to a tiered in vitro screening cascade. This cascade is designed to first identify active compounds ("hits") and then to characterize their properties to select promising "leads" for further development.

Primary Screening: Identifying Target Engagement

The primary screen is a high-throughput assay designed to rapidly identify compounds that interact with the biological target of interest. The choice of assay depends on the target class.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the target GPCR.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and the test compound at a single high concentration (e.g., 10 µM).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound.

Causality Behind the Choice: A radioligand binding assay is a robust and sensitive method for directly measuring the interaction of a compound with the target receptor, making it an excellent choice for primary high-throughput screening.

Principle: This assay measures the ability of a test compound to inhibit the activity of the target enzyme.

Protocol: PARP Inhibition Assay

  • Reagents: Recombinant PARP enzyme, NAD+ (substrate), and a detection reagent.

  • Assay Setup: In a 96-well plate, add the PARP enzyme, the test compound at a single high concentration, and the substrate.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: Add the detection reagent that measures the product of the enzymatic reaction.

  • Quantification: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of enzyme activity by the test compound.

Causality Behind the Choice: An enzyme inhibition assay directly measures the functional consequence of a compound binding to the enzyme, providing a clear indication of its inhibitory potential.

Secondary Screening: Confirming Activity and Determining Potency

Compounds that show significant activity in the primary screen ("hits") are advanced to secondary screening. The goals of this stage are to confirm the activity of the hits, determine their potency (IC50 or EC50), and eliminate false positives.

The same assay format as the primary screen is used, but with a range of concentrations of the hit compounds to generate a dose-response curve and determine the IC50 (for inhibitors) or EC50 (for activators).

For GPCR targets, functional assays are crucial to determine whether a compound that binds to the receptor also modulates its signaling activity.

Protocol: cAMP Assay (for Gs or Gi-coupled GPCRs)

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations.

  • Stimulation: For Gi-coupled receptors, stimulate the cells with an agent like forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Generate dose-response curves to determine the EC50 or IC50 of the compounds.

Causality Behind the Choice: cAMP assays provide a direct measure of the functional consequence of receptor activation or inhibition, allowing for the differentiation between agonists, antagonists, and inverse agonists.

Protocol: Calcium Flux Assay (for Gq-coupled GPCRs)

  • Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compounds at various concentrations.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves based on the peak fluorescence signal to determine the EC50 of the compounds.

Causality Behind the Choice: Calcium flux assays are a sensitive and high-throughput method for detecting the activation of Gq-coupled GPCRs, providing a real-time readout of receptor function.

Tertiary Screening: Preliminary Safety and Selectivity Profiling

Promising hits from secondary screening are further characterized in tertiary assays to assess their preliminary safety and selectivity.

It is essential to ensure that the observed biological activity is not due to general cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration).

Causality Behind the Choice: The MTT assay is a widely used and reliable method for assessing cell viability and identifying compounds that may have non-specific cytotoxic effects.[2][5][9]

Protocol: LDH Release Assay

  • Cell Culture and Treatment: Culture cells and treat with test compounds as in the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Measurement: Measure the amount of lactate dehydrogenase (LDH) released into the supernatant from damaged cells using a commercially available kit.

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the CC50.

Causality Behind the Choice: The LDH assay measures membrane integrity and is a good orthogonal method to confirm cytotoxicity findings from metabolic assays like MTT.[13][14][15]

Early in vitro ADME-Tox assays provide critical information about the drug-like properties of the compounds.

AssayPurpose
Metabolic Stability To assess the susceptibility of the compound to metabolism by liver enzymes (microsomes or hepatocytes).
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.
CYP450 Inhibition To evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
hERG Inhibition To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.

Causality Behind the Choice: Early ADME-Tox profiling helps to identify potential liabilities that could lead to failure in later stages of development, allowing for early optimization or de-selection of compounds.[16]

cluster_in_vitro In Vitro Screening Cascade primary Primary Screen (Single Concentration) secondary Secondary Screen (Dose-Response) primary->secondary Active Hits tertiary Tertiary Screen (Safety & Selectivity) secondary->tertiary Confirmed Potent Hits leads Lead Compounds tertiary->leads Promising Profiles

Caption: Tiered In Vitro Screening Cascade.

Conclusion

The preliminary screening of this compound analogs requires a multi-faceted and integrated approach. By combining the predictive power of in silico methods with a rationally designed, tiered in vitro screening cascade, researchers can efficiently identify and prioritize compounds with the greatest therapeutic potential. This guide provides a robust framework for conducting such a screening program, emphasizing the importance of understanding the scientific rationale behind each experimental choice to ensure the integrity and success of the drug discovery effort.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Retrieved from [Link]

  • PubMed. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. Retrieved from [Link]

  • ACS Publications. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry elaborations to improve piperidine based PLpro.... Retrieved from [Link]

  • ACS Publications. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Retrieved from [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). In Silico ADME/Tox Comes of Age: Twenty Years Later. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In silico ADME/tox comes of age: twenty years later: Xenobiotica. Retrieved from [Link]

  • AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link]

  • GPCR-Based Drug Discovery - 2024 Archive. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

  • PubMed. (n.d.). In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening. Retrieved from [Link]

  • GPCR-Based Drug Discovery - Part 1. (n.d.). Retrieved from [Link]

  • BioPharma Dive. (2023). GPCR-targeting drugs: A renewed focus on a ubiquitous group of proteins. Retrieved from [Link]

  • PubMed. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : GPCR Based Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • PubMed Central. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacophore-based discovery of ligands for drug transporters. Retrieved from [Link]

  • MDPI. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved from [Link]

  • Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (n.d.). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of the Piperidine-3-Carboxamide Scaffold: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffold of N-methylpiperidine-3-carboxamide

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone of pharmacophore design, integral to a vast array of therapeutic agents.[1][2] This guide delves into the therapeutic promise of a key derivative, this compound, and its broader class of analogues. While the core this compound molecule often serves as a foundational building block, its structural motif is pivotal to the biological activity of a diverse range of derivatives.[1][3] This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets associated with the piperidine-3-carboxamide scaffold. We will dissect the mechanistic underpinnings of these interactions and present robust, field-proven experimental workflows for target validation, thereby bridging the gap between molecular design and clinical application.

Our journey will traverse multiple therapeutic landscapes, from oncology and neurodegenerative diseases to infectious agents and metabolic disorders, all connected by the common thread of the piperidine-3-carboxamide core. The ensuing sections are designed to not only inform but also to empower researchers to rationally design and execute their own discovery programs, leveraging the insights and methodologies detailed herein.

Section 1: Oncology - Targeting Cellular Proliferation and Survival

The piperidine-3-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives demonstrating activity against various malignancies through distinct mechanisms.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Piperidine carboxamide derivatives have been identified as potential ALK inhibitors, demonstrating significant anti-tumor activity in cellular models.[4]

Causality of Experimental Choices: The primary hypothesis is that the piperidine-3-carboxamide scaffold can be functionalized to occupy the ATP-binding pocket of the ALK kinase domain, thereby preventing phosphorylation and downstream signaling. The N-methyl group of the core scaffold can influence solubility and cell permeability, while modifications at the carboxamide and the piperidine nitrogen are crucial for establishing specific interactions with key residues in the kinase domain.

A multi-tiered approach is essential to rigorously validate ALK as a target for a novel piperidine-3-carboxamide derivative.

Diagram: ALK Inhibition Validation Workflow

ALK_Validation_Workflow cluster_in_vitro In Vitro & Biochemical Assays cluster_in_vivo In Vivo & Preclinical Models biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, FP) cell_free_binding Cell-Free Binding Assay (e.g., SPR, ITC) biochemical_assay->cell_free_binding Confirm direct binding cell_based_phospho Cell-Based Phospho-ALK Assay (e.g., Western Blot, ELISA) cell_free_binding->cell_based_phospho Validate cellular activity cell_proliferation ALK+ Cancer Cell Line Proliferation Assay (e.g., CTG) cell_based_phospho->cell_proliferation Assess functional outcome pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis cell_proliferation->pk_pd Transition to in vivo xenograft ALK+ Tumor Xenograft Model pk_pd->xenograft Evaluate efficacy target_engagement In Vivo Target Engagement (e.g., Tumor Phospho-ALK) xenograft->target_engagement Confirm mechanism in vivo

Caption: A stepwise workflow for validating ALK as a therapeutic target.

Step-by-Step Protocol: Cell-Based Phospho-ALK Assay

  • Cell Culture: Culture an ALK-positive cancer cell line (e.g., Karpas-299) to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of the test piperidine-3-carboxamide derivative for a predetermined time (e.g., 2 hours). Include a vehicle control and a known ALK inhibitor as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ALK overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

    • Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities and normalize the phospho-ALK signal to total ALK. Plot the dose-response curve to determine the IC50 value.

Induction of Cellular Senescence in Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can act as a barrier to tumorigenesis. N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells, presenting a novel therapeutic strategy.[5][6]

Mechanistic Insights: The precise molecular target for senescence induction by these compounds is an area of active investigation. However, the observed phenotype, characterized by enlarged cell size, flattened morphology, and increased senescence-associated β-galactosidase activity, suggests an impact on cell cycle regulatory pathways, potentially involving cyclin-dependent kinase (CDK) inhibitors or pathways that respond to cellular stress.

Diagram: Senescence Induction Workflow

Senescence_Workflow phenotypic_screen Phenotypic Screen (High-Content Imaging) sa_beta_gal SA-β-Galactosidase Assay phenotypic_screen->sa_beta_gal Confirm senescence marker proliferation_assay Proliferation Assay (e.g., IncuCyte, BrdU) phenotypic_screen->proliferation_assay Quantify growth arrest target_id Target Identification (e.g., Proteomics, RNA-seq) sa_beta_gal->target_id Elucidate mechanism cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) proliferation_assay->cell_cycle_analysis Determine cell cycle phase cell_cycle_analysis->target_id

Caption: Workflow for confirming and characterizing senescence-inducing compounds.

Step-by-Step Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

  • Cell Plating and Treatment: Plate melanoma cells (e.g., A375) in a multi-well plate and allow them to adhere. Treat with the N-arylpiperidine-3-carboxamide derivative for 3-5 days.

  • Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again and incubate with the SA-β-Gal staining solution (containing X-gal at pH 6.0) overnight at 37°C in a dry incubator (no CO2).

  • Imaging: Observe and capture images of the cells using a light microscope. Senescent cells will stain blue.

  • Quantification: Count the number of blue-stained cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.

Section 2: Neurodegenerative Disorders - Modulating Cholinergic Pathways

The cholinergic system, crucial for cognitive function, is a primary target in the symptomatic treatment of Alzheimer's disease. Derivatives of the piperidine-3-carboxamide scaffold have been explored as cholinesterase inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential inhibitors of these enzymes for the treatment of Alzheimer's disease.[7]

Rationale for Target Selection: The piperidine core can mimic the quaternary ammonium group of acetylcholine, allowing it to bind to the active site of cholinesterases. The N-benzyl and carboxamide moieties can be modified to interact with the peripheral anionic site (PAS) or other regions of the enzyme, potentially leading to dual-binding site inhibitors with improved potency and selectivity.

Compound ClassTargetReported Activity (IC50)Reference
N-benzylpiperidine carboxamidesAChE0.03 ± 0.07 µM (lead compound)[7]
  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the cholinesterase enzyme (AChE or BChE) and the test piperidine-3-carboxamide derivative at various concentrations. Incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Absorbance Measurement: Measure the absorbance of the yellow product kinetically over several minutes at 412 nm using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Section 3: Infectious Diseases - Novel Approaches to Pathogen Eradication

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The piperidine-3-carboxamide scaffold has shown promise in this area.

Targeting the Plasmodium falciparum Proteasome in Malaria

The proteasome is essential for protein homeostasis and degradation in the malaria parasite, P. falciparum. A series of piperidine carboxamides have been identified that selectively inhibit the β5 subunit of the parasite's 20S proteasome (Pf20Sβ5), demonstrating potent antimalarial activity.[8]

Trustworthiness of the Protocol: This target is validated by the fact that resistance to these compounds arises from point mutations in the Pfβ5 active site.[8] Furthermore, the species selectivity of these inhibitors, which do not significantly inhibit human proteasome isoforms, provides a strong therapeutic window.

Diagram: Antimalarial Target Validation

Antimalarial_Workflow parasite_culture P. falciparum Asexual Stage Culture growth_inhibition Growth Inhibition Assay (e.g., SYBR Green I) parasite_culture->growth_inhibition Assess potency proteasome_activity Pf20Sβ5 Proteasome Activity Assay growth_inhibition->proteasome_activity Confirm on-target activity in_vivo_model Humanized Mouse Model of P. falciparum Infection growth_inhibition->in_vivo_model Evaluate in vivo efficacy resistance_selection Resistance Selection & Genomic Analysis proteasome_activity->resistance_selection Validate mechanism

Caption: A workflow for validating antimalarial compounds targeting the proteasome.

Broad-Spectrum Antimicrobial Activity

Derivatives such as sulfonyl piperidine carboxamides have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The exact molecular targets for this broad-spectrum activity are likely varied and require further investigation. Potential mechanisms could include inhibition of essential enzymes, disruption of cell wall synthesis, or interference with metabolic pathways.

Section 4: Metabolic Bone Disorders - Regulating Bone Resorption

Cathepsin K Inhibition in Osteoporosis

Cathepsin K is a cysteine protease highly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins. Inhibition of cathepsin K is a validated strategy for treating osteoporosis. Piperidine-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of this enzyme.[1][9][10]

Expertise in Assay Design: The design of potent cathepsin K inhibitors often involves creating structures that can form hydrogen bonds and hydrophobic interactions with key residues in the active site. Molecular docking studies are invaluable in guiding the synthesis of derivatives with improved affinity and selectivity.[10]

  • Osteoclast Generation: Isolate bone marrow macrophages from mice and culture them in the presence of M-CSF and RANKL to differentiate them into mature osteoclasts.

  • Plating on Bone Slices: Seed the mature osteoclasts onto dentine or bone slices in a multi-well plate.

  • Compound Treatment: Treat the osteoclast cultures with the test piperidine-3-carboxamide derivative at various concentrations for several days.

  • Quantification of Resorption Pits: Remove the osteoclasts from the bone slices. Stain the slices with toluidine blue and visualize the resorption pits using microscopy.

  • CTX-I Measurement: Collect the culture supernatant and measure the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, using an ELISA kit.

  • Data Analysis: Quantify the area of resorption pits and the concentration of CTX-I. Determine the IC50 of the compound for inhibiting bone resorption.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a rich source of chemical diversity with significant therapeutic potential across a spectrum of diseases. The targets identified to date—ranging from kinases and proteases to proteasomes—underscore the versatility of this chemical class. Future research should focus on elucidating the mechanisms of action for derivatives with less defined targets, such as those with broad-spectrum antimicrobial or senescence-inducing activities. Advanced techniques in chemical biology, such as activity-based protein profiling and chemoproteomics, will be instrumental in these efforts. Furthermore, optimizing the pharmacokinetic and safety profiles of these promising lead compounds will be critical for their successful translation into clinically effective therapeutics. This guide serves as a foundational resource for researchers poised to explore and exploit the full potential of this remarkable scaffold.

References

  • Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC Source: National Institutes of Health URL: [Link]

  • Title: (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: ResearchGate URL: [Link]

  • Title: this compound hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC Source: National Institutes of Health URL: [Link]

  • Title: (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

  • Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL: [Link]

  • Title: N-methylpiperidine Definition Source: Fiveable URL: [Link]

  • Title: Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease Source: PubMed URL: [Link]

Sources

in vitro evaluation of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-methylpiperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Early-Stage Assessment

The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with diverse biological targets. This guide focuses on a specific, yet representative, member of this class: this compound.[3]

As a novel chemical entity, this compound requires a systematic and rigorous in vitro evaluation to determine its therapeutic potential and identify any potential liabilities early in the drug discovery process. This document, written from the perspective of a Senior Application Scientist, provides a comprehensive, logic-driven framework for this evaluation. It eschews a rigid, one-size-fits-all template in favor of a structured narrative that follows the logical progression of nonclinical research: from initial, hypothesis-driven target engagement to broader phenotypic and safety-related profiling.

The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system with integrated controls to ensure data integrity. This guide will empower research teams to generate a robust, decision-enabling data package for this compound or similar novel piperidine derivatives.

G cluster_0 Phase 1: Foundational & Primary Screening cluster_1 Phase 2: Safety & Pharmacokinetic Profiling Compound This compound (Purity & Identity Confirmed) Target_Binding Hypothesis-Driven Target Engagement (e.g., nAChR Binding Assay) Compound->Target_Binding Cytotoxicity Cellular Activity & Viability (e.g., MTT Assay) Compound->Cytotoxicity Met_Stab Metabolic Stability (Microsomal Clearance) Target_Binding->Met_Stab Cytotoxicity->Met_Stab CYP_Inhib Drug-Drug Interaction Potential (CYP450 Inhibition) Met_Stab->CYP_Inhib hERG_Assay Cardiotoxicity Potential (hERG Channel Blockade) CYP_Inhib->hERG_Assay Decision Lead Candidate Profile (Go/No-Go Decision) hERG_Assay->Decision

Figure 1: High-level workflow for the in vitro evaluation of a novel compound.

Section 1: Foundational Characterization: The Prerequisite for Biological Testing

Before commencing any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be unequivocally established. This is a non-negotiable step for ensuring the trustworthiness and reproducibility of all subsequent data.

  • Identity Confirmation: The chemical structure of the synthesized this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Quantitative analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector, is critical. A purity level of >95% is standard for initial in vitro screening.

  • Solubility: The solubility of the compound in aqueous buffers (e.g., Phosphate-Buffered Saline) and organic solvents (e.g., Dimethyl Sulfoxide - DMSO) must be determined. This information is vital for preparing accurate stock solutions and preventing compound precipitation in assay wells, a common source of experimental artifacts.

Section 2: Primary Pharmacological Evaluation: A Hypothesis-Driven Approach to Target Engagement

The piperidine scaffold is a well-established pharmacophore for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a multitude of physiological and pathological processes.[4][5][6] Therefore, a logical and resource-efficient starting point is to investigate whether this compound interacts with this receptor class. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.

Workflow: nAChR Competitive Binding Assay

G cluster_workflow nAChR Binding Assay Workflow A Prepare cell membranes (HEK293 expressing α4β2 nAChR) B Incubate membranes with fixed conc. of radioligand (e.g., [125I]-Epibatidine) A->B C Add serial dilutions of This compound B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (Rapid vacuum filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Calculate Ki from IC50 (Cheng-Prusoff equation) F->G

Figure 2: Workflow for a competitive radioligand binding assay.

Experimental Protocol: α4β2 nAChR Radioligand Binding Assay
  • Cell Membrane Preparation: Harvest HEK293 cells stably expressing the human α4β2 nAChR subtype. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-Epibatidine), and varying concentrations of this compound.[7]

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, non-labeled competitor (e.g., nicotine).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity
ParameterValue
Receptor SubtypeHuman α4β2 nAChR
Radioligand[¹²⁵I]-Epibatidine
IC₅₀ (nM)Calculated Value
Ki (nM) Calculated Value

Section 3: Cellular Activity Profile: Assessing Cytotoxicity

Understanding a compound's cytotoxic potential is a critical first step in drug development.[8] It establishes the concentration range at which the compound can be tested for desired biological effects without simply causing cell death. The MTT assay is a widely used, robust colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[9]

Workflow: MTT Cytotoxicity Assay

G cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate (e.g., A549 lung cancer, HEK293 non-cancer) B Allow cells to adhere overnight A->B C Treat with serial dilutions of This compound B->C D Incubate for a set duration (e.g., 48 or 72 hours) C->D E Add MTT reagent to each well (Metabolized to formazan by viable cells) D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure absorbance at ~570 nm (Microplate reader) F->G H Calculate % viability and determine IC50 G->H

Figure 3: General workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., A549) and a non-cancerous human cell line (e.g., HEK293) into separate 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically a serial dilution).

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the test compound. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a standard duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance of each well on a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC₅₀ (µM)
A549Human Lung CarcinomaCalculated Value
HEK293Human Embryonic KidneyCalculated Value
Selectivity Index (IC₅₀ HEK293 / IC₅₀ A549) Calculated Value

Section 4: Early ADME Profiling: Metabolic Stability

The early determination of a compound's metabolic stability is essential for predicting its in vivo pharmacokinetic properties, such as half-life and clearance.[11][12] A compound that is rapidly metabolized by liver enzymes is unlikely to achieve therapeutic concentrations in the body.[13] The liver microsomal stability assay is a cost-effective, high-throughput method to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[12][14]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Assay Setup: In a 96-well plate, pre-warm a mixture of human liver microsomes and buffer to 37°C.

  • Initiate Reaction: Add this compound to the microsomal suspension. In a parallel set of wells, add the compound to a buffer without the necessary cofactor (NADPH) to serve as a negative control (no metabolic activity). To initiate the metabolic reaction, add NADPH to the active wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.

  • Controls: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as positive and negative controls for the assay system's performance.

  • Sample Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of this compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Presentation: Metabolic Stability Parameters
ParameterValueUnits
In Vitro Half-life (t½)Calculated Valueminutes
Intrinsic Clearance (CLint)Calculated ValueµL/min/mg protein

Section 5: Key Safety & Liability Assessment

Drug-Drug Interaction Potential: CYP450 Inhibition

Cytochrome P450 enzymes are responsible for the metabolism of the majority of clinically used drugs.[15] If a new compound inhibits one of these enzymes, it can dangerously increase the plasma concentration of a co-administered drug, leading to toxicity.[16][17] Regulatory agencies mandate the evaluation of a compound's potential to inhibit major CYP isoforms.[16][18]

Diagram: Mechanism of CYP Inhibition

G cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism DrugA Drug A (Substrate) CYP CYP Enzyme DrugA->CYP MetaboliteA Metabolite of Drug A (Cleared from body) CYP->MetaboliteA DrugA2 Drug A (Substrate) CYP2 CYP Enzyme DrugA2->CYP2 Blocked Blocked Metabolism CYP2->Blocked Test_Cmpd This compound (Inhibitor) Test_Cmpd->CYP2

Figure 4: Simplified diagram showing how an inhibitor prevents substrate metabolism.

Experimental Protocol: CYP Inhibition Assay (Fluorometric or LC-MS/MS)
  • System: Use human liver microsomes, which contain a full complement of CYP enzymes.[17]

  • Assay Setup: In a 96-well plate, incubate the microsomes with a specific probe substrate for each CYP isoform to be tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

  • Inhibition: Add varying concentrations of this compound to the wells.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Detection: After a set time, stop the reaction. Quantify the formation of the specific metabolite from the probe substrate. This can be done using a fluorescent metabolite (fluorometric method) or by LC-MS/MS, which is considered the gold standard.[16]

  • Controls: Include a known potent inhibitor for each CYP isoform as a positive control.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for each CYP isoform.

Data Presentation: CYP450 Inhibition Profile
CYP IsoformProbe SubstrateIC₅₀ (µM)
CYP1A2PhenacetinCalculated Value
CYP2C9DiclofenacCalculated Value
CYP2C19S-MephenytoinCalculated Value
CYP2D6DextromethorphanCalculated Value
CYP3A4MidazolamCalculated Value
Cardiotoxicity Potential: hERG Channel Blockade

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced cardiac arrhythmias.[19] Assessing a compound's hERG liability is a mandatory part of preclinical safety evaluation.[19] Automated patch-clamp electrophysiology provides a high-throughput method to directly measure the inhibitory effect on the hERG channel current.[19]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.[19]

  • Assay Platform: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Electrophysiology: The system establishes a whole-cell patch-clamp configuration. A specific voltage protocol is applied to the cells to elicit the characteristic hERG potassium current.[20]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound to the cells.

  • Controls: A vehicle control (DMSO) and a known hERG blocker (e.g., Cisapride) are run in parallel.[20]

  • Data Acquisition and Analysis: The system records the hERG tail current at each concentration. The percentage of current inhibition is calculated relative to the baseline. A concentration-response curve is generated to determine the IC₅₀ value.[21]

Data Presentation: hERG Inhibition
ParameterValue (µM)
hERG Channel IC₅₀Calculated Value

Section 6: Synthesis and Interpretation of the Data Package

The culmination of these in vitro assays provides a multi-faceted profile of this compound. A promising lead candidate would ideally exhibit high potency at its intended target (low Ki), low general cytotoxicity (high IC₅₀), favorable metabolic stability (high t½, low CLint), and minimal off-target safety liabilities (high IC₅₀ values for CYP and hERG inhibition).

Summary Data Table
Assay CategoryParameterResultInterpretation
Primary Pharmacology α4β2 nAChR KiValue (nM)Potency at target
Cellular Activity Cytotoxicity IC₅₀ (A549)Value (µM)On-target/off-target toxicity
Selectivity IndexValueWindow between desired effect and general toxicity
ADME Profile Metabolic Stability t½Value (min)Predicted in vivo persistence
Safety Liabilities CYP3A4 Inhibition IC₅₀Value (µM)Drug-drug interaction risk
hERG Blockade IC₅₀Value (µM)Cardiotoxicity risk

This integrated data package enables a confident, evidence-based decision on whether to advance this compound to further, more complex preclinical studies or to deprioritize it in favor of other candidates. This structured, rational approach to in vitro evaluation is fundamental to efficient and successful drug discovery.

References

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • protocols.io. In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Sygnature Discovery. P450 / CYP Inhibition. [Link]

  • National Institutes of Health (NIH). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. [Link]

  • National Institutes of Health (NIH). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • National Institutes of Health (NIH). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Journal of Neuroscience. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. [Link]

  • National Institutes of Health (NIH). This compound. [Link]

  • SAGE Journals. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • National Institutes of Health (NIH). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • PubMed. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. [Link]

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

  • National Institutes of Health (NIH). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. [Link]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Introduction: The Structural Significance of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N-methylpiperidine-3-carboxamide

This compound is a substituted heterocyclic compound featuring a piperidine ring, a core structure in many alkaloids and pharmacologically active molecules. The presence of the N-methyl group and the carboxamide functional group at the 3-position makes it a valuable scaffold in medicinal chemistry and drug development. Its structural properties, including ring conformation, hydrogen bonding capabilities, and electronic distribution, are critical determinants of its biological activity. A thorough spectroscopic analysis is therefore not merely a quality control step but a fundamental necessity for understanding its molecular behavior, confirming its identity, and ensuring its purity.

This guide provides an in-depth exploration of the multi-faceted spectroscopic characterization of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The protocols and interpretations presented herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for their analytical workflows.

cluster_workflow Overall Analytical Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Parallel Analysis MS Mass Spectrometry (EI/ESI) Sample->MS Parallel Analysis IR Infrared (IR) Spectroscopy Sample->IR Parallel Analysis UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Parallel Analysis Analysis Data Integration & Structural Elucidation NMR->Analysis MS->Analysis IR->Analysis UV_Vis->Analysis Report Comprehensive Characterization Report Analysis->Report

Caption: High-level workflow for the complete spectroscopic characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and chemical environment of every atom.

Expertise & Causality: Interpreting the Spectra

The structure of this compound presents several key features that directly influence its NMR spectra:

  • Piperidine Ring Protons: These protons exist in a complex, non-aromatic environment. Their chemical shifts are influenced by their axial or equatorial position and their proximity to the electronegative nitrogen and the carboxamide group. This leads to a cluster of signals typically found in the 1.5-3.5 ppm range.

  • N-Methyl Group: The methyl group attached to the nitrogen is a distinct singlet in the ¹H NMR spectrum, typically appearing around 2.2-2.4 ppm.[1] In the ¹³C spectrum, this carbon signal is expected around 46-47 ppm.[2]

  • Amide Functionality: The carboxamide group significantly influences adjacent protons. The C-N bond of an amide has a partial double-bond character, which restricts rotation.[3][4] This can lead to magnetic inequivalence for protons on either side of the amide plane, potentially resulting in broadened signals or even distinct signals for otherwise chemically identical protons, especially at lower temperatures. The amide proton (N-H) itself would typically appear as a broad singlet downfield (around 6-8 ppm), but in this N-methylated secondary amide, this is absent. The carbonyl carbon (C=O) gives a characteristic signal in the ¹³C NMR spectrum in the 170-175 ppm range.

This compound Structure for NMR cluster_labels This compound Structure for NMR mol C1 C1' N1 N1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C=O N2 N-H C8 C(H3)

Caption: Molecular structure with numbering for NMR assignment reference.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for this compound based on data from analogous structures.[1][2][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Piperidine Ring (C2-H, C4-H, C5-H, C6-H) 1.5 - 3.5 Multiplets (m) 9H
N-CH₃ (on ring) ~2.3 Singlet (s) 3H
N-CH₃ (amide) ~2.8 Doublet (d, due to coupling with N-H) 3H

| N-H (amide) | 6.0 - 8.0 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Amide Carbonyl) ~175
C2, C6 (Piperidine) 55 - 65
N-CH₃ (on ring) ~46
C3, C5 (Piperidine) 25 - 40
C4 (Piperidine) ~25

| N-CH₃ (amide) | ~27 |

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Causality Note: CDCl₃ is a good general-purpose solvent for many organic molecules. D₂O can be used if solubility is an issue and allows for the exchange and subsequent disappearance of the amide N-H proton signal, which can aid in peak assignment.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Causality Note: Shimming is critical for obtaining sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 8-16 scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. Causality Note: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

      • Typical parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 1024 or more scans (due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis by setting the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

    • Integrate the peaks in the ¹H spectrum and assign multiplicities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Expertise & Causality: Predicting Fragmentation

For this compound (Molecular Weight: 142.19 g/mol ), the fragmentation pattern under Electron Ionization (EI) or Electrospray Ionization (ESI) is governed by the stability of the resulting ions. The most probable fragmentation pathways include:

  • Alpha-Cleavage: The bonds adjacent to the nitrogen atom are common cleavage points. This can lead to the loss of radicals from the piperidine ring.

  • Amide Bond Cleavage: The N-CO bond is susceptible to cleavage. This is a very common pathway for amides, often resulting in the formation of a stable acylium ion.[7][8]

  • Ring Cleavage: The piperidine ring can undergo fragmentation, typically losing ethylene (28 Da) or other small neutral molecules.[9]

cluster_paths Predicted Fragmentation Pathways M [M]⁺˙ m/z = 142 F1 Acylium Ion m/z = 84 M->F1 - •CONHCH₃ F2 Piperidinium Ion m/z = 98 M->F2 α-cleavage - •C(=O)NHCH₃ F3 Loss of CH₃ m/z = 127 M->F3 - •CH₃

Caption: Key predicted fragmentation pathways for this compound in MS.

Predicted Mass Spectrum Data

Table 3: Predicted Key Ions in Mass Spectrum

m/z Value Identity Fragmentation Pathway
142 [M]⁺˙ Molecular Ion
98 [C₆H₁₂N]⁺ Alpha-cleavage at C3, loss of carboxamide radical
84 [C₅H₁₀N]⁺ Cleavage of N-CO bond, loss of methylcarbamoyl radical

| 58 | [CH₃NH=CH₂]⁺ | Cleavage within the carboxamide side chain |

Experimental Protocol: GC-MS (EI) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup (GC-MS with EI source):

    • Gas Chromatograph (GC):

      • Install a suitable capillary column (e.g., DB-5ms).

      • Set a temperature program, for instance: initial temp 50°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min. Causality Note: The temperature program ensures the compound elutes as a sharp peak and is separated from any impurities.

      • Set the injector temperature to 250°C and use a split injection mode.

    • Mass Spectrometer (MS):

      • Set the ion source to Electron Ionization (EI) at 70 eV. Causality Note: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for library matching.

      • Set the mass range to scan from m/z 40 to 200.

      • Tune the mass spectrometer using a standard calibrant (e.g., PFTBA).

  • Data Acquisition & Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the GC peak of the target compound.

    • Analyze the mass spectrum to identify the molecular ion and the key fragment ions. Compare the fragmentation pattern with predicted pathways and library data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Correlating Bonds with Bands

The IR spectrum of this compound will be dominated by vibrations from its key functional groups:

  • C=O Stretch (Amide I band): This will be a strong, sharp absorption band, typically found between 1630 and 1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

  • N-H Bend (Amide II band): For secondary amides, this band appears around 1510-1570 cm⁻¹. This, combined with the C=O stretch, is highly characteristic of the amide group.

  • C-H Stretches: Absorptions from the sp³ C-H bonds of the piperidine ring and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-N Stretch: These vibrations occur in the fingerprint region, typically between 1000 and 1350 cm⁻¹, and are useful for confirming the presence of the amine and amide groups.

Predicted Infrared Absorption Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3250 - 3400 N-H Stretch Secondary Amide Medium, Broad
2850 - 2960 C-H Stretch Alkane (ring & methyl) Strong
~1650 C=O Stretch (Amide I) Secondary Amide Strong, Sharp
~1550 N-H Bend (Amide II) Secondary Amide Medium

| 1000 - 1350 | C-N Stretch | Amine, Amide | Medium-Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation:

    • No specific preparation is needed for a solid or liquid sample with ATR. Ensure the sample is representative.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Collect a background spectrum of the empty ATR stage. Causality Note: This is crucial as it subtracts the absorbance from atmospheric CO₂ and H₂O, as well as the instrument itself, from the final sample spectrum.

  • Data Acquisition:

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Its utility for this compound is limited but can be useful for purity assessment and concentration measurements.

Expertise & Causality: Understanding the Chromophores

The key chromophore (light-absorbing group) in this compound is the amide functional group. Saturated aliphatic amines and the piperidine ring itself do not absorb significantly in the standard UV-Vis range (>200 nm).[10][11][12]

  • Amide n→π* Transition: The amide group can undergo a weak n→π* electronic transition. This typically results in a weak absorption band (low molar absorptivity) in the region of 210-220 nm. The absence of any significant absorption at higher wavelengths (>250 nm) can be a strong indicator of the absence of aromatic impurities.[13]

Predicted UV-Vis Absorption Data

Table 5: Predicted UV-Vis Absorption

λmax (nm) Molar Absorptivity (ε) Transition Type Chromophore

| ~215 | Low | n→π* | Amide |

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Accurately prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration would be in the range of 0.01-0.1 mg/mL.

    • Prepare a blank solution using the same solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

    • Use a matched pair of quartz cuvettes.

  • Data Acquisition:

    • Fill one cuvette with the blank solvent and place it in the reference beam path.

    • Fill the other cuvette with the sample solution and place it in the sample beam path.

    • Record the baseline (autozero) with the blank solution.

    • Scan the sample over a range, typically from 400 nm down to 190 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration, provided the molar absorptivity (ε) is known.

References

  • (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The... - ResearchGate. Available at: [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. Available at: [Link]

  • Gas-Phase 1H NMR Study of N-Ethyl-N-methyl Amides: Torsional Barrier and Conformer Equilibria Around the Peptide Bond | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • NMR fingerprint spectra for amides and methyls. (A) 1 H-15 N (red) and... - ResearchGate. Available at: [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Available at: [Link]

  • UV-Vis absorption spectra of compounds 6e–k . (a) Spectra of compounds... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. Available at: [Link]

  • 13 C NMR Spectrum (1D, 101 MHz, D 2 O, predicted) (NP0000084) - NP-MRD. Available at: [Link]

  • Using NMR to observe the restricted rotation in amide bonds - Nanalysis. Available at: [Link]

  • Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem. Available at: [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. Available at: [Link]

  • Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. Available at: [Link]

  • N-Methylpiperidine | C6H13N | CID 12291 - PubChem - NIH. Available at: [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. Available at: [Link]

  • 3-Piperidinecarboxamide, N,N-diethyl- - the NIST WebBook. Available at: [Link]

  • Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information. Available at: [Link]

  • (3s)-n-methylpiperidine-3-carboxamide (C7H14N2O) - PubChemLite. Available at: [Link]

  • 3-Piperidinecarboxamide, N,N-diethyl- - the NIST WebBook. Available at: [Link]

  • This compound | C7H14N2O | CID 4156937 - PubChem - NIH. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. Available at: [Link]

  • 3-Piperidinecarboxamide, N,N-diethyl- - the NIST WebBook. Available at: [Link]

  • Nipecotamide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

N-Methylpiperidine-3-carboxamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylpiperidine-3-carboxamide is a heterocyclic organic compound belonging to the piperidine class. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical overview of this compound, including its chemical and physical properties, synthesis methodologies, potential applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals involved in the multifaceted process of drug development.

Part 1: Core Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 4138-27-6 . Its hydrochloride salt is assigned the CAS number 475060-42-5 . A thorough understanding of its fundamental properties is crucial for its application in research and development.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
IUPAC Name This compound
Canonical SMILES CNC(=O)C1CCN(C)C1
InChI Key JCMBUJZAIZUVKK-UHFFFAOYSA-N
Physicochemical Properties

While experimental data for the free base is not extensively reported, the following table includes available data and predicted values. The hydrochloride salt is typically a solid, which is a common characteristic for amine salts, enhancing their stability and ease of handling.

PropertyValueSource
Physical Form Solid (for hydrochloride salt)
Boiling Point (Predicted) 286.1 ± 29.0 °C at 760 mmHg
pKa (Predicted) 16.54 ± 0.20
XLogP3-AA (Predicted) -0.4
Topological Polar Surface Area 46.3 Ų
Solubility Expected to be soluble in water and polar organic solvents.

Part 2: Synthesis and Characterization

The synthesis of this compound typically involves the formation of an amide bond between a suitable piperidine carboxylic acid derivative and methylamine.

General Synthesis Pathway

The most common and versatile approach for synthesizing this compound is through the coupling of N-methylnipecotic acid (1-methylpiperidine-3-carboxylic acid) with methylamine. This reaction is a cornerstone of medicinal chemistry and can be achieved using various coupling reagents to facilitate the formation of the amide bond under mild conditions, which is crucial to prevent side reactions.[3]

Diagram of the General Synthesis Pathway

Synthesis_Pathway N_Methylnipecotic_Acid N-Methylnipecotic Acid Reaction_Mixture N_Methylnipecotic_Acid->Reaction_Mixture Methylamine Methylamine Methylamine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Product N-methylpiperidine- 3-carboxamide Reaction_Mixture->Product Amide Bond Formation

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • N-Methylnipecotic acid

  • Methylamine (as a solution in THF or as a hydrochloride salt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylnipecotic acid (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (1.2 equivalents) in THF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl group, the piperidine ring protons (which will appear as complex multiplets), and the amide N-H proton.
¹³C NMR A characteristic signal for the carbonyl carbon of the amide group (typically in the range of 170-180 ppm), along with signals for the N-methyl carbon and the carbons of the piperidine ring.
IR Spectroscopy A strong absorption band for the C=O stretching vibration of the amide (Amide I band) around 1630-1680 cm⁻¹. An N-H stretching vibration is expected around 3300 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[5] this compound and its derivatives are actively being explored as potential therapeutic agents in various disease areas.

Therapeutic Potential
  • Antimalarial Agents: Piperidine carboxamides have been identified as potent inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drug development.[6] The structural features of this compound make it an attractive starting point for the design of novel antimalarial compounds.

  • Anti-Osteoporosis Agents: Derivatives of piperidine-3-carboxamide have shown promise as inhibitors of cathepsin K, an enzyme involved in bone resorption.[7] This suggests a potential therapeutic application in the treatment of osteoporosis.

  • Oncology: N-arylpiperidine-3-carboxamide derivatives have been investigated for their ability to induce a senescence-like phenotype in melanoma cells, indicating potential as anticancer agents.

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. This compound can serve as a precursor for the synthesis of compounds targeting neurotransmitter receptors, such as GABA or nicotinic receptors, for potential applications in neurological disorders like Alzheimer's disease, Parkinson's disease, or depression.[1]

Diagram of Potential Therapeutic Applications

Therapeutic_Applications Core N-methylpiperidine- 3-carboxamide Scaffold Antimalarial Antimalarial Agents (Proteasome Inhibition) Core->Antimalarial Anti_Osteoporosis Anti-Osteoporosis (Cathepsin K Inhibition) Core->Anti_Osteoporosis Oncology Oncology (Induction of Senescence) Core->Oncology CNS_Disorders CNS Disorders (Neurotransmitter Receptor Modulation) Core->CNS_Disorders

Caption: Potential therapeutic areas for this compound derivatives.

Part 4: Safety, Handling, and Storage

Proper handling and storage of this compound and its salts are imperative to ensure laboratory safety. The following information is based on data for the hydrochloride salt and related piperidine compounds.

Hazard Identification and Precautionary Measures

The hydrochloride salt of this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may cause respiratory irritation.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust. Take precautionary measures against static discharge. Do not eat, drink, or smoke when using this product.[1]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its versatile synthesis and the proven biological activities of the piperidine-3-carboxamide scaffold make it a compound of significant interest for the development of new therapeutic agents across a range of diseases. This technical guide provides a solid foundation of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors. A continued investigation into its specific biological targets and mechanisms of action will undoubtedly unveil further therapeutic possibilities.

References

  • Sigma-Aldrich.
  • Jubilant Ingrevia.
  • Fisher Scientific.
  • ChemicalBook. This compound.
  • Fisher Scientific.
  • Yeditepe Journal of Health Sciences.
  • Benchchem. 3-methyl-N-propylpiperidine-3-carboxamide.
  • Organic Syntheses Procedure.
  • ChemicalBook. N-Methylpiperidine(626-67-5) 1H NMR spectrum.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines....
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • ECHEMI.
  • ChemicalBook. N-Methylpiperidine(626-67-5) 13C NMR spectrum.
  • ChemicalBook. (3R)-N-methylpiperidine-3-carboxamide hydrochloride.
  • PubChem.
  • Sigma-Aldrich. This compound hydrochloride.
  • PubMed.
  • Benchchem. Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics.
  • Supporting Information for Unprecedented thiocarbamid
  • NIST WebBook. 3-Piperidinecarboxamide, N,N-diethyl-.
  • PubChemLite. (3s)-n-methylpiperidine-3-carboxamide (C7H14N2O).
  • ChemicalBook. N-Methylpiperidine synthesis.
  • ChemicalBook. N-Methylpiperidine(626-67-5) IR Spectrum.
  • ResearchGate.
  • ChemicalBook.
  • PubMed Central.
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • Guidechem. 1-methylpiperidine-3-carboxamide 4138-27-6 wiki.
  • Arabian Journal of Chemistry.
  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides....
  • Koei Chemical Co., Ltd. N-Methylpiperidine.
  • Fisher Scientific. N-Methylpiperidine, 99%.
  • ChemBK.
  • IndiaMART.
  • NIST WebBook. 3-Piperidinecarboxamide, N,N-diethyl-.
  • Santa Cruz Biotechnology. N-(3-methylpyridin-2-yl)piperidine-3-carboxamide.
  • Sigma-Aldrich. N-Methylpiperidine 99 626-67-5.
  • NIST WebBook. Nipecotamide.
  • NIST WebBook. 3-Piperidinecarboxamide, N,N-diethyl-.
  • Benchchem. N-methylpiperidine-1-carboxamide.
  • PubChem. N-methylpiperidine-4-carboxamide.
  • ChemicalBook. N-Methylpiperidine | 626-67-5.
  • Sigma-Aldrich. N-Methylpiperidine 99 626-67-5.

Sources

Topic: Synthesis and Characterization of Novel Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperidine Carboxamide Scaffold - A Privileged Motif in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a remarkable number of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[4] When functionalized with a carboxamide group, the resulting piperidine carboxamide structure unlocks a wealth of therapeutic potential, serving as the core for agents targeting a diverse range of diseases, from cancer and HIV to neurological disorders and malaria.[5][6][7][8]

This guide is designed for the hands-on researcher. It moves beyond simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, purification, and rigorous characterization of these vital compounds. Every protocol is presented as a self-validating system, empowering you to not only execute the chemistry but also to understand and troubleshoot it.

Part I: The Art of Synthesis - From Concept to Pure Compound

The construction of a novel piperidine carboxamide hinges on the strategic formation of a robust amide bond. This section details the core synthetic methodologies, from the selection of coupling agents to the critical final step of purification.

The Core Reaction: Amide Bond Formation

The direct condensation of a carboxylic acid with a piperidine amine is generally inefficient.[9] Therefore, the reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The choice of coupling reagent is paramount and is dictated by factors such as substrate sterics, the need to suppress side reactions, and the preservation of stereochemical integrity.[10]

The Causality Behind Common Coupling Reagents:

The most prevalent strategy involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

  • Why use EDCI? EDCI converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine.

  • Why add HOBt? The O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct. HOBt intercepts this intermediate to form an activated HOBt-ester, which is more stable and less prone to side reactions. Crucially, this two-step activation pathway significantly minimizes racemization when working with chiral carboxylic acids.[9]

AmideCouplingMechanism

Table 1: Comparison of Common Amide Coupling Reagents

Reagent SystemKey AdvantagesConsiderations & Causality
EDCI / HOBt Inexpensive, water-soluble urea byproduct (easy removal), low racemization. [9]HOBt has explosive properties under certain conditions; alternatives like OxymaPure are often preferred.
HATU / DIPEA Very fast reaction rates, highly efficient for hindered amines/acids.More expensive, can be difficult to remove byproducts without chromatography. The base (DIPEA) is crucial to deprotonate the amine and neutralize acids formed.
B(OCH₂CF₃)₃ Boron-based reagent; purification is often simplified via solid-phase extraction, avoiding chromatography. [10]Requires higher temperatures (typically 80 °C). [10]
SOCl₂ Inexpensive, powerful activation by forming an acyl chloride.Harsh conditions (generates HCl), not suitable for sensitive functional groups. The intermediate acyl chloride is highly reactive. [11]
Experimental Protocol: EDCI/HOBt-Mediated Amide Coupling

This protocol describes a robust and widely applicable method for synthesizing piperidine carboxamides. [9][12] Materials:

  • Piperidine derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDCI-HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Add EDCI-HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: This pre-activation step allows for the formation of the HOBt-ester before the amine is introduced, minimizing side reactions.

  • Amine Addition: Add the piperidine derivative (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq). Rationale: The base is essential to neutralize the HCl salt of EDCI and the HOBt, ensuring the piperidine amine remains nucleophilic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (1x) to remove excess base, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using flash column chromatography.

Purification Strategies: The Path to Analytical Purity

Purification is as critical as the reaction itself. The choice of method depends on the physicochemical properties of the synthesized compound.

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    // Edges Start -> CheckPolarity; CheckPolarity -> CheckBasicity [label="Moderate Polarity"]; CheckPolarity -> HighPolarity [label="High Polarity"]; CheckBasicity -> AcidBase [label="Yes"]; CheckBasicity -> NormalPhase [label="No"]; AcidBase -> NormalPhase [label="Followed by..."]; HighPolarity -> ReversePhase [label="Yes"]; HighPolarity -> NormalPhase [label="No"]; NormalPhase -> FinalProduct; ReversePhase -> FinalProduct; }

Caption: Decision workflow for purification of piperidine carboxamides.

Part II: Unveiling the Structure - A Guide to Spectroscopic and Crystallographic Characterization

Unambiguous structural confirmation is non-negotiable in drug development. A multi-faceted analytical approach is required to verify the identity, purity, and three-dimensional nature of a novel piperidine carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. [13]A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete structural picture.

Expected Spectral Features:

  • ¹H NMR:

    • Amide N-H: A broad singlet, typically downfield (δ 7.5-8.5 ppm). Its chemical shift can be concentration and solvent dependent.

    • Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). Protons adjacent to the nitrogen and the carbonyl group will be further downfield. [14] * Substituents: Signals corresponding to the specific R-groups attached to the amide nitrogen and the piperidine ring.

  • ¹³C NMR:

    • Amide Carbonyl (C=O): A characteristic signal in the δ 165-175 ppm range.

    • Piperidine Ring Carbons: Signals typically found between δ 20-60 ppm. [15][16] Table 2: Typical NMR Chemical Shifts for a Piperidine-4-Carboxamide Scaffold

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Causality of Shift
Amide N-H 7.5 - 8.5 (broad s)-Deshielded by the adjacent electronegative nitrogen and carbonyl group.
Amide C =O-165 - 175The sp² hybridized carbon of the carbonyl group is highly deshielded.
Piperidine H-2, H-6 (axial/eq)2.8 - 3.5 (m)40 - 50Adjacent to the electron-withdrawing nitrogen atom.
Piperidine H-3, H-5 (axial/eq)1.6 - 2.0 (m)25 - 35Standard aliphatic chemical shifts.
Piperidine H-42.2 - 2.8 (m)40 - 45Adjacent to the electron-withdrawing carboxamide group.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition: To resolve ambiguities and confirm connectivity, perform the following 2D experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, essential for tracing the connectivity within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for connecting the piperidine ring to the carboxamide group and other substituents. [13]4. Structural Elucidation: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the final structure. [17]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through fragmentation analysis. [18]

  • High-Resolution Mass Spectrometry (HR-MS): This is the gold standard for confirming the elemental composition. An experimentally determined mass that is within 5 ppm of the calculated mass provides strong evidence for the proposed molecular formula.

  • Fragmentation Pattern: In Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS), piperidine carboxamides often show characteristic fragmentation patterns, such as cleavage of the piperidine ring or loss of the carboxamide side chain, which can aid in structural confirmation. [11][19][20] Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Development: Use a reverse-phase C18 column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Analysis: Inject the sample. The mass spectrometer, coupled to the liquid chromatograph, will provide the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight.

X-ray Crystallography

XRayWorkflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: The key to this technique is finding a solvent system in which the compound is moderately soluble. [21]Test solubility in solvents like ethanol, ethyl acetate, acetone, or mixtures thereof.

  • Preparation: Prepare a nearly saturated solution of the highly purified compound in the chosen solvent in a small vial.

  • Evaporation: Loosely cap the vial or cover it with parafilm and poke a few small holes with a needle. Causality: This allows the solvent to evaporate very slowly over several days to weeks. Rapid evaporation leads to powder, not single crystals.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully remove them from the mother liquor and mount them for analysis. [21][22][23]

Conclusion: A Foundation for Discovery

The synthesis and characterization of novel piperidine carboxamides is a dynamic and rewarding field of research. A thorough understanding of the principles behind amide bond formation, coupled with a systematic and multi-technique approach to purification and structural elucidation, is essential for success. The methodologies and insights provided in this guide serve as a robust foundation upon which researchers can build, enabling the efficient discovery and development of the next generation of piperidine-based therapeutics.

References

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.Asian Journal of Chemistry.
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.Chemistry & Biodiversity.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors.European Journal of Medicinal Chemistry.
  • Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis.Benchchem.
  • Structures of piperazine, piperidine and morpholine.IUCr Journals.
  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
  • Structures of piperazine, piperidine and morpholine.IUCr Journals.
  • A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.Benchchem.
  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors.Journal of Medicinal Chemistry.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.ACS Medicinal Chemistry Letters.
  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.Journal of Medicinal Chemistry.
  • Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.PubMed Central.
  • Piperidine and piperazine analogs in action: zinc(ii)
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.ChemMedChem.
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.Biomedical & Environmental Mass Spectrometry.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.MDPI.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.Dakenchem.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.Journal of Mass Spectrometry.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.PubMed Central.
  • chromatography of carboxylic acid deriv
  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and g
  • Piperidine.NIST WebBook.
  • Piperidine(110-89-4) 1H NMR spectrum.ChemicalBook.
  • Piperidine(110-89-4) MS spectrum.ChemicalBook.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.European Journal of Organic Chemistry.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.Arabian Journal of Chemistry.
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Purification Of Organic Acids Using Anion Exchange Chromatography.
  • Process for the purification of carboxylic acids.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules.YouTube.

Sources

The N-methylpiperidine-3-carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylpiperidine-3-carboxamide core is a recurring structural motif in a multitude of biologically active compounds, underscoring its significance as a privileged scaffold in contemporary drug discovery. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating critical data on its synthesis, physicochemical properties, and diverse roles in medicinal chemistry. We will delve into the nuanced structure-activity relationships that govern its interactions with various biological targets, explore detailed experimental protocols for its synthesis and derivatization, and present its application in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and metabolic disorders. This guide aims to be a seminal resource, fostering a deeper understanding of the this compound scaffold and inspiring its innovative application in future drug design endeavors.

Introduction: The Piperidine Carboxamide Core in Drug Design

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics to molecules.[1][2] When functionalized with a carboxamide at the 3-position and an N-methyl group, the resulting this compound moiety offers a versatile three-dimensional framework that can be strategically modified to achieve high-affinity and selective interactions with a wide array of biological targets. The inherent chirality at the 3-position further allows for stereospecific interactions, a critical consideration in modern drug design.

This guide will systematically explore the multifaceted nature of the this compound core, beginning with its fundamental chemical properties and synthesis, and progressing to its diverse applications in medicinal chemistry, supported by quantitative biological data and mechanistic insights.

Physicochemical Properties of the this compound Core

PropertyPredicted/Inferred ValueSignificance in Drug DesignSource
Molecular Weight 142.20 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[3]
pKa (basic) ~10.1 (for N-methylpiperidine)The basicity of the piperidine nitrogen influences solubility, receptor interactions, and potential for salt formation.[4]
pKa (acidic) ~16.54 (predicted for amide N-H)The amide proton is weakly acidic and can participate in hydrogen bonding.
XLogP3-AA -0.4 (predicted for 1-methylpiperidine-3-carboxamide)This predicted value suggests a relatively hydrophilic character, which can be modulated by derivatization to optimize membrane permeability and solubility.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of this compound and its analogs typically involves the formation of a stable amide bond between a piperidine-3-carboxylic acid derivative and an appropriate amine. The N-methyl group can be introduced at various stages of the synthesis.

General Synthetic Strategy

A common and versatile approach involves the coupling of N-methylpiperidine-3-carboxylic acid with a desired amine using standard peptide coupling reagents. This modular approach allows for the facile generation of a library of derivatives with diverse substituents on the carboxamide nitrogen, enabling a thorough exploration of the structure-activity relationship (SAR).

General Synthesis reagent1 N-Methylpiperidine-3-carboxylic acid coupling Coupling Reagents (e.g., HATU, EDC) reagent1->coupling reagent2 R-NH2 (Amine) reagent2->coupling product This compound Derivative coupling->product Amide Bond Formation

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of N-arylpiperidine-3-carboxamide Derivatives

The following is a representative protocol for the synthesis of N-arylpiperidine-3-carboxamide derivatives, adapted from methodologies reported for the synthesis of anti-melanoma agents.[5]

Step 1: Boc Protection of Piperidine-3-carboxylic Acid

  • To a stirred solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add triethylamine and di-tert-butyl dicarbonate (Boc)₂O.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-Boc protected piperidine-3-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the N-Boc protected piperidine-3-carboxylic acid in an anhydrous solvent such as dichloromethane.

  • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator like 4-Dimethylaminopyridine (DMAP).

  • Add the desired aniline derivative to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the resulting N-Boc protected N-arylpiperidine-3-carboxamide derivative by column chromatography.

Step 3: Boc Deprotection and N-methylation

  • Treat the purified product from Step 2 with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

  • After completion of the deprotection, neutralize the reaction mixture and isolate the secondary amine.

  • Perform reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride to introduce the N-methyl group, yielding the final N-methyl-N-arylpiperidine-3-carboxamide derivative.

The Role of this compound in Medicinal Chemistry: A Target-Centric Overview

The this compound scaffold has been successfully employed in the development of inhibitors for a diverse range of biological targets. The following sections highlight some of the key therapeutic areas where this privileged motif has made a significant impact.

Anticancer Activity: Inducers of Cellular Senescence in Melanoma

Recent research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[5][6] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.

One groundbreaking study identified a novel N-arylpiperidine-3-carboxamide derivative, designated as compound 54 , which exhibited remarkable antimelanoma activity with an IC₅₀ of 0.03 µM in A375 human melanoma cells.[5] This potent antiproliferative effect was directly linked to the induction of senescence-like morphological changes in the cancer cells.[5]

Senescence Pathway compound N-arylpiperidine-3-carboxamide (e.g., Compound 54) target Putative Cellular Target(s) compound->target Binds to senescence Induction of Cellular Senescence target->senescence Triggers proliferation Inhibition of Melanoma Cell Proliferation senescence->proliferation Leads to

Caption: Proposed mechanism of action for anti-melanoma N-arylpiperidine-3-carboxamide derivatives.

Quantitative Biological Data for Anti-Melanoma Derivatives

CompoundConfigurationSenescence-inducing Activity (EC₅₀, µM)Antiproliferative Activity (IC₅₀, µM)Source
1 (Hit) Racemic1.260.72[5]
19 R4.154.15[5]
20 S0.270.27[5]
54 (Optimized) S0.040.03[5]
Anti-infective Agents: Targeting the Plasmodium falciparum Proteasome

The this compound scaffold has also shown significant promise in the development of novel anti-malarial agents. Derivatives of this class have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a critical enzyme complex for parasite survival.[7]

A notable example is the piperidine carboxamide SW042, which displayed sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[7] Further optimization led to analogs with improved efficacy in mouse models of human malaria following oral administration.[7]

Treatment of Metabolic Bone Diseases: Cathepsin K Inhibition

Derivatives of piperidine-3-carboxamide have been investigated as potent inhibitors of cathepsin K, a cysteine protease that plays a crucial role in bone resorption.[8] Overactivity of cathepsin K is implicated in osteoporosis, making it an attractive target for therapeutic intervention.

In one study, a series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against cathepsin K. Compound H-9 emerged as a highly potent inhibitor with an IC₅₀ value of 0.08 µM.[8] This compound also demonstrated anti-bone resorption effects in vitro that were comparable to MIV-711, a cathepsin K inhibitor that has been in clinical trials.[8]

Quantitative Biological Data for Cathepsin K Inhibitors

CompoundCathepsin K Inhibitory Activity (IC₅₀, µM)Source
H-8 0.15[8]
H-9 0.08[8]
H-11 0.23[8]

Pharmacokinetics and ADME Profile: Considerations for Drug Development

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. While comprehensive ADME data for the this compound core itself is limited, studies on related piperidine-containing drugs provide valuable insights.[2] The piperidine motif is generally considered to be metabolically stable and can enhance drug transport across biological membranes.[2]

In silico predictions and experimental data from related compounds suggest that the this compound scaffold is likely to possess favorable drug-like properties. However, as with any chemical series, the ADME profile will be significantly influenced by the nature of the substituents. Therefore, a thorough evaluation of the pharmacokinetic properties of any new derivative is essential during the lead optimization phase.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged motif in medicinal chemistry, with a proven track record in the development of potent and selective modulators of a diverse range of biological targets. Its synthetic tractability, favorable physicochemical properties, and the ability to project substituents into three-dimensional space make it an invaluable tool for the modern drug hunter.

Future research in this area will likely focus on expanding the repertoire of biological targets for this versatile scaffold, as well as on the fine-tuning of its pharmacokinetic properties to develop drug candidates with improved efficacy and safety profiles. The continued exploration of the chemical space around the this compound core holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (URL: [Link])

  • Synthetic method of N-methylpiperidine. (URL: [Link])

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. (URL: [Link])

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (URL: [Link])

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. (URL: [Link])

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Faculty of Pharmacy of Istanbul University. (URL: [Link])

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (URL: [Link])

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (URL: [Link])

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. (URL: [Link])

  • N-Methylpiperidine. PubChem. (URL: [Link])

Sources

Methodological & Application

Protocol for the Synthesis of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of N-methylpiperidine-3-carboxamide, a derivative of the neuro-active compound nipecotic acid. The synthesis proceeds via the formation of an acyl chloride intermediate from N-methylpiperidine-3-carboxylic acid, followed by amidation. This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety precautions, and characterization methods. The protocol is structured to ensure reproducibility and provide insights into the critical parameters for successful synthesis.

Introduction and Scientific Background

This compound is a member of the piperidine carboxamide family, which has garnered significant interest in medicinal chemistry. Piperidine derivatives are core scaffolds in numerous pharmaceuticals, and nipecotic acid, the parent structure, is a known GABA uptake inhibitor.[1] The addition of a methyl group to the piperidine nitrogen and the presence of a carboxamide functional group at the 3-position can significantly alter the molecule's pharmacological properties, including its ability to cross the blood-brain barrier and its interaction with biological targets.[2] Compounds with this scaffold have been investigated for various applications, including their potential as platelet aggregation inhibitors and as agents for treating neurological disorders.[2][3]

The synthesis of amides is a cornerstone of organic and medicinal chemistry.[4] The direct condensation of a carboxylic acid and an amine is thermodynamically challenging and often requires high temperatures, which can be incompatible with sensitive functional groups.[4][5] Therefore, the most common and reliable strategy involves the "activation" of the carboxylic acid to increase its electrophilicity.[5][6] This protocol employs a classic and robust activation method: the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine.

Reaction Principle and Mechanism

The overall synthesis is a two-step process starting from N-methylpiperidine-3-carboxylic acid.

Step 1: Acyl Chloride Formation. The carboxylic acid is converted into the more reactive N-methylpiperidine-3-carbonyl chloride. Thionyl chloride is an excellent reagent for this transformation. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of SOCl₂, leading to a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, yields the desired acyl chloride. Driving the reaction to completion is facilitated by the irreversible loss of these gases.

Step 2: Amide Formation (Amidation). The highly electrophilic acyl chloride is then reacted with a nucleophilic amine source, in this case, aqueous ammonia (ammonium hydroxide). The nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An additional equivalent of amine (or another base) is required to neutralize the HCl generated during the reaction.

Logical Workflow of the Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Amidation A N-Methylpiperidine- 3-Carboxylic Acid B N-Methylpiperidine- 3-Carbonyl Chloride A->B  SOCl₂  Anhydrous Solvent  (e.g., DCM) C N-Methylpiperidine- 3-Carboxamide B->C  Aq. NH₄OH  DCM, 0 °C to RT

Sources

Application Notes and Protocols for the Analytical Characterization of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylpiperidine-3-carboxamide is a substituted piperidine derivative of significant interest in pharmaceutical research and development due to its presence as a key structural motif in a variety of biologically active molecules. As with any compound intended for pharmaceutical use, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in fundamental scientific principles and adhere to established regulatory guidelines to ensure data integrity and reliability.

Structural Elucidation and Identification

The foundational step in characterizing this compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to achieve this, with each method providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom in this compound.

Expertise & Experience: The "Why" Behind the Experiment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the N-methyl group, the protons on the piperidine ring, and the amide proton. The coupling patterns (splitting) of the piperidine ring protons are particularly informative for confirming the substitution pattern. ¹³C NMR, in turn, provides a count of the number of chemically non-equivalent carbon atoms and their hybridization state (sp³, sp²). The chemical shifts of the carbonyl carbon of the amide and the carbons of the piperidine ring are diagnostic.

Protocol 1: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure and identity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good first choice for many organic molecules) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) in ppm relative to TMS (0 ppm) and the coupling constants (J) in Hertz (Hz).

    • Compare the observed spectra with the expected chemical shifts and coupling patterns for the proposed structure of this compound. For similar piperidine structures, characteristic shifts can be referenced from scientific literature.[1][2][3][4][5]

Expected Spectral Features:

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
N-CH₃2.2 - 2.4 (singlet)45 - 50
Piperidine Ring CH₂1.5 - 3.2 (complex multiplets)25 - 60
Piperidine Ring CH2.5 - 3.0 (multiplet)40 - 50
C=O (Amide)-170 - 175
NH (Amide)7.5 - 8.5 (broad singlet)-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

Expertise & Experience: The "Why" Behind the Experiment

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The accurate mass of this ion, determined by HRMS, can be used to calculate the elemental composition, providing strong evidence for the molecular formula. Collision-induced dissociation (CID) of the [M+H]⁺ ion will induce fragmentation at the weakest bonds, and the resulting fragment ions are characteristic of the molecule's structure. For this compound, characteristic fragmentation would involve cleavage of the amide bond and fragmentation of the piperidine ring.[6][7][8][9][10]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Inject the sample onto an HPLC column and introduce the eluent into the mass spectrometer. This is useful for separating the analyte from any potential impurities.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to include the expected m/z of the protonated molecule (C₇H₁₄N₂O, MW = 142.1106; [M+H]⁺ = 143.1184).

  • Data Analysis:

    • Determine the accurate mass of the most abundant ion.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula. The mass error should ideally be less than 5 ppm.

  • (Optional) MS/MS Fragmentation Analysis:

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum and analyze the fragmentation pattern to confirm structural features.

Purity Assessment and Quantification

Once the structure is confirmed, it is crucial to determine the purity of the this compound sample. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Expertise & Experience: The "Why" Behind the Experiment

Reversed-phase HPLC is generally the method of choice for the analysis of moderately polar organic compounds. A C18 column is a good starting point. Since this compound lacks a strong UV chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) may be necessary. The mobile phase composition is optimized to achieve good peak shape and resolution between the main component and any impurities. Method validation is essential to ensure the reliability of the purity determination. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness, as outlined in regulatory guidelines from the ICH and USP.[11][12][13][14][15][16][17][18][19][20][21][22][23]

Protocol 3: Purity Determination by HPLC-UV

Objective: To determine the purity of this compound and quantify any impurities.

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard and Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of the this compound reference standard in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by further dilution.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient elution may be necessary to separate all impurities. A starting point could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, perform system suitability tests by injecting the standard solution multiple times (e.g., 5-6 injections). The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[15]

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the detection wavelength. For more accurate quantification of specific impurities, their respective reference standards would be required.

Method Validation (as per ICH Q2(R1) Guidelines): [12][17][19][20][21][22][23]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be achieved by spiking the sample with known impurities and demonstrating their separation.

  • Linearity: Analyze a series of solutions with different concentrations of the analyte and plot the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of the analyte (e.g., by spiking a placebo with the analyte).

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment) of the method by analyzing multiple preparations of a homogeneous sample.

  • Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature) and evaluate the effect on the results.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Experiment

FTIR spectroscopy works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting spectrum is a fingerprint of the molecule. For this compound, we expect to see characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the alkyl groups, and C-N stretching.[24][25][26][27]

Protocol 4: FTIR Analysis

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol for cleaning the ATR crystal

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchSecondary Amide
3000 - 2850C-H stretchAliphatic (CH₂, CH₃)
1680 - 1630C=O stretch (Amide I)Secondary Amide
1570 - 1515N-H bend (Amide II)Secondary Amide
1300 - 1100C-N stretchAmine/Amide

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_validation Method Validation Sample Sample NMR NMR Sample->NMR Structure Confirmation MS MS Sample->MS Molecular Formula FTIR FTIR Sample->FTIR Functional Groups HPLC HPLC Sample->HPLC Purity Profile Validation Validation HPLC->Validation Ensures Reliability

Caption: Integrated workflow for the analytical characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols detailed in this guide provide a robust framework for achieving this. By combining the structural information from NMR, MS, and FTIR with the quantitative purity data from a validated HPLC method, researchers can have high confidence in the quality of their material. Adherence to these scientifically sound and well-established analytical principles is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-j-18-010_q04b_621_usp_posted_for_comment_20190524.pdf]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • United States Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/gda-01-02-03_621_usp30.pdf]
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [URL: https://www.pharmabeginners.
  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/gda-01-02-03_621_usp29.pdf]
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5555EN-us-agilent.pdf]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5-revision-1_en.pdf]
  • United States Pharmacopeia. <621> Chromatography. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-j-18-010_q04b_621_usp_posted_for_comment_20190524.pdf]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [URL: https://starodub.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2005. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [URL: https://www.ema.europa.
  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [URL: https://www.ema.europa.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [URL: https://www.researchgate.net/publication/329061699_Mass_spectra_and_major_fragmentation_patterns_of_piperazine_designer_drugs_observed_in_mass_spectrometry_a_BZP_b_MDBP_c_pFBP_d_mCPP_e_TFMPP]
  • PubMed Central. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6446107/]
  • PubMed. FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. [URL: https://pubmed.ncbi.nlm.nih.gov/24813354/]
  • ResearchGate. FTiR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N, N-diethyl-4-methylpiperazine-1-carboxamide molecule | Request PDF. [URL: https://www.researchgate.net/publication/262198031_FTiR_FT-RAMAN_NMR_spectra_normal_co-ordinate_analysis_NBO_NLO_and_DFT_calculation_of_N_N-diethyl-4-methylpiperazine-1-carboxamide_molecule]
  • RJPN. FTIR INTERPRETATION OF DRUGS. 2020. [URL: https://www.rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2020-13-8-44.html]
  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. 2019. [URL: http://ejournal.upi.edu/index.php/ijost/article/view/14020]
  • Chemguide. mass spectra - fragmentation patterns. [URL: https://www.chemguide.co.uk/analysis/masspec/fragment.html]
  • Reviews in Analytical Chemistry. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [URL: https://www.degruyter.com/document/doi/10.1515/revac-2022-0030/html]
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018388/]
  • Royal Society of Chemistry. Piperidines ESI-revised3. [URL: https://www.rsc.
  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. 2021. [URL: https://www.zpxb.ac.cn/EN/10.7538/zpxb.2019.0161]
  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [URL: https://www.researchgate.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [URL: https://www.researchgate.net/publication/287514309_Validated_HPLC_Method_for_the_Quantitative_Analysis_of_a_4-Methanesulfonyl-Piperidine_Hydrochloride_Salt]
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [URL: https://www.researchgate.net/figure/Figure-S7-1-H-NMR-spectra-of-N-N-ethylmethyl-piperidine-4-carboxylic-acid-3-obtained_fig7_320297042]
  • arkat-usa.org. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [URL: https://www.
  • PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5131016/]
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [URL: https://www.researchgate.net/publication/310486018_Synthesis_dynamic_NMR_characterization_and_XRD_studies_of_novel_NN'-substituted_piperazines_for_bioorthogonal_labeling]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4156937]
  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01570h]content/articlelanding/2022/ob/d2ob01570h]

Sources

Application Note: High-Throughput Screening of N-methylpiperidine-3-carboxamide for Modulators of Cathepsin K

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[2] Within this class, N-arylpiperidine-3-carboxamide derivatives have recently emerged as a promising scaffold for identifying novel therapeutics. High-throughput screening (HTS) efforts have successfully identified compounds from this family with potential applications in treating melanoma by inducing senescence and malaria by inhibiting the proteasome.[3][4] Furthermore, specific piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, a key enzyme in bone resorption and a target for osteoporosis treatment.[1][5]

This application note provides a comprehensive guide for the high-throughput screening of N-methylpiperidine-3-carboxamide, a representative member of this scaffold, to identify potential modulators of human cathepsin K. We will detail a robust fluorescence-based enzymatic assay, outline a complete HTS workflow, and provide protocols for hit validation and characterization. The methodologies described herein are designed to be adaptable for screening large compound libraries and can serve as a foundational framework for identifying novel therapeutic leads.

Chemical Properties of this compound

A thorough understanding of the test compound's properties is critical for designing a successful HTS campaign.

PropertyValueSource
Molecular Formula C7H14N2O[6]
Molecular Weight 142.20 g/mol [6]
CAS Number 40150-02-1[6]
Solubility Soluble in water and polar organic solvents like DMSO and ethanol.[7]
Storage Store at 2-8°C to ensure stability.

Note: The solubility in aqueous buffer solutions used for biological assays should be empirically determined to avoid compound precipitation.

High-Throughput Screening Workflow for Cathepsin K Inhibitors

The following workflow provides a systematic approach to screening this compound and derivative libraries for inhibitory activity against cathepsin K.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Follow-up Compound_Prep Compound Plate Preparation (this compound in DMSO) Dispensing Acoustic Dispensing of Compound Compound_Prep->Dispensing Assay_Plate Assay Plate Preparation (Buffer, Enzyme) Assay_Plate->Dispensing Incubation_1 Pre-incubation (Compound + Enzyme) Dispensing->Incubation_1 Substrate_Add Substrate Addition Incubation_1->Substrate_Add Kinetic_Read Kinetic Fluorescence Reading Substrate_Add->Kinetic_Read Data_QC Data Quality Control (Z'-factor calculation) Kinetic_Read->Data_QC Hit_ID Hit Identification (% Inhibition > Threshold) Data_QC->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Alternative Detection) Counter_Screen->Orthogonal_Assay Signaling_Pathway Osteoclast Osteoclast CatK Cathepsin K Osteoclast->CatK secretes Bone_Matrix Bone Matrix Degradation_Products Degradation Products (e.g., Collagen fragments) Bone_Matrix->Degradation_Products NMPC N-methylpiperidine- 3-carboxamide NMPC->CatK inhibits CatK->Bone_Matrix degrades

Caption: Inhibition of cathepsin K by this compound prevents bone matrix degradation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5) High variability in controls, low signal-to-background ratio.Optimize enzyme and substrate concentrations. Check for reagent instability.
High number of false positives Compound autofluorescence or aggregation.Perform counter-screens (e.g., read fluorescence before substrate addition). Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer.
Irreproducible results Compound instability or precipitation.Verify compound solubility in assay buffer. Prepare fresh compound stocks.

Conclusion

This application note provides a detailed and robust framework for the high-throughput screening of this compound as a potential inhibitor of cathepsin K. The described protocols, from primary screening to hit validation, are grounded in established HTS principles to ensure data quality and reliability. The piperidine-3-carboxamide scaffold has demonstrated significant potential in drug discovery, and the methodologies outlined here can be readily adapted to explore the therapeutic potential of this and related compounds against a variety of biological targets. [8]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4156937, this compound. Retrieved from [Link]

  • Stylianakis, M. M., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Retrieved from [Link]

  • Lin, C. P., et al. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]

  • Park, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • He, W., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Retrieved from [Link]

  • Google Patents (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Wróbel, T. M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Huberfeld, A. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University. Retrieved from [Link]

Sources

Application Notes and Protocols: The Emerging Role of Piperidine-3-Carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Cancer Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, making it a cornerstone of modern medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets.[2] In oncology, numerous approved drugs and investigational agents incorporate the piperidine scaffold, highlighting its significance in the development of novel anti-cancer therapies.[2][3]

This guide focuses on the therapeutic potential of the N-substituted piperidine-3-carboxamide scaffold in cancer research. While direct and extensive research specifically on N-methylpiperidine-3-carboxamide is limited in the public domain, a growing body of evidence points to the significant anti-cancer properties of its close analogs, particularly N-arylpiperidine-3-carboxamide derivatives.[4][5] These compounds have emerged as promising agents, primarily through their ability to induce cellular senescence, a potent tumor-suppressive mechanism.[4][5]

This document will synthesize the current understanding of these derivatives, providing a detailed exploration of their mechanism of action, protocols for their in vitro evaluation, and insights into their structure-activity relationships. The methodologies described herein are based on published studies of N-arylpiperidine-3-carboxamide derivatives and serve as a robust framework for investigating the broader class of piperidine-3-carboxamide compounds, including N-methylated analogs, in cancer research.

Mechanism of Action: Induction of Cellular Senescence in Melanoma

A primary anti-cancer mechanism identified for N-arylpiperidine-3-carboxamide derivatives is the induction of a senescence-like phenotype in cancer cells, notably in human melanoma.[4][5] Cellular senescence is a state of irreversible cell cycle arrest that prevents the proliferation of damaged or oncogenically-stressed cells.[4] Unlike apoptosis, senescent cells remain metabolically active and can influence their microenvironment. Inducing senescence in tumor cells is a validated therapeutic strategy, as exemplified by the clinical success of CDK4/6 inhibitors.[4]

The N-arylpiperidine-3-carboxamide scaffold has been shown to trigger morphological and biochemical markers of senescence in A375 human melanoma cells without causing widespread cytotoxicity to normal cells.[4] Key characteristics of this induced senescence include:

  • Altered Cell Morphology: Cells become enlarged and flattened, with an increased cytoplasmic granularity and a single large nucleus.[4]

  • Cessation of Cell Division: A profound halt in proliferative activity.[4]

  • Increased Senescence-Associated β-galactosidase (SA-β-gal) Activity: A hallmark biomarker for senescent cells.

The precise molecular target of these compounds is an area of ongoing investigation.[4] However, the downstream effect is a robust induction of a terminal non-proliferative state in cancer cells.

G cluster_0 N-Arylpiperidine-3-Carboxamide Derivative cluster_1 Cancer Cell cluster_2 Phenotypic Outcomes Compound N-Arylpiperidine-3- Carboxamide Derivative Target Putative Molecular Target(s) (Under Investigation) Compound->Target Binds/Interacts Signaling Signal Transduction Pathways Target->Signaling Modulates Senescence Induction of Cellular Senescence Signaling->Senescence Triggers Arrest Irreversible Cell Cycle Arrest Senescence->Arrest Morphology Altered Morphology (Enlarged, Flattened) Senescence->Morphology SA_beta_gal Increased SA-β-gal Activity Senescence->SA_beta_gal Proliferation Inhibition of Tumor Cell Proliferation Arrest->Proliferation

Figure 1. Proposed mechanism of action for N-Arylpiperidine-3-Carboxamide derivatives.

Quantitative Data Summary: In Vitro Activity of Piperidine-3-Carboxamide Derivatives

Structure-activity relationship (SAR) studies have identified several N-arylpiperidine-3-carboxamide derivatives with potent anti-melanoma activity.[4] The table below summarizes the reported half-maximal inhibitory concentration (IC50) for anti-proliferative activity and the half-maximal effective concentration (EC50) for senescence induction in A375 human melanoma cells.

Compound IDModifications from Parent ScaffoldAnti-proliferative Activity (IC50, µM)Senescence-Inducing Activity (EC50, µM)Reference
Hit 1 N-arylpiperidine-3-carboxamide (parent hit)> 101.8[4]
Compound 54 S-isomer with pyridine and pyrrole moieties0.030.04[4]

Table 1: Comparative in vitro activity of N-arylpiperidine-3-carboxamide derivatives against A375 human melanoma cells.[4] IC50 represents the concentration where cell number is reduced by 50%, while EC50 is the effective concentration that induces senescence in 50% of the cell population.[4]

Experimental Protocols

The following protocols provide a framework for the initial screening and mechanistic evaluation of novel piperidine-3-carboxamide derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT-Based)

This protocol assesses the effect of test compounds on cancer cell viability and proliferation.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Cancer cell line (e.g., A375 human melanoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

3. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is a gold standard for detecting senescent cells.

1. Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to the expression of a β-galactosidase enzyme that is active at a suboptimal pH of 6.0. This activity can be detected using the chromogenic substrate X-gal, which produces a blue precipitate in senescent cells.

2. Materials:

  • Cells treated with test compounds (in 6-well or 12-well plates)

  • PBS (Phosphate-Buffered Saline)

  • Fixation Solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS

  • Staining Solution:

    • 1 mg/mL X-gal (stock at 20 mg/mL in dimethylformamide)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

3. Step-by-Step Methodology:

  • Cell Culture: Plate and treat cells with the test compound for 3-5 days.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Add the Fixation Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Staining: Add the freshly prepared Staining Solution to each well. Incubate the plates at 37°C (without CO2) for 12-24 hours. Protect from light.

  • Visualization: Check for the development of a blue color under a microscope.

  • Quantification: Capture images from multiple random fields. Count the number of blue (senescent) cells and the total number of cells to determine the percentage of SA-β-gal positive cells.

Experimental and Screening Workflow

The discovery and characterization of novel piperidine-3-carboxamide derivatives can follow a structured workflow, from initial high-throughput screening to mechanistic validation.

G cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation HTS High-Throughput Screening (Compound Library) HCS High-Content Screening (Phenotypic Analysis - Morphology) HTS->HCS Initial Hits Hit_ID Hit Identification & Prioritization HCS->Hit_ID Data Analysis Dose_Response Dose-Response Assays (IC50 / EC50 Determination) Hit_ID->Dose_Response Validated Hits SAR Analog Synthesis & Structure-Activity Relationship (SAR) Dose_Response->SAR Potency Data Lead_Opt Lead Optimization SAR->Lead_Opt Optimized Analogs Senescence_Assay SA-β-gal Staining Lead_Opt->Senescence_Assay Lead Compounds Western_Blot Western Blot (p53, p21, etc.) Lead_Opt->Western_Blot PK_Studies Pharmacokinetics (PK) & Metabolic Stability Lead_Opt->PK_Studies Target_ID Target Identification Studies Senescence_Assay->Target_ID Mechanistic Insight Western_Blot->Target_ID Xenograft In Vivo Efficacy (Xenograft Models) PK_Studies->Xenograft Candidate

Figure 2. A representative workflow for the discovery of anti-cancer piperidine derivatives.

Future Directions and Translational Perspectives

The N-arylpiperidine-3-carboxamide scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. Future research should focus on several key areas:

  • Target Deconvolution: Identifying the direct molecular target(s) of these compounds is critical for understanding their precise mechanism of action and for guiding rational drug design.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in relevant animal models, such as melanoma xenografts, is a necessary next step to establish preclinical proof-of-concept.[4]

  • Pharmacokinetic Profiling: Assessing the metabolic stability, bioavailability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds is essential for their development into viable drug candidates.[4]

  • Expansion to Other Cancers: While initial success has been in melanoma, the potential of these senescence-inducing agents should be explored in other cancer types. The broader class of piperidine and carboxamide derivatives has shown activity against a range of cancers including prostate, breast, colon, and leukemia.[6][7][8]

The journey from a screening hit to a clinical candidate is complex. However, the potent and selective activity of N-arylpiperidine-3-carboxamide derivatives provides a strong foundation for further optimization and development. As our understanding of cancer biology deepens, targeted induction of cellular senescence remains a highly attractive therapeutic strategy.

References

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

  • National Cancer Institute (2020). Trial opens to evaluate a potential anti-metastasis compound. Center for Cancer Research. Available at: [Link]

  • Tarasova, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Catalano, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Ghorab, M. M., et al. (1998). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Rain Oncology. Clinical Trials. Rain Oncology. Available at: [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Catalano, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry. Available at: [Link]

  • UC San Diego Health (2026). UCSD Neoplasms Clinical Trials for 2026. UC San Diego Health. Available at: [Link]

  • Sivakumar, P., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. Available at: [Link]

  • Kurzyna, P., & Albrecht, Ł. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Cancer Institute. Cancer Clinical Trials Search Results. National Cancer Institute. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Piperidine-3-Carboxamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides an in-depth technical overview and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of piperidine-3-carboxamide derivatives. We will focus on two therapeutically significant enzyme targets where this scaffold has proven highly effective: Poly(ADP-ribose) Polymerase (PARP) and Dipeptidyl Peptidase-4 (DPP-4). By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for advancing inhibitor discovery programs.

Section 1: Case Study on PARP Inhibition

Scientific Background: PARP in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1] Their primary function is to detect single-strand breaks (SSBs) in DNA and, through the base excision repair pathway, facilitate their repair.[2] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), inhibiting PARP creates a synthetic lethal scenario.[1][3] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells lacking a functional homologous recombination pathway, these DSBs cannot be repaired, leading to genomic instability and cell death.

A prominent example of a piperidine-3-carboxamide derivative targeting PARP is Niraparib (MK-4827) , a potent inhibitor of both PARP-1 and PARP-2.[4][5] Its clinical success underscores the therapeutic potential of this chemical class.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Piperidine-3-carboxamide derivatives, like Niraparib, function as competitive inhibitors by occupying the nicotinamide (NAD+) binding site of the PARP enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains and subsequent DNA repair signaling.[6]

Beyond simple catalytic inhibition, a key mechanism contributing to the cytotoxicity of many PARP inhibitors is "PARP trapping".[7] This process involves the inhibitor stabilizing the PARP-DNA complex, effectively trapping the enzyme on the DNA break.[2] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to more profound cytotoxic effects than catalytic inhibition alone.[7] The potency of PARP trapping can vary significantly between different inhibitors, even those with similar catalytic inhibitory activity.[7]

Application Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent ELISA)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1, based on common commercially available assay kits.[8]

Principle of the Assay: The assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a chemiluminescent signal upon the addition of an HRP substrate.[2][8] A decrease in signal intensity corresponds to the inhibition of PARP-1 activity.

Materials and Reagents:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well microplate (white, opaque)

  • Test Compound (e.g., a piperidine-3-carboxamide derivative)

  • Positive Control Inhibitor (e.g., Olaparib, Niraparib)

  • 10X PARP Assay Buffer

  • 10X Activated DNA

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Plate Luminometer

  • DMSO (for compound dilution)

Experimental Workflow Diagram:

PARP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_buffer Prepare 1X Assay Buffer & Reagents add_reagents Add Buffer, Activated DNA, Compound/Controls to Wells prep_buffer->add_reagents prep_cpd Prepare Serial Dilution of Test Compound prep_cpd->add_reagents add_enzyme Add PARP-1 Enzyme (Initiate Reaction) add_reagents->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_cocktail Add PARP Cocktail (Biotin-NAD+) incubate1->add_cocktail incubate2 Incubate at RT add_cocktail->incubate2 wash1 Wash Plate incubate2->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate3 Incubate at RT add_hrp->incubate3 wash2 Wash Plate incubate3->wash2 add_substrate Add HRP Substrate wash2->add_substrate read_plate Read Luminescence add_substrate->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze

Caption: Workflow for the chemiluminescent PARP inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X PARP Assay Buffer, 1X Activated DNA, and 1X PARP Cocktail according to the manufacturer's instructions. Keep reagents on ice.

  • Compound Dilution: Prepare a serial dilution of the piperidine-3-carboxamide test compound in DMSO. A typical starting concentration for the highest dose might be 1 mM. Then, create a working dilution of each concentration in 1X PARP Assay Buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Assay Plate Setup:

    • Blank Wells: Add 40 µL of 1X Assay Buffer.

    • 100% Activity Control Wells: Add 30 µL of 1X Assay Buffer and 10 µL of vehicle (e.g., 1% DMSO in buffer).

    • Test Compound Wells: Add 30 µL of 1X Assay Buffer and 10 µL of the diluted test compound.

    • Positive Control Wells: Add 30 µL of 1X Assay Buffer and 10 µL of the diluted positive control inhibitor.

  • Enzyme Addition: To all wells except the Blank, add 10 µL of diluted PARP-1 enzyme.

  • Reaction Initiation: To all wells, add 10 µL of the 1X PARP Cocktail. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the plate 3-4 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step (Step 7).

  • Signal Generation: Add 50 µL of chemiluminescent HRP substrate to each well. Immediately read the luminescence on a microplate reader.

Data Analysis:

  • Correct for Background: Subtract the average luminescence signal of the Blank wells from all other readings.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_100%_Activity_Control))

  • Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Causality and Self-Validation:

  • Why use activated DNA? PARP enzymes are activated by DNA breaks. The inclusion of nicked or "activated" DNA is essential to stimulate robust enzyme activity, providing a wide dynamic range for the assay.

  • Why include a vehicle control? The 100% activity control containing the same concentration of DMSO as the test wells is crucial. It ensures that any observed inhibition is due to the compound itself and not the solvent.

  • Why use a known inhibitor? A positive control inhibitor like Olaparib validates the assay's performance. If the positive control does not yield its expected IC50 value, it may indicate a problem with reagents or the protocol execution.

Section 2: Case Study on DPP-4 Inhibition

Scientific Background: DPP-4 in Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a key role in glucose homeostasis.[9] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] These incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[10] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[11]

DPP-4 inhibitors, known as "gliptins," are an established class of oral anti-diabetic agents for type 2 diabetes mellitus.[12] Many of these, including Sitagliptin, feature heterocyclic scaffolds that mimic the dipeptide substrate.[13]

DPP-4 Signaling Pathway and Inhibition

The diagram below illustrates the central role of DPP-4 in the incretin pathway and how piperidine-3-carboxamide derivatives can intervene.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion Incretins->Insulin Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Inactive Inactive Metabolites DPP4->Inactive Degrades Inhibitor Piperidine-3-Carboxamide Inhibitor Inhibitor->DPP4 Inhibits

Caption: The incretin pathway and the mechanism of DPP-4 inhibition.

Application Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common fluorescence-based method for screening DPP-4 inhibitors.[9][14]

Principle of the Assay: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[15] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence intensity is directly proportional to DPP-4 activity. An inhibitor will slow this rate.

Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer

  • Test Compound (piperidine-3-carboxamide derivative)

  • Positive Control Inhibitor (e.g., Sitagliptin)[9]

  • DPP-4 Substrate (Gly-Pro-AMC)

  • 96-well microplate (black, clear bottom)[9]

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[15]

  • DMSO

Step-by-Step Protocol:

  • Reagent Preparation: Thaw all components and bring them to room temperature before use. Prepare reagents as specified by the kit manufacturer.

  • Plate Layout: Designate wells for:

    • Background Control: Assay Buffer only.

    • Enzyme Control (100% Activity): Enzyme, buffer, and vehicle (DMSO).

    • Inhibitor Control: Enzyme, buffer, and positive control inhibitor.

    • Test Compound Wells: Enzyme, buffer, and test compound at various concentrations.

  • Assay Reaction Setup:

    • Add 50 µL of DPP-4 Assay Buffer to all wells.

    • Add 10 µL of diluted test compound, positive control, or vehicle to the appropriate wells.

    • Add 10 µL of diluted DPP-4 enzyme to all wells except the Background Control.

    • Mix gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 30 µL of the DPP-4 Substrate (Gly-Pro-AMC) to all wells. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes in kinetic mode.

Data Analysis:

  • Determine Reaction Rate: For each well, calculate the rate of reaction (V) by finding the slope of the linear portion of the fluorescence intensity vs. time plot (RFU/min).

  • Correct for Background: Subtract the rate of the Background Control from all other rates.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Enzyme_Control))

  • Determine IC50: Plot % Inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.

Causality and Self-Validation:

  • Why a kinetic reading? A kinetic assay provides a more accurate measure of the initial reaction velocity (V₀), which is crucial for competitive inhibition studies. It is less prone to artifacts from timing errors or reaction saturation than a single endpoint reading.

  • Why pre-incubate the inhibitor and enzyme? Allowing the inhibitor and enzyme to interact before adding the substrate ensures that the binding reaches equilibrium, providing a more accurate measurement of inhibitory potency.

  • Why use a black plate? Black microplates are used for fluorescence assays to minimize light scatter and background fluorescence, thereby increasing the signal-to-noise ratio and assay sensitivity.[9]

Section 3: Data Summary and Interpretation

Quantitative data from inhibition assays are best summarized in a tabular format for clear comparison.

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
MK-4827 (Niraparib)PARP-1Enzymatic3.8[4]
MK-4827 (Niraparib)PARP-2Enzymatic2.1[4]
Compound 5fDPP-4Enzymatic12.19[16]
Compound 5gDPP-4Enzymatic23.08[16]
SitagliptinDPP-4Enzymatic~20-50*[9][17]

*Note: IC50 values for standard compounds like Sitagliptin can vary based on specific assay conditions.

Concluding Remarks

The piperidine-3-carboxamide scaffold is a remarkably versatile and effective core for designing highly potent enzyme inhibitors. As demonstrated with PARP and DPP-4, derivatives of this structure are central to both oncology and metabolic disease therapeutics. The successful evaluation and optimization of these compounds depend on the rigorous application of well-designed biochemical assays. By understanding the principles behind these protocols, including the roles of critical reagents and controls, researchers can generate reliable and reproducible data, accelerating the journey from chemical synthesis to clinical candidacy.

References

  • A. A. M. El-Henawy, et al. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. PubMed. Available at: [Link]

  • Cambridge Bioscience. PARP assay kits. Cambridge Bioscience. Available at: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • P. Jones, et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • X. Zhang, et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • Creative BioMart. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit. Creative BioMart. Available at: [Link]

  • P. Jones, et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available at: [Link]

  • V. R. Korde, et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • A. A. Bekhit, et al. (2021). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. PubMed. Available at: [Link]

  • BPS Bioscience. PARP Assays. BPS Bioscience. Available at: [Link]

  • J. C. Murai, et al. (2014). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available at: [Link]

  • BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • A. Lawong, et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • F. Paperi, et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. Available at: [Link]

  • S. Park, et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. Available at: [Link]

  • M. A. Ansari, et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]

  • K. Kaczanowska, et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • S. M. M. El-Deeb, et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. PMC - NIH. Available at: [Link]

  • Y. Li, et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • A. A. M. El-Henawy, et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Publishing. Available at: [Link]

  • B. D. S. Dherange, et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. Available at: [Link]

  • D. I. Savi, et al. (2018). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for N-methylpiperidine-3-carboxamide in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in the architecture of centrally acting pharmaceuticals, prized for its conformational adaptability and capacity to engage a multitude of neurological targets.[1][2] This guide delves into the potential applications of N-methylpiperidine-3-carboxamide, a specific derivative, in the multifaceted field of neurological disorder research. While direct pharmacological data for this exact molecule is emerging, its structural elements are present in numerous compounds with significant CNS activity.[3][4] This document provides a comprehensive framework for researchers, outlining synthetic methodologies, and proposing detailed in vitro and in vivo protocols to explore its therapeutic promise. The experimental designs herein are based on established assays for analogous piperidine-based compounds and are intended to serve as a robust starting point for investigation.

Introduction: The Piperidine Scaffold in Neuroscience

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which are crucial for brain penetration.[5] Its derivatives have been successfully developed into blockbuster drugs for a range of neurological and psychiatric conditions, from pain and psychosis to depression.[1] The strategic placement of substituents on the piperidine ring allows for fine-tuning of receptor affinity and selectivity, making it a versatile platform for drug discovery.[5][6]

The this compound structure incorporates key pharmacophoric features: a tertiary amine, which is often crucial for receptor interactions and can influence the pKa and solubility of the molecule, and a carboxamide group at the 3-position, which can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[7]

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry routes. A common and efficient method involves the amide coupling of a suitable piperidine precursor with methylamine.

Protocol 1: Amide Coupling for Synthesis

This protocol outlines a general procedure for the synthesis of this compound from N-Boc-piperidine-3-carboxylic acid.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Methylamine (as a solution in THF or as a gas)

  • Coupling agents (e.g., EDCI, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Trifluoroacetic acid (TFA) for deprotection

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

  • Activation of the Carboxylic Acid: Dissolve N-Boc-piperidine-3-carboxylic acid in an anhydrous solvent. Add the coupling agent and a base. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated carboxylic acid, add a solution of methylamine. Allow the reaction to proceed at room temperature for several hours to overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Boc Deprotection: Dissolve the purified N-Boc-N-methylpiperidine-3-carboxamide in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product can be further purified if necessary.

Visualization of the Synthetic Workflow:

G cluster_synthesis Synthesis Workflow Start N-Boc-piperidine-3-carboxylic acid Activation Activation with Coupling Agent Start->Activation Amidation Reaction with Methylamine Activation->Amidation Purification1 Purification Amidation->Purification1 Deprotection Boc Deprotection with TFA Purification1->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

In Vitro Assays for Neurological Activity Screening

To elucidate the biological activity of this compound, a tiered in vitro screening approach is recommended. This will help identify its primary molecular targets and cellular effects.

Protocol 2: High-Throughput Screening (HTS) for CNS Receptor Binding

This protocol is designed for initial broad screening against a panel of common CNS targets.

Materials:

  • This compound

  • Commercially available CNS receptor binding assay panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan)

  • Appropriate buffers and radioligands/fluorescent probes for each target

  • Multi-well plates and plate reader

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of concentrations for testing.

  • Utilize a commercial service or in-house platform to screen the compound against a panel of CNS receptors, ion channels, and transporters.

  • Analyze the binding data to identify any significant interactions (typically >50% inhibition at a given concentration).

Protocol 3: Functional Assays on Neuronal Cell Lines

Once potential targets are identified, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or modulator.[8]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant neuronal cell lines.[9][10]

  • Cell culture medium and supplements

  • This compound

  • Assay-specific reagents (e.g., calcium imaging dyes, membrane potential indicators)[11]

  • High-content imaging system or plate reader

Methodology (Example: Calcium Imaging for GPCR activity):

  • Culture SH-SY5Y cells in multi-well plates.[10]

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Add this compound at various concentrations.

  • Stimulate the cells with a known agonist for the receptor of interest.

  • Measure the change in intracellular calcium levels using a fluorescent plate reader.

  • Analyze the data to determine if the compound potentiates or inhibits the agonist-induced response.

Visualization of In Vitro Screening Workflow:

G cluster_invitro In Vitro Screening Cascade HTS High-Throughput Screening (CNS Receptor Panel) Hit_ID Hit Identification (>50% inhibition) HTS->Hit_ID Functional_Assay Functional Assays (e.g., Calcium Imaging) Hit_ID->Functional_Assay MoA Mechanism of Action Studies Functional_Assay->MoA

Caption: Tiered approach for in vitro screening.

In Vivo Models for Assessing CNS Effects

Following promising in vitro results, in vivo studies are essential to evaluate the compound's effects on behavior and physiology in a whole-organism context.[12][13]

Protocol 4: Rodent Behavioral Models

A battery of behavioral tests can be used to assess the potential therapeutic effects of this compound in models of various neurological disorders.[14][15]

Animals:

  • Male and female mice or rats of an appropriate strain.

General Procedure:

  • Acclimatize animals to the testing environment.

  • Administer this compound via an appropriate route (e.g., intraperitoneal, oral).

  • Conduct behavioral tests at a predetermined time post-administration.

  • Include vehicle-treated and positive control groups for comparison.

Examples of Behavioral Tests:

  • Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.

  • Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like activity.

  • Rotarod Test: To assess motor coordination and potential sedative effects.

  • Hot Plate or Tail-Flick Test: To determine analgesic properties.

Data to Collect:

  • Latency to enter open arms (Elevated Plus Maze)

  • Immobility time (Forced Swim Test)

  • Time on the rotating rod (Rotarod)

  • Latency to respond to a thermal stimulus (Hot Plate)

Visualization of the In Vivo Testing Funnel:

G cluster_invivo In Vivo Evaluation Funnel PK_PD Pharmacokinetics & Pharmacodynamics Behavioral Behavioral Models (e.g., Anxiety, Depression) PK_PD->Behavioral Disease_Model Disease-Specific Models (e.g., Alzheimer's, Parkinson's) Behavioral->Disease_Model Safety Safety & Toxicology Disease_Model->Safety

Caption: A staged approach for in vivo compound evaluation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Physicochemical Properties of this compound (Hypothetical)

PropertyValueMethod
Molecular Weight142.20 g/mol Calculated
LogP0.5Predicted
pKa8.9Predicted
Solubility (PBS, pH 7.4)>10 mg/mLExperimental

Table 2: In Vitro Activity Profile (Hypothetical)

TargetAssay TypeIC50 / EC50 (nM)Mode of Action
Sigma-1 ReceptorBinding50Antagonist
NMDA ReceptorElectrophysiology250Channel Blocker
Dopamine TransporterUptake>1000Inactive

Conclusion and Future Directions

This guide provides a foundational framework for the investigation of this compound in the context of neurological disorders. The proposed synthetic and screening protocols are based on established methodologies and the known activities of structurally related compounds. It is imperative that researchers validate each step and interpret the results within the broader context of CNS drug discovery. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through analog synthesis, and evaluating the compound in more complex and translational disease models. The versatility of the piperidine scaffold suggests that this compound holds potential as a valuable probe molecule or a starting point for the development of novel therapeutics for neurological disorders.

References

  • PsychoGenics Inc. (n.d.). Preclinical Behavioral Studies. Retrieved from [Link]

  • Conti, P., Ghelardini, C., & Nocentini, A. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. European journal of medicinal chemistry, 24(5), 425-431.
  • Sygnature Discovery. (n.d.). CNS Disorder Models. Retrieved from [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]

  • Irvine, M. W., Costa, B. M., Volianskis, A., Fang, G., Ceolin, L., Collingridge, G. L., & Monaghan, D. T. (2012). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of medicinal chemistry, 55(24), 11069-11083.
  • Krasavin, M. (2022).
  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2864-2881.
  • Balster, R. L. (2016). Translational In Vivo Assays in Behavioral Biology. Comprehensive in vitro toxicology, 1, 1-13.
  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Current Drug Targets. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]

  • Costantini, I., et al. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Scientific Reports, 14(1), 1-15.
  • International Journal of Molecular Sciences. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

  • Google Patents. (2016). US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases.
  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • Google Patents. (n.d.). US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
  • Google Patents. (n.d.). EP2011495A1 - Use of piperine and derivatives thereof for the therapy of neurological conditions.
  • Google Patents. (n.d.). US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
  • Google Patents. (n.d.). US6040316A - 3-alkyl-3-phenyl-piperidines.
  • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering Amide Coupling to Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidine-3-Carboxamides in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a carboxamide at the 3-position, it creates a versatile structural motif, the piperidine-3-carboxamide, which has been integral to the development of therapeutics ranging from platelet aggregation inhibitors to potent enzyme inhibitors.[1][2][3] The synthesis of these molecules hinges on one of the most fundamental reactions in pharmaceutical science: the formation of an amide bond.

However, the direct condensation of a carboxylic acid and an amine is an inefficient process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[4][5][6] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, state-of-the-art protocols, and troubleshooting strategies for the successful amide coupling to piperidine-3-carboxylic acid, a key building block in modern synthesis.[7]

Core Principle: The Activation-Coupling Cascade

The formation of an amide bond is a two-step process at its core: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.[8] The coupling reagent's role is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent.

G sub Substrates RCOOH Piperidine-3-Carboxylic Acid (R-COOH) RNH2 Amine (R'-NH2) intermediate Activated Intermediate [R-CO-LG]* RCOOH->intermediate Activation RNH2->intermediate Coupling reagent Coupling Reagent + Base reagent->intermediate amide Amide (R-CO-NHR') intermediate->amide byproduct Byproducts intermediate->byproduct product Product

Figure 1. General workflow for amide bond formation.

Strategic Considerations: Protecting Groups and Reagent Selection

Before commencing synthesis, two critical decisions must be made: the choice of a nitrogen protecting group for the piperidine ring and the selection of the coupling reagent.

  • Nitrogen Protection: Piperidine-3-carboxylic acid possesses two nucleophilic sites: the carboxylate (after deprotonation) and the secondary amine of the ring. If the ring nitrogen is left unprotected, it can compete with the desired amine reactant, leading to self-coupling or other side products.[9] The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the piperidine nitrogen, as it is stable under typical coupling conditions and can be readily removed later with acid. Using N-Boc-piperidine-3-carboxylic acid is therefore a standard starting point for many synthetic routes.[7][10]

  • Coupling Reagent Selection: The choice of coupling reagent is pivotal and depends on factors like substrate steric hindrance, desired reaction speed, cost, and potential for side reactions like racemization. The most common classes are carbodiimides, uronium/aminium salts, and phosphonium salts.

Comparative Analysis of Common Coupling Reagents

The following table provides a summary of widely used coupling reagents, enabling an informed decision based on the specific requirements of your synthesis.

Coupling Reagent System Class Advantages Disadvantages Best For...
EDC / HOBt (or Oxyma) CarbodiimideInexpensive; byproducts are water-soluble, simplifying purification.[11]Slower reaction rates compared to other classes; higher risk of racemization with HOBt under certain conditions.[11]Large-scale synthesis and couplings with simple, unhindered substrates.
HATU / DIPEA Uronium SaltVery high efficiency and rapid reaction kinetics; low potential for racemization; suitable for sterically hindered substrates.[12][13]Higher cost; can cause guanidinylation of the amine if the acid is not pre-activated.[12][14]Challenging couplings, acid-sensitive substrates, and when speed is critical.
PyBOP / DIPEA Phosphonium SaltHigh reactivity, similar to HATU; avoids the formation of carcinogenic byproducts associated with the original BOP reagent.[11]Byproducts can sometimes be difficult to remove via chromatography.A robust and safer alternative to BOP for a wide range of coupling reactions.

Mechanism in Focus: The HATU Activation Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has become a reagent of choice for difficult amide couplings. Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate, which is significantly more susceptible to nucleophilic attack by an amine than the original carboxylic acid.[12]

G RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) Carboxylate->Isouronium Nucleophilic Attack HATU HATU HATU->Isouronium ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster Displacement HOAt HOAt anion HOAt->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide

Figure 2. Simplified mechanism of carboxylic acid activation by HATU.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling a generic amine to N-Boc-piperidine-3-carboxylic acid.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a robust and cost-effective choice for many standard applications. The water-solubility of the EDC reagent and its urea byproduct greatly simplifies purification.[15][16]

Materials and Reagents:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up reagents (1M HCl, saturated NaHCO₃, brine, Na₂SO₄)

G start Start dissolve 1. Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF/DCM. start->dissolve cool 2. Cool the mixture to 0 °C in an ice bath. dissolve->cool add_base 3. Add DIPEA (2.0-3.0 eq) and stir for 5 minutes. cool->add_base add_edc 4. Add EDC-HCl (1.2 eq) portion-wise. Keep temperature at 0 °C. add_base->add_edc react 5. Allow the reaction to warm to room temperature and stir for 4-16 hours. add_edc->react monitor 6. Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup 7. Perform aqueous work-up: - Dilute with EtOAc/DCM - Wash with 1M HCl, sat. NaHCO₃, and brine. monitor->workup Complete purify 8. Dry (Na₂SO₄), filter, concentrate, and purify by flash column chromatography. workup->purify end End Product purify->end

Figure 3. Experimental workflow for EDC/HOBt coupling.

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (or TEA) (2.0-3.0 eq) to the stirred solution.

  • Slowly add EDC-HCl (1.2 eq) in portions, ensuring the temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[7]

  • Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: HATU Mediated Amide Coupling

This protocol is ideal for more challenging couplings, including those with sterically hindered amines or when rapid reaction times are desired. Pre-activation of the carboxylic acid is a critical step to prevent side reactions.[12][14]

Materials and Reagents:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Standard work-up reagents (5% LiCl solution, saturated NaHCO₃, brine, MgSO₄)

G start Start dissolve_acid 1. In Flask A, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. start->dissolve_acid add_reagents 2. Add DIPEA (2.0-3.0 eq) and HATU (1.1 eq) to Flask A. dissolve_acid->add_reagents preactivate 3. Stir at room temperature for 15-20 minutes for pre-activation. add_reagents->preactivate add_amine 4. Add a solution of the amine (1.1 eq) in DMF to Flask A. preactivate->add_amine react 5. Stir at room temperature for 1-4 hours. add_amine->react monitor 6. Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup 7. Perform aqueous work-up: - Dilute with EtOAc - Wash with 5% LiCl, sat. NaHCO₃, and brine. monitor->workup Complete purify 8. Dry (MgSO₄), filter, concentrate, and purify by flash column chromatography. workup->purify end End Product purify->end

Figure 4. Experimental workflow for HATU coupling.

Procedure:

  • Pre-activation: In a clean, dry flask under an inert atmosphere, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) followed by HATU (1.1 eq).[17]

  • Stir this activation mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester.[12][16]

  • Coupling: In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃ solution (2x) and brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Product Yield Inadequate activation of the carboxylic acid.Ensure coupling reagents (especially HATU) are fresh and anhydrous. Increase pre-activation time for HATU protocol. Consider a more powerful coupling reagent.[9]
Steric hindrance from substrates.Switch to a more potent coupling reagent like HATU or PyBOP. Increase reaction temperature slightly (e.g., to 40-50 °C) and extend reaction time.
Formation of Side Products Guanidinylation of the amine (with HATU).Always pre-activate the carboxylic acid before adding the amine. Avoid using a large excess of HATU.[12][14]
Racemization of chiral centers.Use an additive like OxymaPure instead of HOBt, which offers better performance and safety.[11] Ensure the reaction is not run at excessively high temperatures or for prolonged times with a strong base.
Difficult Purification Insoluble urea byproduct from DCC.Switch to DIC, which forms a more soluble urea, or use EDC, whose byproduct is removed with an aqueous workup.[11]
Residual DMF in the final product.Perform multiple washes with a 5% LiCl solution or brine during the aqueous work-up.

Conclusion

The successful synthesis of piperidine-3-carboxamides is a readily achievable goal with a solid understanding of the underlying principles of amide bond formation and careful selection of reagents and reaction conditions. While classic carbodiimide methods like EDC/HOBt remain valuable for their simplicity and cost-effectiveness, modern uronium reagents such as HATU provide unparalleled efficiency for more demanding substrates. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can confidently and reliably synthesize these crucial building blocks for the advancement of drug discovery and development programs.

References

  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • García-Viñuales, S., et al. (2020). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. Available at: [Link]

  • Zheng, X., et al. (1995). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • Penthala, N. R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Nalli, M., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NIH. Available at: [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Penthala, N. R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Singh, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Kucuk, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

Sources

The Versatility of the N-methylpiperidine-3-carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the identification and optimization of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets with high affinity. The N-methylpiperidine-3-carboxamide core has emerged as one such versatile scaffold. Its inherent three-dimensional structure, conferred by the piperidine ring, coupled with the hydrogen bonding capabilities of the carboxamide moiety and the specific steric and electronic properties of the N-methyl group, provides a unique platform for the design of potent and selective modulators of various enzyme families and cellular pathways.[1] This guide delves into the application of this scaffold in the development of targeted therapies, providing detailed mechanistic insights and actionable experimental protocols for researchers in the field of drug discovery.

The strategic importance of the piperidine ring in drug design is well-established, featuring in numerous approved drugs across various therapeutic areas.[2] The chirality and conformational flexibility of the piperidine ring allow for precise spatial orientation of substituents, which is critical for optimizing interactions with the target protein.[1] The N-methyl group, in particular, can influence the scaffold's basicity, lipophilicity, and metabolic stability, while also potentially engaging in specific hydrophobic interactions within a binding pocket. This combination of features makes the this compound scaffold a powerful tool for developing next-generation therapeutics.

This document will explore three distinct applications of this scaffold: as a cornerstone for Poly(ADP-ribose) Polymerase (PARP) inhibitors in oncology, as a framework for Cathepsin K inhibitors for the treatment of osteoporosis, and as an inducer of cellular senescence in cancer therapy. For each application, we will dissect the underlying mechanism of action, provide detailed protocols for synthesis and biological evaluation, and present key structure-activity relationship (SAR) data.

Application I: Targeting DNA Repair Pathways with PARP Inhibitors

The inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[3][4] The this compound scaffold has been instrumental in the design of potent PARP inhibitors, leveraging the concept of synthetic lethality.

Mechanism of Action: Inducing Synthetic Lethality

PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs).[4][5] When PARP1 binds to an SSB, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the DNA repair machinery.[4][6] PARP inhibitors, containing a nicotinamide-mimicking moiety, bind to the catalytic domain of PARP, preventing PAR synthesis.[4] This not only inhibits the repair of SSBs but also "traps" the PARP enzyme on the DNA.[4][7]

During DNA replication, these trapped PARP-DNA complexes lead to the collapse of replication forks, generating more severe DNA double-strand breaks (DSBs).[4] In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with deficient HRR (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[3][4] This selective killing of cancer cells is the essence of synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair PARP1->BER initiates BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HRR Homologous Recombination Repair DSB->HRR repaired by Cell_Survival Cell Survival HRR->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C PARP_trapped Trapped PARP1 PARP1_C->PARP_trapped PARPi N-methylpiperidine- 3-carboxamide PARPi PARPi->PARP1_C inhibits & traps Replication_C DNA Replication PARP_trapped->Replication_C stalls DSB_C Double-Strand Break (DSB) Replication_C->DSB_C HRR_C Deficient HRR DSB_C->HRR_C cannot be repaired Apoptosis Apoptosis HRR_C->Apoptosis

Caption: PARP inhibitor mechanism of action.

Quantitative Data: Potency of Piperidine-based PARP Inhibitors

The piperidine-carboxamide moiety is a key feature of several potent PARP inhibitors. A prominent example is Niraparib (MK-4827), which incorporates a related piperidine scaffold. The table below summarizes the inhibitory activity of representative compounds.

CompoundTargetIC50 (nM)Cell-based EC50 (nM)Reference
MK-4827 PARP13.84[8][9]
MK-4827 PARP22.1-[8][9]
Experimental Protocols

This protocol outlines the synthesis of a generic this compound from a commercially available precursor, (R)-tert-butyl piperidin-3-ylcarbamate.

Step 1: N-methylation of the Piperidine Ring

  • To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0°C, add a 30% aqueous solution of formaldehyde (7.5 mL).

  • Add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield the N-methylated intermediate, which can be used without further purification.[10]

Step 2: Amide Coupling This is a generalized procedure. The specific carboxylic acid will depend on the desired final compound (e.g., 2H-indazole-7-carboxylic acid for a Niraparib analog).

  • To a solution of the chosen carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the N-methylated piperidine amine (obtained after Boc-deprotection of the product from Step 1) (1.1 eq) in DCM.

  • Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with saturated NaHCO3 solution and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final this compound derivative.

This assay measures the activity of PARP1 by quantifying the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+

  • PARP Assay Buffer

  • Test compound (this compound derivative)

  • NAD+ detection kit (fluorometric)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in PARP assay buffer. A final concentration of DMSO should be kept below 2%.[3]

  • In a 96-well plate, add 5 µL of the test compound dilutions or vehicle control.

  • Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of β-NAD+ solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.[11]

  • Measure fluorescence intensity and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Application II: Modulating Bone Homeostasis with Cathepsin K Inhibitors

Cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts, is a principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[12][13] Its inhibition presents a promising therapeutic strategy for osteoporosis. The this compound scaffold has been successfully employed to generate potent and selective CatK inhibitors.

Mechanism of Action: Preventing Bone Resorption

Osteoclasts create an acidic microenvironment at the bone surface, known as the resorption lacuna, which demineralizes the bone.[2] CatK is then secreted into this lacuna to degrade the exposed collagen matrix.[12] The catalytic activity of CatK depends on a catalytic dyad of Cysteine-25 (Cys25) and Histidine-162 (His162) in its active site.[2] The thiolate of Cys25 performs a nucleophilic attack on the peptide bond of the collagen substrate.[2][12]

This compound-based inhibitors are designed to bind reversibly to the active site of CatK, preventing the substrate from binding and thus inhibiting collagen degradation.[2] This leads to a reduction in bone resorption, preserving bone mass and strength.[2][14]

CathepsinK_Inhibition cluster_0 Bone Resorption Process cluster_1 Inhibition by this compound Osteoclast Osteoclast Resorption_Lacuna Acidic Resorption Lacuna Osteoclast->Resorption_Lacuna creates CatK Cathepsin K Osteoclast->CatK secretes Bone_Matrix Bone Matrix (Type I Collagen) Degraded_Collagen Degraded Collagen Bone_Matrix->Degraded_Collagen Bone_Preservation Bone Preservation Bone_Matrix->Bone_Preservation CatK->Bone_Matrix degrades Bone_Resorption Bone Resorption Degraded_Collagen->Bone_Resorption CatK_Inhibitor N-methylpiperidine- 3-carboxamide Inhibitor CatK_Active_Site Cathepsin K Active Site (Cys25) CatK_Inhibitor->CatK_Active_Site binds to Inhibited_CatK Inhibited Cathepsin K CatK_Active_Site->Inhibited_CatK forms Inhibited_CatK->Bone_Matrix prevents degradation

Caption: Mechanism of Cathepsin K inhibition.

Quantitative Data: SAR of Piperidine-3-carboxamide CatK Inhibitors

The development of CatK inhibitors has involved extensive SAR studies around the piperidine-3-carboxamide core. The following table highlights the potency of a representative compound from a series of piperidamide-3-carboxamide derivatives.

CompoundTargetIC50 (µM)Reference
H-9 Cathepsin K0.08[13]
Experimental Protocols

This protocol determines the inhibitory potency of a compound against purified human Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-Phe-Arg-AMC)

  • Cathepsin K Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound or vehicle control.

  • Add a fixed concentration of recombinant human Cathepsin K to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.[15]

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (e.g., Ex/Em = 360/460 nm).[2]

  • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application III: Inducing Cancer Cell Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[16] The induction of a senescence-like phenotype in cancer cells is an emerging therapeutic strategy. The N-arylpiperidine-3-carboxamide scaffold has been identified as a potent inducer of senescence in melanoma cells.[17][18]

Mechanism of Action: Triggering Irreversible Growth Arrest

Senescence can be triggered by various stimuli, including DNA damage and oncogenic stress, leading to the activation of tumor suppressor pathways, primarily the p53/p21 and p16INK4a/Rb pathways.[16] These pathways converge to enforce cell cycle arrest. Senescent cells exhibit distinct morphological changes, including an enlarged and flattened shape, and express senescence-associated β-galactosidase (SA-β-gal) activity.[16][19]

Piperidine-3-carboxamide derivatives have been shown to induce these phenotypic changes in melanoma cells, leading to a potent anti-proliferative effect.[17][20] While the exact molecular target is often under investigation, the downstream effect is the activation of key senescence pathways.

Senescence_Induction Compound N-arylpiperidine- 3-carboxamide Cellular_Stress Cellular Stress (e.g., DNA Damage) Compound->Cellular_Stress induces p53_p21 p53/p21 Pathway Cellular_Stress->p53_p21 activates p16_Rb p16INK4a/Rb Pathway Cellular_Stress->p16_Rb activates Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest p16_Rb->Cell_Cycle_Arrest Senescence_Phenotype Senescence Phenotype - Enlarged Morphology - SA-β-gal Activity - SASP Cell_Cycle_Arrest->Senescence_Phenotype Tumor_Suppression Tumor Suppression Senescence_Phenotype->Tumor_Suppression

Caption: Senescence induction pathway.

Quantitative Data: Senescence-Inducing and Antiproliferative Activity

The efficacy of N-arylpiperidine-3-carboxamide derivatives is assessed by their ability to induce senescence (EC50) and inhibit cell proliferation (IC50).

CompoundSenescence EC50 (µM) in A375 cellsAntiproliferative IC50 (µM) in A375 cellsReference
Hit Compound 1 1.121.2[18]
Optimized Compound 54 0.040.03[17]
Experimental Protocols

This cytochemical assay detects SA-β-gal activity, a key biomarker of senescent cells.[19][21]

Materials:

  • Cells cultured in a 24-well plate

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • SA-β-gal staining solution (pH 6.0) containing X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citrate/phosphate buffer.[17][22]

  • Bright-field microscope

Procedure:

  • After treating cells with the test compound for the desired duration (e.g., 120 hours), aspirate the culture medium.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 5 minutes at room temperature.[17]

  • Wash the cells twice with PBS for 5 minutes each.

  • Add 250 µL of SA-β-gal staining solution to each well.

  • Incubate the plate at 37°C in a non-CO2 incubator until a blue-green color develops in the cytoplasm of senescent cells (can take several hours to overnight).[17][22]

  • Stop the reaction by aspirating the staining solution and washing with distilled water.

  • Observe and capture images of the stained cells under a bright-field microscope.

  • Quantify the percentage of SA-β-gal-positive cells by counting at least 200 cells per well.

Conclusion and Future Perspectives

The this compound scaffold demonstrates remarkable versatility in drug design, serving as a foundation for inhibitors of diverse targets such as PARP and Cathepsin K, and as inducers of cellular senescence. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs. The inherent drug-like properties and synthetic tractability of this core structure ensure its continued relevance in the development of novel therapeutics for a wide range of diseases. Future work will likely focus on further refining the selectivity of these compounds, exploring new therapeutic applications, and developing innovative synthetic methodologies to expand the chemical space around this valuable scaffold.

References

  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Tulip Biolabs. PARP1 Activity Assay. [Link]

  • Itahana, K., Campisi, J., & Dimri, G. P. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1790–1796. [Link]

  • Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. [Link]

  • Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363-9367. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Bio-protocol. Senescence Associated β-galactosidase Staining. [Link]

  • Creative Diagnostics. PARP - Assay-Protocol. [Link]

  • Zaremba, T., & Curtin, N. J. (2017). PARP inhibitor resistance in cancer. Cancers, 9(9), 127. [Link]

  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Molnár, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4991. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

  • Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Journal of Cancer, 11(24), 7235–7244. [Link]

  • Lezoul, A., et al. (2023). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 24(13), 10693. [Link]

  • Kumar, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523. [Link]

  • Kim, H., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 30(1), 91. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • ResearchGate. (2022). A summary of PARP inhibitor's mechanism of action. [Link]

  • D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 8, 466. [Link]

  • Gauthier, J. Y., et al. (2015). Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis. Journal of Medicinal Chemistry, 58(17), 6613–6642. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • ResearchGate. (2019). Proposed signaling pathway underlining senescence induction by... [Link]

  • Chappell, J., et al. (2021). Improved Synthesis of N-Methylcadaverine. Chemistry, 3(3), 859-866. [Link]

  • Mohiuddin, A. K. (2022). Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs. International Journal of Molecular Sciences, 23(15), 8196. [Link]

  • Ittayasiriviboon, D., et al. (2024). Piperine, a black pepper compound, induces autophagy and cellular senescence mediated by NF-κB and IL-6 in acute leukemia. BMC Complementary Medicine and Therapies, 24(1), 323. [Link]

Sources

Application Notes and Protocols for Determining the Cellular Activity of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidine Carboxamides and the Critical Role of Cell-Based Assays

The piperidine scaffold is a highly privileged motif in medicinal chemistry, forming the structural core of a wide array of clinically approved drugs.[1] Its versatility allows for the modulation of crucial physicochemical properties such as lipophilicity, water solubility, and hydrogen bonding capacity, which in turn enhances druggability and improves pharmacokinetic profiles.[1] Within this broad class, piperidine-3-carboxamide derivatives have emerged as a particularly promising area of research, with analogs demonstrating significant biological activities, including anti-cancer, anti-malarial, and enzyme-inhibiting properties.[2][3][4] For instance, certain derivatives have been identified as potent inhibitors of the proteasome in Plasmodium falciparum, while others induce a senescence-like phenotype in melanoma cells or act as inhibitors of anaplastic lymphoma kinase (ALK).[2][4][5]

Given this landscape, N-methylpiperidine-3-carboxamide represents a compound of significant interest for drug discovery programs. To elucidate its therapeutic potential, it is imperative to move beyond simple biochemical assays and assess its activity within the complex and physiologically relevant environment of a living cell. Cell-based assays provide a more holistic view of a compound's effects, accounting for factors such as cell permeability, metabolic stability, and potential off-target effects that are not captured in isolated enzyme or receptor systems.[6][7]

This comprehensive guide provides a strategic framework and detailed protocols for characterizing the cellular activity of this compound. We will begin with a broad, phenotypic approach to determine its general effect on cell viability and proliferation, followed by more targeted, mechanistic assays to identify and validate its molecular target and mechanism of action.

Part 1: Initial Characterization - Phenotypic Screening for Cellular Activity

The first step in evaluating a novel compound is to determine if it has any measurable effect on whole cells. A cell proliferation or cytotoxicity assay is a robust and straightforward method for this initial assessment. A dose-dependent decrease in cell viability may suggest that this compound interacts with a target essential for cell survival or proliferation.

Protocol 1: Cell Viability Assay using a Resazurin-Based Reagent

This protocol describes a simple and sensitive method to measure cell viability by quantifying the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.

Materials:

  • Human cancer cell line (e.g., A375 human melanoma cells, Karpas-299 anaplastic large-cell lymphoma cells)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration for a screening compound is 100 µM.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Assay and Measurement:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with medium and reagent only).

  • Normalize the fluorescence readings to the vehicle control wells (representing 100% viability).

  • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Expected Results:

A dose-dependent decrease in fluorescence indicates that this compound has a cytotoxic or cytostatic effect on the cells. The IC50 value provides a quantitative measure of its potency.

CompoundCell LineIC50 (µM)
This compoundA37515.2
Doxorubicin (Control)A3750.1

Table 1: Example data from a cell viability assay.

Part 2: Mechanistic Elucidation - Target Engagement and Pathway Modulation

A positive result in the phenotypic screen warrants a deeper investigation into the compound's mechanism of action. Based on the known activities of related piperidine carboxamides, a plausible hypothesis is that this compound inhibits an intracellular enzyme, such as a kinase or protease. The following protocols are designed to test this hypothesis.

Workflow for Mechanistic Studies

G phenotypic_screen Phenotypic Screen (Cell Viability Assay) target_engagement Target Engagement Assay (e.g., NanoBRET™) phenotypic_screen->target_engagement Identifies active compound downstream_signaling Downstream Signaling Assay (e.g., Phospho-Substrate ELISA) target_engagement->downstream_signaling Confirms target binding functional_outcome Functional Outcome Assay (e.g., Cell Cycle Analysis) downstream_signaling->functional_outcome Links target to phenotype

Caption: Workflow for elucidating the mechanism of action.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target in living cells.[8] This assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • 96-well white plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • In a separate plate, combine the compound dilutions with the NanoBRET™ tracer.

    • Add the compound/tracer mix to the cells.

  • Substrate Addition and Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

CompoundTarget KinaseCellular IC50 (µM)
This compoundKinase X2.5
Control InhibitorKinase X0.05

Table 2: Example data from a NanoBRET™ target engagement assay.

Protocol 3: Quantification of Downstream Signaling - Phospho-Substrate ELISA

If this compound engages a target kinase, it should inhibit the phosphorylation of its downstream substrates. A cellular enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of a specific phosphorylated substrate.

Materials:

  • Cell line endogenously expressing the target kinase and its substrate

  • 96-well clear plates

  • This compound

  • Fixing solution (e.g., 4% formaldehyde)

  • Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader with absorbance detection at 450 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

  • Cell Fixation and Permeabilization:

    • Fix the cells with the fixing solution.

    • Permeabilize the cells and quench endogenous peroxidase activity with the quenching solution.

  • Immunodetection:

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary phospho-specific antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm.

Data Analysis:

  • Normalize the absorbance readings to the vehicle control.

  • Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of substrate phosphorylation.

G compound This compound kinase Target Kinase compound->kinase Inhibits substrate Substrate kinase->substrate Phosphorylates phospho_substrate Phosphorylated Substrate substrate->phospho_substrate cellular_response Cellular Response (e.g., Proliferation) phospho_substrate->cellular_response Drives

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive cellular characterization of this compound. By progressing from a broad phenotypic screen to specific target engagement and downstream signaling assays, researchers can efficiently determine the compound's cellular potency and elucidate its mechanism of action. This multi-faceted approach ensures a thorough understanding of the compound's biological activity, which is essential for its further development as a potential therapeutic agent. The integration of these assays into a high-throughput screening (HTS) platform can further accelerate the discovery of novel drug candidates from the promising class of piperidine carboxamides.[9][10]

References

  • Bhattacharjee, A., & Das, B. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Applied Pharmaceutical Science, 6(6), 184-188.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2323. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Bradner, J. E., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 343-351. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Chen, Y., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 289-301. [Link]

  • Peters, M. F., & Verdonk, M. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.29. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Campo, B., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PLoS Pathogens, 17(10), e1009953. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Mand, H. A., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(7), e0158604. [Link]

  • Gordon, V. M., & Leppla, S. H. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Toxins, 1(1), 1-15. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3737. [Link]

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(2), 105503. [Link]

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3737. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117757. [Link]

Sources

Application Notes and Protocols for N-methylpiperidine-3-carboxamide in Anti-Malarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Malarial Agents

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with millions of cases and hundreds of thousands of deaths reported annually.[1][2] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, have compromised the efficacy of frontline artemisinin-based combination therapies (ACTs), underscoring the urgent need for new anti-malarial drugs with novel mechanisms of action.[3][4][5][6] The ideal next-generation anti-malarial agent should exhibit rapid parasite clearance, possess a favorable safety profile, be effective against resistant parasites, and ideally, be a single-dose cure to improve patient compliance.[7]

The piperidine carboxamide scaffold has emerged as a promising area of anti-malarial research. Recent studies have identified compounds within this class that exhibit potent activity against P. falciparum.[8][9][10][11] For instance, a piperidine carboxamide, SW042, was identified through phenotypic screening and found to target the parasite's proteasome.[8][9][10][11] This guide provides a detailed overview of the application of N-methylpiperidine-3-carboxamide, a representative molecule of this class, in the anti-malarial drug discovery pipeline. We will explore its potential mechanism of action, provide detailed protocols for its evaluation, and discuss the interpretation of key experimental data.

The Scientific Rationale: Targeting the Plasmodium Proteasome

A critical aspect of developing new anti-malarials is the identification of novel drug targets. The Plasmodium falciparum proteasome is an attractive target due to its essential role in all stages of the parasite's life cycle, including the degradation of ubiquitinated proteins and the regulation of the cell cycle. Importantly, structural differences between the parasite and human proteasomes offer a therapeutic window for selective inhibition.[8][9][10][11]

Based on the activity of structurally related piperidine carboxamides, we hypothesize that this compound may act as an inhibitor of the P. falciparum proteasome. This inhibition would disrupt protein homeostasis, leading to the accumulation of damaged or misfolded proteins and ultimately, parasite death.

Diagram: Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_parasite Plasmodium falciparum Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome (Pfβ5 subunit) Ubiquitinated_Proteins->Proteasome Degradation Amino_Acids Recycled Amino Acids Proteasome->Amino_Acids Protein_Homeostasis Protein Homeostasis & Cell Cycle Progression Amino_Acids->Protein_Homeostasis Parasite_Survival Parasite Survival & Proliferation Protein_Homeostasis->Parasite_Survival NMPC N-methylpiperidine- 3-carboxamide NMPC->Proteasome Inhibition

Caption: Proposed inhibitory action of this compound on the P. falciparum proteasome.

Experimental Workflows: A Phased Approach to Drug Discovery

The evaluation of a new anti-malarial candidate follows a structured progression from in vitro activity to in vivo efficacy and safety. The following sections detail the key experimental protocols.

Diagram: Anti-Malarial Drug Discovery Workflow

Drug_Discovery_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay In_Vitro_Screening->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index In_Vitro_Screening->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies Selectivity_Index->Mechanism_of_Action High SI In_Vivo_Efficacy In Vivo Efficacy (Murine Model) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Efficacious

Sources

Investigating the Anti-Osteoporotic Potential of N-methylpiperidine-3-carboxamide: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Disclaimer: This document is intended for research purposes only. While N-methylpiperidine-3-carboxamide is a known chemical entity, its specific application in anti-osteoporosis research is not yet established in peer-reviewed literature. The following guide is presented as a comprehensive framework for investigating its potential, based on established methodologies for analogous compounds and relevant biological pathways.

Introduction: The Unmet Need in Osteoporosis and the Piperidine Scaffold

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1] Current therapies primarily fall into two categories: anti-resorptive agents that inhibit the function of bone-resorbing osteoclasts, and anabolic agents that stimulate bone-forming osteoblasts.[2] While effective, each class has limitations, creating a persistent need for novel therapeutics with improved safety and efficacy profiles, particularly those with dual anabolic and anti-resorptive actions.

The piperidine scaffold is a versatile motif in medicinal chemistry, present in numerous approved drugs. In the context of bone health, various piperidine derivatives have been explored for their therapeutic potential.[3][4] Recently, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as potent inhibitors of Cathepsin K, a key enzyme in bone resorption, demonstrating the promise of this chemical class in anti-osteoporosis drug discovery.[1][5][6] This guide outlines a strategic approach to evaluate the specific compound, this compound, for its potential as a novel anti-osteoporosis agent.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the lack of direct evidence, we propose a hypothesis-driven investigation targeting two key pathways in bone metabolism:

  • Hypothesis 1 (Anabolic Action): Activation of the Wnt/β-catenin Signaling Pathway. The canonical Wnt/β-catenin pathway is a crucial regulator of osteoblast differentiation and bone formation.[7][8][9][10] Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn promotes the expression of key osteogenic transcription factors like Runx2.[7][9] Many small molecules promote bone formation by modulating this pathway.[11] We hypothesize that this compound may act as an agonist or positive modulator of the Wnt/β-catenin pathway in osteoprogenitor cells.

  • Hypothesis 2 (Anti-Resorptive Action): Inhibition of Osteoclastogenesis. Bone homeostasis is a balance between bone formation by osteoblasts and resorption by osteoclasts.[1] Excessive osteoclast activity leads to net bone loss.[1] We hypothesize that this compound may interfere with osteoclast differentiation or function, potentially by inhibiting key enzymes like Cathepsin K or signaling pathways essential for osteoclastogenesis, such as the RANKL/RANK pathway.[1][6]

The following experimental plan is designed to systematically test these hypotheses.

Hypothesized_MoA cluster_anabolic Hypothesis 1: Anabolic Action cluster_resorptive Hypothesis 2: Anti-Resorptive Action NMP N-methylpiperidine- 3-carboxamide Wnt_Pathway Wnt/β-catenin Pathway NMP->Wnt_Pathway Activates? Beta_Catenin ↑ β-catenin Stabilization Wnt_Pathway->Beta_Catenin Runx2 ↑ Runx2/Osterix Expression Beta_Catenin->Runx2 Osteoblast_Diff Osteoblast Differentiation & Mineralization Runx2->Osteoblast_Diff NMP2 N-methylpiperidine- 3-carboxamide RANKL_Pathway RANKL/RANK Signaling NMP2->RANKL_Pathway Inhibits? Osteoclast_Diff Osteoclast Differentiation & Activity RANKL_Pathway->Osteoclast_Diff Bone_Resorption Bone Resorption Osteoclast_Diff->Bone_Resorption

Caption: Hypothesized dual mechanism of action for this compound.

Experimental Workflow: A Phased Approach from In Vitro to In Vivo

A tiered screening approach is essential for efficient drug discovery. This workflow prioritizes in vitro assays to establish biological activity and a safe therapeutic window before committing to more complex and resource-intensive in vivo models.

Caption: A phased experimental workflow for evaluating the compound.

In Vitro Protocols: Cellular Assays for Efficacy and Safety

Pre-requisite: Cytotoxicity Assessment

Rationale: To identify a non-toxic concentration range for subsequent efficacy assays. The MTT assay is a standard colorimetric assay that measures metabolic activity as an indicator of cell viability. Cell Line: MC3T3-E1 (pre-osteoblast cell line). Protocol:

  • Seed MC3T3-E1 cells in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.

  • Treat cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control.

Anabolic Potential: Osteoblast Differentiation Assays

Cell Line: MC3T3-E1 or primary Mesenchymal Stem Cells (MSCs).

Protocol 1: Alkaline Phosphatase (ALP) Activity Rationale: ALP is a key early marker of osteoblast differentiation.[12][13][14] Increased ALP activity indicates a commitment to the osteogenic lineage.

  • Seed cells in a 24-well plate and culture until confluent.

  • Switch to osteogenic induction medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate) containing various non-toxic concentrations of the test compound.

  • Culture for 7-10 days, replacing the medium every 2-3 days.

  • Lyse the cells and measure ALP activity using a colorimetric assay kit that measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol at 405 nm.[15][16]

  • Normalize ALP activity to total protein content in each well.

Protocol 2: Matrix Mineralization (Alizarin Red S Staining) Rationale: Alizarin Red S (ARS) stains calcium deposits, providing a quantitative measure of the late-stage osteoblast function of matrix mineralization.[17][18][19]

  • Culture cells as described for the ALP assay, but extend the culture period to 14-21 days.[20][21]

  • Fix the cells with 10% buffered formalin for 15-30 minutes.[17][18]

  • Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[21][22]

  • Wash extensively with water to remove excess stain.[22]

  • For quantification, elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.[20]

Anti-Resorptive Potential: Osteoclast Differentiation Assays

Cell Line: RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMMs).

Protocol: TRAP Staining Rationale: Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of differentiated osteoclasts.[23][24] Counting TRAP-positive multinucleated cells quantifies osteoclast formation.

  • Seed RAW 264.7 cells or BMMs in a 96-well plate.

  • Induce differentiation with RANKL (e.g., 50 ng/mL) in the presence of various concentrations of the test compound.

  • Culture for 5-7 days until multinucleated osteoclasts are visible.

  • Fix the cells and stain for TRAP activity using a commercially available kit.[25][26]

  • Identify osteoclasts as TRAP-positive cells containing three or more nuclei and quantify their number and area per well.

Data Presentation: Summarizing In Vitro Findings

Quantitative data from in vitro experiments should be tabulated to clearly demonstrate dose-dependent effects.

Concentration (µM)Cell Viability (% of Control)Relative ALP Activity (Fold Change)Mineralization (OD 562nm)TRAP+ Cells (Count/Well)
Vehicle Control100 ± 5.21.0 ± 0.10.15 ± 0.0285 ± 9
0.01102 ± 4.81.3 ± 0.20.21 ± 0.0375 ± 8
0.198 ± 5.52.5 ± 0.30.45 ± 0.0552 ± 6
1.095 ± 6.14.1 ± 0.40.88 ± 0.0921 ± 4
10.065 ± 7.3N/AN/AN/A
Positive ControlVariesVariesVariesVaries
Hypothetical data representing a significant effect (p<0.05). Positive controls would be Simvastatin (for ALP) and Alendronate (for TRAP).

In Vivo Protocol: Ovariectomized (OVX) Rodent Model

Rationale: The ovariectomized (OVX) rodent is the gold-standard preclinical model for postmenopausal osteoporosis, mimicking the bone loss caused by estrogen deficiency.[27][28][29][30] This model is suitable for evaluating the efficacy of potential new treatments.[27][29]

Protocol:

  • Animals: Use female Sprague-Dawley rats or C57BL/6 mice (10-12 weeks old).[28]

  • Acclimatization: Allow animals to acclimate for at least one week before any procedures.

  • Surgical Procedure: Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) will be performed on the control group.

  • Post-Operative Recovery: Allow animals to recover for 4-6 weeks to establish significant bone loss.[28]

  • Treatment Groups (n=8-10 per group):

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + this compound (Low Dose)

    • OVX + this compound (High Dose)

    • OVX + Positive Control (e.g., Alendronate or Raloxifene)

  • Drug Administration: Administer the compound daily via oral gavage or intraperitoneal injection for 8-12 weeks.

  • Endpoint Analysis:

    • Micro-Computed Tomography (Micro-CT): After sacrifice, dissect femurs and lumbar vertebrae. Perform micro-CT analysis to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[31]

    • Serum Biomarkers: Collect blood at baseline and termination to measure bone turnover markers, such as P1NP (a bone formation marker) and CTX-I (a bone resorption marker).

    • Histomorphometry: Embed bones, section, and perform H&E and TRAP staining to visualize bone structure and quantify osteoblast and osteoclast numbers.[23][32]

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial evaluation of this compound as a potential anti-osteoporosis agent. Positive results from the in vitro assays, particularly demonstrating both anabolic and anti-resorptive activities at non-toxic concentrations, would provide a strong rationale for proceeding to the OVX in vivo model. Successful in vivo efficacy, characterized by the restoration of bone mass and microarchitecture, would warrant further preclinical development, including pharmacokinetic studies, toxicology assessments, and mechanism-of-action validation through techniques like Western blotting for key signaling proteins.

References

  • β-Catenin: A Key Molecule in Osteoblast Differentiation. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • The ovariectomized rat model of postmenopausal bone loss. (1991). PubMed. Retrieved January 7, 2026, from [Link]

  • Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. (2025). Jove. Retrieved January 7, 2026, from [Link]

  • Ovariectomy Induced Osteoporosis Animal Models. (n.d.). Biocytogen. Retrieved January 7, 2026, from [Link]

  • Alizarin red S (AR-S) staining and mineralization assays. (n.d.). Bio-protocol. Retrieved January 7, 2026, from [Link]

  • TRAP staining of osteoclasts. (n.d.). Bio-protocol. Retrieved January 7, 2026, from [Link]

  • Alkaline Phosphatase (ALP) Activity Analysis Protocol. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

  • Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Ovariectomized rat model of osteoporosis: a practical guide. (2015). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Technical Manual Alkaline Phosphatase (ALP) Colorimetric Assay Kit. (n.d.). Assay Genie. Retrieved January 7, 2026, from [Link]

  • Postmenopausal osteoporosis model was established with ovariectomy in... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Canonical Wnt/catenin pathway in osteoblast differentiation... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ovariectomy (OVX) induced Osteoporosis in Rats. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

  • TRAP Stain Service | Osteoclast Detection in Bone Tissue. (n.d.). iHisto. Retrieved January 7, 2026, from [Link]

  • How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025). Cyagen. Retrieved January 7, 2026, from [Link]

  • Loss of wnt/β-catenin signaling causes cell fate shift of preosteoblasts from osteoblasts to adipocytes. (2012). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Elabscience® Alkaline Phosphatase (ALP) Activity Assay Kit (PNPP Method). (n.d.). Elabscience. Retrieved January 7, 2026, from [Link]

  • Wnt/β-catenin signalling targets and their effects on osteoblasts and osteoclasts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Synthesis and Evaluation of (Piperidinomethylene)bis(phosphonic Acid) Derivatives as Anti-Osteoporosis Agents. (1993). PubMed. Retrieved January 7, 2026, from [Link]

  • TRAP Stain. (n.d.). IHC World. Retrieved January 7, 2026, from [Link]

  • How can I TRAP stain osteoclasts? Please help me with the protocol in details. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. (2022). PubMed. Retrieved January 7, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2023). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Protocols - Ossiform. (n.d.). Ossiform. Retrieved January 7, 2026, from [Link]

  • (PDF) Assays Of Osteogenic Differentiation By Cultured Human Mesenchymal Stem Cells. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques. (2024). PeerJ. Retrieved January 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). PubMed Central. Retrieved January 7, 2026, from [Link]

  • 3-Piperidylethoxypterocarpan: A potential bone anabolic agent that improves bone quality and restores trabecular micro-architecture in ovariectomized osteopenic rats. (2017). PubMed. Retrieved January 7, 2026, from [Link]

  • Osteoporosis: Current and Emerging Therapies Targeted to Immunological Checkpoints. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine-3-carboxamide is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the pharmacological profile of the final active pharmaceutical ingredient (API), and complicate regulatory approval processes. This guide provides a detailed overview of robust techniques for the purification of this compound, ensuring high purity and batch-to-batch consistency.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for each methodological choice. The protocols herein are designed to be self-validating, incorporating analytical checks to confirm purity at each stage.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. A common synthetic route to this compound involves the amidation of a piperidine-3-carboxylic acid derivative, such as ethyl nipecotate, with methylamine.

Ethyl Nipecotate Ethyl Nipecotate This compound This compound Ethyl Nipecotate->this compound Methylamine Unreacted Starting Material Unreacted Starting Material Ethyl Nipecotate->Unreacted Starting Material Side-products (e.g., over-alkylation) Side-products (e.g., over-alkylation) This compound->Side-products (e.g., over-alkylation) Methylamine Methylamine Excess Reagent Excess Reagent Methylamine->Excess Reagent Solvents Solvents Residual Solvents Residual Solvents Solvents->Residual Solvents

Figure 1: Potential sources of impurities in the synthesis of this compound.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual ethyl nipecotate or the parent piperidine-3-carboxylic acid.

  • Excess Reagents: Unreacted methylamine.

  • Side-Products: Potential for over-alkylation on the piperidine nitrogen if it is not protected, or by-products from the coupling reaction.

  • Residual Solvents: Solvents used in the synthesis and work-up.

Purification Strategies

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Here, we detail two primary methods: recrystallization and column chromatography.

Recrystallization: The Preferred Method for Crystalline Solids

Recrystallization is a highly effective technique for purifying crystalline solids, offering the potential for high purity in a single step. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures[1][2].

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method and should be the first approach for purifying solid this compound. Based on the purification of similar piperidine-3-carboxamide derivatives, ethanol is a promising solvent[3].

Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of ethanol and observe the solubility at room temperature. The ideal solvent will show low solubility at room temperature but high solubility upon heating.

  • Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid completely dissolves. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[1]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

If a suitable single solvent cannot be identified, a two-solvent system can be employed. This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

Methodology:

  • Solvent Pair Selection: Identify a solvent in which this compound is readily soluble (e.g., dichloromethane or methanol) and a miscible solvent in which it is poorly soluble (e.g., hexane or diethyl ether).

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise with stirring until the solution becomes faintly turbid. If the turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling and Isolation: Allow the solution to cool slowly, followed by cooling in an ice bath. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Solvent System "Good" Solvent "Poor" Solvent Notes
System 1Ethanol-A good starting point for single-solvent recrystallization[3].
System 2DichloromethaneHexaneA common pair for compounds with moderate polarity.
System 3MethanolDiethyl EtherAnother option for polar compounds.

Table 1: Suggested Solvent Systems for Recrystallization.

Column Chromatography: For Non-Crystalline Samples or Complex Impurity Profiles

Flash column chromatography is a versatile technique for purifying a wide range of compounds, including polar molecules like amides[4][5]. It is particularly useful for oily or non-crystalline products, or when impurities have similar solubility profiles to the desired compound.

cluster_0 Preparation cluster_1 Elution cluster_2 Collection & Analysis Slurry Preparation Slurry Preparation Column Packing Column Packing Slurry Preparation->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Gradient Elution Gradient Elution Sample Loading->Gradient Elution Fraction Collection Fraction Collection Gradient Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling Fractions Pooling Fractions TLC Analysis->Pooling Fractions Solvent Evaporation Solvent Evaporation Pooling Fractions->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound

Figure 2: Workflow for Purification by Flash Column Chromatography.

Protocol 3: Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol, Dichloromethane

  • Compressed air or nitrogen source

Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation between this compound and its impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase Hexane/Ethyl Acetate with increasing polarity, or Dichloromethane/Methanol for more polar compounds.Provides a polarity gradient to effectively separate compounds of varying polarities.
Detection UV light (if applicable) or a potassium permanganate stain.To visualize the spots on the TLC plate.

Table 2: Recommended Parameters for Flash Column Chromatography.

Purity Assessment: A Multi-faceted Approach

Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds[6]. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.

Protocol 4: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV or charged aerosol detector (CAD)

  • HILIC or polar-modified C18 column

Methodology:

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of organic phase (for HILIC) and gradually increase the aqueous phase.

    • Flow Rate: 0.5-1.0 mL/min

    • Column Temperature: 25-40 °C

    • Detection: UV at a low wavelength (e.g., 210 nm) or CAD for universal detection.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The purity is typically reported as the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products[7][8].

Protocol 5: GC-MS Purity Analysis

Instrumentation:

  • GC-MS system with a capillary column

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

    • Carrier Gas: Helium at a constant flow.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is typically used to separate a wide range of compounds.

    • Injector Temperature: 250 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: A mass range of m/z 40-400 is generally sufficient.

  • Analysis: Analyze the total ion chromatogram for impurity peaks and identify them based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also provide information about purity. The presence of unexpected signals can indicate impurities.

Protocol 6: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with a reference spectrum or predicted chemical shifts to confirm the structure and identify any impurity signals.

Conclusion

The purification of this compound to a high degree of purity is achievable through systematic application of recrystallization or column chromatography. The choice of method will depend on the physical state of the crude product and the nature of the impurities. Rigorous analytical testing using a combination of HPLC, GC-MS, and NMR is essential to validate the purity of the final compound, ensuring its suitability for downstream applications in research and drug development.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chatzopoulou, M., et al. (2021). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. ResearchGate. [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • LCGC International. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • ACS Publications. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides : r/chemistry. [Link]

  • ResearchGate. (2025, August 9). Synthesis of new amides of the N-methylpiperazine series. [Link]

  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]

  • ResearchGate. (2025, August 6). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methylpiperidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylpiperidine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes to this valuable piperidine derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Landscape

This compound is a key structural motif found in a variety of biologically active molecules. Its synthesis typically revolves around the formation of an amide bond. The most prevalent and versatile strategy involves the coupling of N-methylpiperidine-3-carboxylic acid (also known as N-methylnipecotic acid) with an ammonia source. While conceptually straightforward, achieving high yield and purity requires careful consideration of reagents, reaction conditions, and potential side reactions.

This guide will focus on optimizing this core transformation, providing you with the insights needed to navigate the complexities of amide bond formation in this specific context.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely adopted method is the direct amide coupling of N-methylpiperidine-3-carboxylic acid with an ammonia source using a coupling reagent. This approach offers high convergence and adaptability. The general workflow involves activating the carboxylic acid group to make it susceptible to nucleophilic attack by ammonia.

A common precursor route involves starting with a protected piperidine, such as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, performing the amide coupling, and then executing N-methylation as a subsequent step. However, direct coupling of the pre-methylated acid is often more efficient.

Q2: How do I choose the right amide coupling reagent for my synthesis?

The choice of coupling reagent is critical and depends on factors like scale, desired purity, cost, and the sensitivity of your starting materials. Carbodiimides are a common choice. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[1][2]

For more challenging couplings or to minimize side reactions like racemization (if applicable) and N-acylurea formation, phosphonium-based (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HATU, HBTU) are excellent, albeit more expensive, alternatives.[3]

Q3: What is the role of additives like HOBt or DMAP in the coupling reaction?

Additives are often essential for high-yield, clean reactions.

  • Hydroxybenzotriazole (HOBt) or its modern alternatives are used with carbodiimides to form an active ester intermediate. This intermediate is more reactive than the initial O-acylisourea and, crucially, suppresses a common side reaction that leads to the formation of an unreactive N-acylurea byproduct.[2]

  • 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It is often used in small, catalytic amounts to accelerate the reaction, particularly when forming esters or amides from less reactive amines.[1]

Q4: My reaction has stalled or is giving very low conversion. What should I investigate first?

Low conversion is a frequent issue. Here’s a checklist to diagnose the problem:

  • Reagent Quality: Ensure your carboxylic acid is dry and pure. Verify the quality and activity of your coupling reagent, as they can degrade upon storage. Solvents must be anhydrous, as water will consume the activated intermediate.

  • Activation Step: Is the carboxylic acid being properly activated? The formation of the O-acylisourea intermediate with carbodiimides is often the rate-limiting step.[2] Ensure proper stoichiometry and consider adding an activating agent like HOBt.

  • Base and pH: The amine nucleophile (ammonia) must be in its free base form to be reactive. If you are using an ammonium salt (e.g., NH₄Cl), you must add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to liberate the free ammonia in situ. Ensure at least two equivalents of base are used: one to neutralize the acid starting material's proton and one to neutralize the HCl formed if using a hydrochloride salt coupling reagent like EDCI.

  • Temperature and Time: While many coupling reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes drive a sluggish reaction to completion.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guide: From Low Yields to Impurities

Problem 1: Consistently Low Yield (<50%)

Low yields can stem from incomplete reactions, product degradation, or losses during workup and purification.

Potential Cause Explanation & Recommended Solution
Poor Carboxylic Acid Activation The O-acylisourea intermediate formed with carbodiimides can rearrange into an unreactive N-acylurea. Solution: Add 1.0-1.2 equivalents of an additive like HOBt or HOAt. This traps the activated acid as a more stable active ester, preventing rearrangement and improving the rate of amidation.[2]
Insufficient Nucleophile If using a gaseous ammonia source, it can be difficult to control stoichiometry. If using an ammonium salt, the equilibrium may not sufficiently favor the free ammonia base. Solution: Switch to a reliable ammonia source like a solution of ammonia in an organic solvent (e.g., 2M NH₃ in IPA) or use ammonium chloride with at least 2 equivalents of a hindered base like DIPEA.
Hydrolysis of Activated Intermediate Trace amounts of water in the reaction solvent or reagents will hydrolyze the activated acid back to its starting form. Solution: Use anhydrous solvents (e.g., distilled from a drying agent or from a solvent purification system). Dry your starting N-methylpiperidine-3-carboxylic acid under high vacuum before use.
Product Loss During Extraction This compound has a polar and a basic site, which can lead to complex partitioning behavior. Solution: During aqueous workup, basify the solution to pH >10 with NaOH or K₂CO₃ to ensure the piperidine nitrogen is deprotonated, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
Problem 2: Significant Impurities Detected Post-Reaction

The nature of the impurity provides clues to the underlying issue.

Observed Impurity Identification & Mitigation Strategy
Urea Byproduct If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can be difficult to remove. Solution: Filter the crude reaction mixture before workup to remove the precipitated DCU. For easier removal, switch to EDCI, as the corresponding 1-ethyl-3-(3-dimethylaminopropyl)urea is water-soluble and can be removed with an acidic aqueous wash.[1][2]
Unreacted Starting Acid This indicates an incomplete reaction. Solution: See the troubleshooting steps for low conversion. Consider using a more powerful coupling reagent like HATU, which is highly efficient and often drives reactions to completion quickly.[3]
N-Acylurea Adduct This is a classic byproduct of carbodiimide couplings run without an additive. It forms when the O-acylisourea intermediate rearranges instead of reacting with the amine. Solution: Always include an additive like HOBt when using a carbodiimide reagent. This is the most effective way to prevent this side reaction.

Visualizing the Process: Workflow and Mechanism

To better understand the synthesis, let's visualize the key pathways and chemical transformations involved.

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic route and a common alternative involving a protecting group strategy.

G cluster_0 Primary Route: Direct Coupling cluster_1 Alternative Route: Protecting Group Strategy A N-Methylpiperidine-3-carboxylic Acid B This compound A->B NH₃ source, Coupling Reagent (e.g., EDCI), Additive (e.g., HOBt), Base (e.g., DIPEA) C N-Boc-piperidine-3-carboxylic Acid D N-Boc-piperidine-3-carboxamide C->D NH₃ source, Coupling Reagent E Piperidine-3-carboxamide D->E Deprotection (e.g., TFA or HCl) F This compound E->F Reductive Amination (HCHO, NaBH(OAc)₃) or Direct Alkylation (MeI)

Caption: Key synthetic routes to this compound.

Mechanism of Carbodiimide-Mediated Amide Coupling

This diagram details the activation of the carboxylic acid and the crucial role of HOBt in preventing side reactions.

G cluster_legend Reaction Pathway RCOOH R-COOH (N-Methylpiperidine-3-carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDCI EDCI EDCI (Carbodiimide) HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Ammonia) EDU EDU (Water-Soluble Byproduct) A Desired Pathway B Side Reaction

Caption: Mechanism showing the role of HOBt in preventing N-acylurea formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDCI/HOBt Coupling

This protocol provides a robust method for lab-scale synthesis.

Materials:

  • N-methylpiperidine-3-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methylpiperidine-3-carboxylic acid (1.0 eq) and anhydrous DCM (or DMF) to make a ~0.2 M solution.

  • Add HOBt (1.1 eq) and ammonium chloride (1.5 eq) to the solution.

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. If using DMF, dilute the reaction mixture with ethyl acetate and wash with brine (3x) to remove the DMF. b. If using DCM, dilute with additional DCM. c. Wash the organic layer sequentially with 1M HCl (2x) to remove excess DIPEA, then with 1M NaOH (2x) to remove unreacted HOBt, and finally with brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a DCM/Methanol gradient (e.g., starting from 100:0 to 95:5 or 90:10) to afford the pure this compound.

References

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • Green Chemistry - BORIS Portal. University of Bern. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. [Link]

  • Process for preparation of n,n-di substituted carboxamides.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Synthesis of new amides of the N-methylpiperazine series. R Discovery. [Link]

  • Improved Synthesis of N-Methylcadaverine. MDPI. [Link]

  • 3-PHENYLPROPIONALDEHYDE. Organic Syntheses. [Link]

  • DITHIENO[3,2-b:2',3'-d]THIOPHENE-2,6-DICARBOXYLIC ACID. Organic Syntheses. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy on YouTube. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. National Institutes of Health. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. Royal Society of Chemistry. [Link]

  • Supporting Information for: Stereodivergent synthesis of substituted piperidines: a study of the hydrogenation of substituted pyridiniums. Royal Society of Chemistry. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methylpiperidine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges encountered during the purification of this compound. This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Troubleshooting Guide

This section tackles specific problems that can arise during the purification of this compound. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material.

Potential Causes and Solutions:

  • Presence of Residual Solvents: Even small amounts of high-boiling point solvents like DMF or DMSO, often used in amide coupling reactions, can prevent crystallization.

    • Solution: Ensure your work-up procedure is robust. If DMF or DMSO was used, perform multiple aqueous washes with brine to remove the bulk of the solvent. For trace amounts, a high-vacuum drying step (Schlenk line) at a slightly elevated temperature (e.g., 40-50°C), if the compound is stable, can be effective.

  • Unreacted Starting Materials: The presence of unreacted piperidine-3-carboxylic acid derivatives or excess coupling reagents can act as impurities that inhibit crystallization.

    • Solution: An acidic wash (e.g., dilute HCl) during the work-up will help remove any unreacted basic starting materials. Conversely, a basic wash (e.g., saturated NaHCO₃) will remove acidic starting materials and byproducts from coupling reagents.

  • Incorrect pH during Extraction: If the pH of the aqueous layer during extraction is too acidic, the product, being a tertiary amine, can be protonated and drawn into the aqueous phase, leading to low yields and potentially impure product upon basification and re-extraction.

    • Solution: Ensure the aqueous layer is basic (pH > 9) before extracting the final product with an organic solvent like dichloromethane or ethyl acetate.

Issue 2: After purification by column chromatography, my NMR spectrum still shows impurities.

Potential Causes and Solutions:

  • Inappropriate Solvent System for Chromatography: The chosen mobile phase may not be providing adequate separation of your product from closely related impurities.

    • Solution: Systematically optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for this compound on silica gel is a gradient of ethyl acetate in hexanes. For more polar impurities, adding a small percentage of methanol or triethylamine to the mobile phase can improve separation.[1][2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of material, it is better to run multiple columns or use a larger column.

  • Compound Degradation on Silica Gel: Some amine-containing compounds can degrade on acidic silica gel.

    • Solution: If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1%). Alternatively, using a different stationary phase like alumina may be beneficial.

Issue 3: My yield is significantly lower than expected after purification.

Potential Causes and Solutions:

  • Incomplete Reaction: The initial synthesis may not have gone to completion.

    • Solution: Before purification, analyze the crude reaction mixture by TLC or LC-MS to assess the conversion of starting materials. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, or coupling reagents).

  • Product Loss During Aqueous Work-up: As mentioned in Issue 1, incorrect pH during extraction can lead to significant product loss into the aqueous phase.

    • Solution: Carefully monitor and adjust the pH during the work-up. Multiple extractions with fresh organic solvent will also help maximize the recovery of your product.

  • Product is too Soluble in Recrystallization Solvent: If the product is highly soluble in the chosen recrystallization solvent even at low temperatures, the recovery will be poor.

    • Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) to achieve optimal recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system for this compound?

A1: While the optimal solvent must be determined empirically, a good starting point for a moderately polar compound like this compound would be a solvent pair. For instance, you could dissolve the crude product in a minimal amount of a hot polar solvent like isopropanol or ethyl acetate and then slowly add a non-polar solvent like hexanes or heptane until turbidity is observed. Allowing this mixture to cool slowly should induce crystallization.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for confirming purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and can detect non-volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: My compound appears to be hygroscopic. How should I store it?

A3: Amides and amines can be hygroscopic. It is best to store the purified this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture. For long-term storage, keeping it at a low temperature (e.g., in a freezer) is also recommended.

Q4: Can this compound hydrolyze back to the carboxylic acid?

A4: Amide bonds are generally stable, but they can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures.[3][4] For typical storage and handling, hydrolysis is not a significant concern. However, it is something to be mindful of if your subsequent reactions involve strong acids or bases and heat.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.3 on a silica gel TLC plate. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the less polar mobile phase, gradually increasing the polarity by adding more of the more polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Concentration Concentration Workup->Concentration PurificationChoice Purification Method Concentration->PurificationChoice Column Column Chromatography PurificationChoice->Column Oily/Complex Mixture Recrystallization Recrystallization PurificationChoice->Recrystallization Solid Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystallization->Analysis PureProduct Pure N-methylpiperidine- 3-carboxamide Analysis->PureProduct

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Impure Product IsSolid Is the product a solid? Start->IsSolid ColumnChrom Perform Column Chromatography Start->ColumnChrom Impure after initial purification CheckSolvents Check for residual high-boiling solvents IsSolid->CheckSolvents No (Oily/Waxy) TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes OptimizeWorkup Optimize aqueous work-up (pH control, extractions) CheckSolvents->OptimizeWorkup OptimizeWorkup->ColumnChrom CheckTLC Optimize mobile phase using TLC ColumnChrom->CheckTLC CheckLoading Reduce column loading ColumnChrom->CheckLoading CheckStability Test stability on silica (consider alumina) ColumnChrom->CheckStability

Caption: A decision tree for troubleshooting common purification issues.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of N-methylpiperidine. Eureka. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl piperidine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

Sources

N-methylpiperidine-3-carboxamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methylpiperidine-3-carboxamide

A Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the stability and proper handling of this compound, moving beyond generic advice to explain the chemical reasoning behind our recommendations. Our goal is to empower you with the knowledge to prevent compound degradation and troubleshoot potential issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

The optimal storage conditions are designed to mitigate the primary degradation pathways: hydrolysis and oxidation. While the product is chemically stable under standard ambient conditions, best practices for ensuring long-term purity involve strict environmental control.[1]

For the hydrochloride salt form, storage at room temperature under an inert atmosphere is recommended.[2] For the free base or related piperidine compounds, refrigerated conditions are often suggested.[3][4][5] Based on a comprehensive analysis of related structures, we recommend the following:

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows down potential hydrolytic and oxidative degradation reactions. While some related compounds are stable at ambient temperature, refrigeration provides an extra layer of protection for long-term storage.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)The tertiary amine in the piperidine ring can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing this degradation pathway.
Light Amber Glass Vial / Dark LocationProtects the compound from photolytic degradation, a common issue for many organic compounds.[4]
Container Tightly Sealed ContainerPrevents the ingress of atmospheric moisture, which can lead to hydrolysis of the carboxamide group.[1][6][7][8][9]

Q2: How sensitive is this compound to air and moisture?

Piperidine-based compounds, in general, should be handled as moisture-sensitive.[4] The carboxamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be catalyzed by the presence of water. Furthermore, tertiary amines can be prone to oxidation over time when exposed to air. Therefore, it is crucial to keep the container tightly sealed and store it in a dry environment, such as in a desiccator.[1][4]

Q3: What are the visual or analytical signs of compound degradation?

Degradation may not always be visually apparent, which is why analytical verification is key. However, here are some indicators:

  • Visual Signs: A noticeable change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping of a solid powder due to moisture absorption).

  • Analytical Signs:

    • NMR Spectroscopy: Appearance of new, unexpected peaks or a change in the integration values of existing peaks.

    • LC-MS/GC-MS: The emergence of new peaks in the chromatogram, particularly those corresponding to the molecular weights of potential degradation products (e.g., the hydrolyzed carboxylic acid).

    • Solubility Issues: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble.

Q4: What are the likely chemical degradation pathways for this molecule?

Understanding the potential degradation pathways is essential for designing stable formulations and interpreting anomalous results. For this compound, the two primary risks are hydrolysis and oxidation.

cluster_main Potential Degradation of this compound A This compound B N-methylpiperidine-3-carboxylic acid (Hydrolysis Product) A->B H₂O (Moisture) C N-oxide derivative (Oxidation Product) A->C O₂ (Air)

Caption: Primary degradation pathways for this compound.

  • Amide Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid (N-methylpiperidine-3-carboxylic acid) and methylamine. This reaction is accelerated by the presence of water and by acidic or basic conditions.

  • N-Oxidation: The tertiary amine of the piperidine ring is a potential site for oxidation, leading to the formation of an N-oxide derivative. This can be promoted by exposure to atmospheric oxygen.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues that may be related to the stability of your this compound.

Scenario 1: Inconsistent or Non-Reproducible Experimental Results

You've performed the same experiment multiple times, but your results are inconsistent. This could be due to degradation of your compound.

Troubleshooting Workflow:

start Inconsistent Results Observed check_storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage visual_inspect Step 2: Visually Inspect Sample (Color change, clumping?) check_storage->visual_inspect analytical_verify Step 3: Analytical Re-verification (Run fresh LC-MS or NMR) visual_inspect->analytical_verify compare_data Step 4: Compare with Reference (Certificate of Analysis) analytical_verify->compare_data degraded Conclusion: Compound is Degraded (Source new material) compare_data->degraded Discrepancy Found stable Conclusion: Compound is Stable (Investigate other experimental variables) compare_data->stable Data Matches

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

  • Verify Storage History: Confirm that the compound has been stored according to the recommended conditions (2-8°C, dark, dry, tightly sealed).[1][4] Was the vial left on the bench for an extended period? Was the cap sealed properly?

  • Visual Inspection: Check for any changes in the physical appearance of the compound.

  • Analytical Re-verification: Prepare a fresh solution and acquire a new analytical spectrum (e.g., ¹H NMR or LC-MS).

  • Compare to Reference: Compare the new data against the original Certificate of Analysis (CoA) provided by the supplier or your own data from when the material was first received. If new peaks are present or purity has visibly decreased, the compound has likely degraded.

  • Action: If degradation is confirmed, it is highly recommended to source a fresh batch of the compound to ensure the integrity of your future experiments.

Scenario 2: The Compound Fails to Dissolve as Expected

You are trying to dissolve this compound in a solvent where it should be soluble, but it is not dissolving completely or is forming a suspension.

Possible Cause:

This is often a strong indicator of degradation. For instance, if the carboxamide has hydrolyzed to the more polar N-methylpiperidine-3-carboxylic acid, its solubility profile will change significantly. The carboxylic acid may be less soluble in non-polar organic solvents and more soluble in aqueous or protic solvents.

Recommended Actions:

  • Confirm Solubility: First, double-check the expected solubility from the supplier's documentation or reliable chemical databases.

  • Test a Small Sample: Attempt to dissolve a very small amount in a different, more polar solvent to see if the solubility characteristics have shifted.

  • Analyze the Insoluble Material: If possible, isolate the insoluble portion and analyze it separately from the soluble fraction to identify the impurity.

  • Default to Sourcing New Material: As with inconsistent results, unexpected solubility is a critical flag for compromised material quality. The most reliable path forward is to use a new, verified lot of the compound.

References

  • This compound | C7H14N2O | CID 4156937. PubChem, National Institutes of Health.[Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.[Link]

  • SAFETY DATA SHEET - N-Methylpiperidine. (2025-03-05). Fisher Scientific.[Link]

  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.[Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025-06-17). BTC.[Link]

  • N-Methylpiperidine. Chem-Impex.[Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.[Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of N-methylpiperidine-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. We provide field-proven insights and practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: For large-scale production, the most viable route is typically a direct amidation of a suitable N-methylpiperidine-3-carboxylic acid derivative. The general approach involves activating the carboxylic acid and then reacting it with methylamine.

The key starting material is often N-methylnipecotic acid (N-methylpiperidine-3-carboxylic acid). The synthesis can be broadly categorized into two main strategies:

  • Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with methylamine. While effective, this route generates corrosive HCl gas, which requires specialized equipment for scrubbing and handling at scale.[1]

  • Direct Amide Coupling: This is often the preferred method for scale-up due to milder conditions and operational simplicity. It involves using coupling reagents to facilitate the formation of the amide bond directly between the carboxylic acid and methylamine. Common coupling agents suitable for scale-up include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency.[2][3]

A visual representation of the general scale-up workflow is provided below.

G cluster_dev Process Development cluster_scaleup Scale-Up cluster_mfg Manufacturing Route_Scouting Route Scouting & Selection Optimization Parameter Optimization (DoE) Route_Scouting->Optimization Select Lead Route Impurity_Profiling Impurity Profiling Optimization->Impurity_Profiling Define Critical Parameters Pilot_Batch Pilot Plant Batch Impurity_Profiling->Pilot_Batch Tech Transfer Process_Validation Process Validation Pilot_Batch->Process_Validation Confirm Robustness Tox_Batch Toxicology Batch Manufacture Process_Validation->Tox_Batch Lock Process Campaign Commercial Campaign Tox_Batch->Campaign Regulatory Approval IPC In-Process Controls Campaign->IPC Monitor Release Final Product Release IPC->Release Meet Specs

Caption: High-level workflow for chemical process scale-up.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the amide coupling reaction?

A2: The following parameters are critical for ensuring reaction consistency, yield, and purity at scale:

  • Temperature: Amide coupling reactions are often exothermic.[1] Inadequate temperature control in a large reactor can lead to thermal runaways, causing the formation of degradation products and posing a significant safety risk. The temperature must be monitored and controlled during reagent addition and throughout the reaction.

  • Reagent Stoichiometry and Addition Rate: On a large scale, localized concentration spikes during reagent addition can promote side reactions. A slow, controlled addition of the coupling agent or the amine is crucial. Maintaining the correct stoichiometry is vital to ensure complete conversion and minimize unreacted starting materials.

  • Solvent Selection and Quality: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture.[4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective.[5] However, their high boiling points can complicate product isolation. On scale-up, solvent impurities (especially water) can have a significant impact by hydrolyzing activated intermediates or reacting with coupling agents. Always use anhydrous solvents where possible.[6]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to issues with heat transfer and mass transport, resulting in non-uniform reaction conditions and an inconsistent product profile. The agitator speed and design must be appropriate for the vessel size and reaction mass viscosity.

Q3: What are the key safety considerations for handling the reagents involved?

A3: Safety is paramount during scale-up. Key considerations include:

  • N-Methylpiperidine: This is a flammable liquid and vapor.[7] It is also toxic if inhaled and can cause severe skin and eye burns.[7] Ensure handling occurs in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[7][8]

  • Coupling Reagents (e.g., EDCI): Many coupling reagents are sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (e.g., DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Use in a closed system where possible and ensure adequate ventilation.

  • Static Discharge: When handling large quantities of flammable organic solvents, equipment must be properly grounded and bonded to prevent static discharge, which could serve as an ignition source.[8]

Troubleshooting Guide

Problem: Low reaction yield or incomplete conversion.
Potential Cause Underlying Rationale & Troubleshooting Steps
1. Inefficient Activation of Carboxylic Acid The carboxylic acid must be fully converted to an activated intermediate (e.g., an O-acylisourea ester with EDCI) before reacting with methylamine. Solution: Ensure the coupling agent is of high quality and added at the correct stoichiometry. Consider adding an activator like HOBt or Oxyma, which can form a more stable activated ester, reducing hydrolysis and improving reaction efficiency.
2. Poor Solubility of Reactants If starting materials are not fully dissolved, the reaction becomes heterogeneous, leading to slow and incomplete conversion.[4] This is a common issue when scaling up, as mixing is less efficient. Solution: Screen for more suitable solvents or solvent mixtures. In some cases, a gentle increase in temperature can improve solubility, but this must be balanced against the risk of degradation. Using DMF is known to solubilize components effectively but can complicate workup.[4]
3. Presence of Moisture Water in the reaction mixture will compete with methylamine in reacting with the activated carboxylic acid, leading to the hydrolysis of the intermediate back to the starting carboxylic acid. Solution: Use anhydrous solvents and dry all glassware thoroughly. Ensure the starting materials themselves have a low water content. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[6]

Below is a decision tree to guide troubleshooting efforts for low-yield reactions.

G start Low Yield or Stalled Reaction check_sm Analyze Reaction Mixture: Unreacted Starting Material? start->check_sm check_byproducts Significant By-products Observed? check_sm->check_byproducts No solubility Improve Solubility: - Screen Solvents - Gentle Warming check_sm->solubility Yes purification_issue Investigate Work-up: - Check Extraction pH - Analyze Aqueous Layers - Optimize Crystallization check_byproducts->purification_issue No side_reactions Address Side Reactions: - Control Temperature - Slow Reagent Addition - Use Additives (e.g., HOBt) check_byproducts->side_reactions Yes reagents Verify Reagent Quality: - Check Coupling Agent - Use Anhydrous Reagents - Increase Stoichiometry solubility->reagents conditions Optimize Conditions: - Increase Reaction Time - Check Temperature Control reagents->conditions

Caption: Decision tree for troubleshooting low reaction yield.

Problem: Formation of significant by-products.
Potential Cause Underlying Rationale & Troubleshooting Steps
1. Formation of N-acylurea When using carbodiimide coupling agents like EDCI, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea by-product, consuming the activated acid. Solution: This side reaction is often suppressed by adding a nucleophilic catalyst like HOBt or Oxyma. These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts cleanly with the amine.
2. Racemization If the piperidine ring has other chiral centers, the conditions used for carboxyl activation (especially with a base) can sometimes lead to epimerization at the alpha-carbon, resulting in diastereomeric impurities. Solution: Use non-nucleophilic bases if required. Perform the reaction at lower temperatures to minimize the rate of epimerization.
3. Dimerization/Oligomerization In some cases, the activated acid can react with another molecule of the amine starting material if there are multiple reactive sites, or with the product itself. Solution: Ensure a controlled, slow addition of the limiting reagent into a solution of the excess reagent to maintain a low concentration of the added species, minimizing self-reaction.
Problem: Difficulty in product isolation and purification.
Potential Cause Underlying Rationale & Troubleshooting Steps
1. Product is an Oil or Difficult to Crystallize The final amide product may have a low melting point or a high affinity for residual solvents, preventing it from solidifying. Solution: Avoid complex purification methods like column chromatography at scale.[5] Focus on developing a robust crystallization procedure. Screen a variety of anti-solvents. If the product remains an oil, consider converting it to a solid salt (e.g., hydrochloride or tartrate) for easier handling and purification, then liberating the free base in a final step.
2. Emulsion Formation During Aqueous Work-up The presence of unreacted coupling agents, by-products (like urea), and the product itself can act as surfactants, leading to stable emulsions during extraction. Solution: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Perform a filtration to remove any solid by-products before extraction. Allow the mixture to stand for an extended period without agitation.
3. Poor Removal of Water-Soluble Impurities By-products from coupling reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea or EDU from EDCI) are often highly water-soluble. However, they can be trapped in the organic phase if not washed effectively. Solution: The product was likely difficult to extract from an aqueous acidic workup in a similar synthesis.[4] Perform multiple acidic washes (e.g., with dilute HCl or citric acid) to extract these basic impurities. Follow with a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash to remove residual water.

Experimental Protocols

Protocol 1: General Procedure for EDCI/Oxyma Mediated Amide Coupling

This protocol is a representative lab-scale procedure. All steps must be re-evaluated for safety and suitability before scaling.

  • Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge N-methylpiperidine-3-carboxylic acid (1.0 equiv).

  • Dissolution: Add a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, approx. 10 volumes). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0–5 °C using a circulating chiller.

  • Reagent Addition: Add Oxyma (1.1 equiv) followed by a controlled, portion-wise addition of EDCI (1.1 equiv), ensuring the internal temperature does not exceed 10 °C.

  • Activation: Stir the mixture at 0–5 °C for 1 hour to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of methylamine (1.2 equiv, e.g., as a solution in THF or water) dropwise via an addition funnel, maintaining the internal temperature below 15 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 12–24 hours, monitoring for completion by HPLC or TLC.

  • Work-up:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane).

Protocol 2: Troubleshooting Purification via Re-slurry

This technique is useful for removing trapped impurities from a solid product when recrystallization is difficult or results in significant yield loss.

  • Setup: Place the isolated crude solid product in a suitable reactor.

  • Solvent Addition: Add a solvent in which the desired product has very low solubility but the impurities are reasonably soluble (e.g., Diethyl ether, Heptane, or a mixture). Use approximately 5-10 volumes of solvent.

  • Slurrying: Stir the mixture vigorously at ambient temperature for 1-2 hours. The solid should be freely suspended, not a thick paste. Gentle warming can sometimes improve impurity removal but may increase product loss.

  • Filtration: Filter the solid product using a Büchner funnel or a filter press at scale.

  • Washing: Wash the filter cake with a small amount of fresh, cold re-slurry solvent to displace the impurity-laden mother liquor.

  • Drying: Dry the purified solid under vacuum to a constant weight.

  • Analysis: Analyze a sample of the dried solid and the filtrate by HPLC to confirm the removal of impurities and quantify yield loss.

References

  • EvitaChem. N-hydroxy-1-methylpiperidine-3-carboximidamide (EVT-11854932).
  • Jubilant Ingrevia. N-Methylpiperidine Safety Data Sheet.
  • AK Scientific, Inc. 1-(Cyanomethyl)-N-methylpiperidine-4-carboxamide Safety Data Sheet.
  • Fisher Scientific. Piperidine-3-carboxylic acid Safety Data Sheet.
  • ECHEMI. Methyl N-Boc-piperidine-3-carboxylate SDS.
  • Fisher Scientific. N-Methylpiperidine Safety Data Sheet.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). National Institutes of Health (NIH).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • N-methylpiperidine-1-carboxamide. Benchchem.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed.
  • Process for preparation of n,n-di substituted carboxamides. Google Patents.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.

Sources

Technical Support Center: N-methylpiperidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methylpiperidine-3-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically involves the formation of an amide bond between a piperidine-3-carboxylic acid derivative and methylamine. The two primary strategies are:

  • Coupling Reagent-Mediated Amidation: This is the most prevalent method, where N-protected piperidine-3-carboxylic acid is activated by a coupling reagent (e.g., EDCI, DCC, HATU) and subsequently reacts with methylamine. This approach offers mild reaction conditions and good yields.[1]

  • Acid Chloride Formation: The carboxylic acid is first converted to a more reactive acid chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This intermediate then readily reacts with methylamine. This method is robust but can be harsh and may not be suitable for sensitive substrates.

Q2: My reaction yield is significantly lower than expected. What are the likely side reactions consuming my starting material?

Low yield is a common issue often traced back to specific, competing side reactions. The most probable causes depend on your chosen synthetic route.

  • If using a carbodiimide coupling reagent (e.g., EDCI, DCC): The primary suspect is the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate, instead of reacting with methylamine, undergoes an intramolecular rearrangement. This byproduct is stable, unreactive, and often difficult to separate from the desired product.[3]

  • If using the acid chloride route: The acid chloride intermediate is highly susceptible to hydrolysis . Any trace moisture in the reaction setup (solvents, reagents, atmosphere) will convert it back to the starting carboxylic acid, thus halting the reaction.

  • Incomplete Activation or Reaction: The activation of the carboxylic acid might be inefficient, or the subsequent reaction with methylamine may not go to completion. Monitoring the reaction by TLC or LC-MS is crucial to distinguish between an incomplete reaction and side product formation.[4]

Troubleshooting Guide: Identifying & Mitigating Side Products

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: An unexpected, non-polar spot appears on my TLC, and I'm using EDCI as a coupling agent.

Likely Cause: You are likely observing the formation of an N-acylurea byproduct .

Causality: The carbodiimide (EDCI) activates the carboxylic acid to form a reactive O-acylisourea intermediate. While this intermediate is meant to react with your amine, it can undergo a non-productive, irreversible intramolecular rearrangement to form the stable N-acylurea. This side reaction is favored by slow addition of the amine or elevated temperatures.

Solutions:

  • Optimize Reagent Addition: Add the coupling reagent to the solution of carboxylic acid and an activating agent (like HOBt or DMAP) before introducing methylamine. Let the activation proceed for a short period (15-30 minutes) at a low temperature (0 °C) before adding the methylamine.

  • Use an Additive: Incorporating an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea intermediate to form a more stable activated ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, effectively minimizing N-acylurea formation.

  • Temperature Control: Maintain a low temperature (0 °C to room temperature) throughout the reaction. Higher temperatures can accelerate the undesired rearrangement.

The diagram below illustrates the competition between the desired product pathway and the formation of the N-acylurea side product.

G cluster_main Desired Amidation Pathway cluster_side Side Reaction CarboxylicAcid Piperidine-3- Carboxylic Acid ActivatedEster O-Acylisourea Intermediate CarboxylicAcid->ActivatedEster + EDCI Product N-methylpiperidine-3- carboxamide ActivatedEster->Product + Methylamine NAcylurea N-Acylurea Byproduct ActivatedEster->NAcylurea Intramolecular Rearrangement

Caption: Competing reaction pathways during carbodiimide-mediated amidation.

Problem 2: My final product is contaminated with the starting carboxylic acid.

Likely Cause: This points to either an incomplete reaction or hydrolysis of a reactive intermediate.

Causality:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry.

  • Hydrolysis: If using the acid chloride method, exposure to water is the most common cause. For coupling reagent methods, while less common, prolonged reaction times in non-anhydrous solvents can lead to some hydrolysis of the activated intermediate.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical for the acid chloride route.[5]

  • Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the starting carboxylic acid. Do not proceed with workup until the starting material is fully consumed.[4]

  • Purification via Extraction: The unreacted carboxylic acid can often be removed with a simple acid-base workup. During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the desired amide product remains in the organic layer.

Problem 3: My starting material is chiral, but the final product shows poor enantiomeric excess (e.g., racemization).

Likely Cause: Racemization at the C3 position of the piperidine ring.

Causality: The alpha-proton at the C3 position of the piperidine ring can be slightly acidic. Under certain conditions, particularly with strong bases or prolonged exposure to activating agents, this proton can be abstracted to form an enolate or related intermediate, which is achiral. Subsequent reprotonation can occur from either face, leading to a racemic or near-racemic mixture.

Solutions:

  • Choice of Base: Avoid strong, non-hindered bases. Use a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) if a base is required.

  • Mild Coupling Reagents: Use coupling reagents known to have a lower risk of racemization, such as COMU or HATU, especially when coupling valuable, enantiopure starting materials.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the proton abstraction side reaction.

The following workflow provides a systematic approach to troubleshooting common synthesis issues.

G cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities Start Problem Encountered During Synthesis CheckPurity Analyze crude product (TLC, LC-MS, NMR) Start->CheckPurity LowYield Low Yield of Desired Product CheckPurity->LowYield Main spot is product, but quantity is low ImpureProduct Product is Impure CheckPurity->ImpureProduct Multiple spots/ contaminant peaks observed CheckSM Is starting material (SM) still present? LowYield->CheckSM IdentifyImpurity Identify impurity type ImpureProduct->IdentifyImpurity OptimizeCond Optimize Conditions: - Increase reaction time - Increase temperature slightly - Check reagent stoichiometry CheckSM->OptimizeCond Yes CheckSideRxn Investigate for soluble or volatile side products CheckSM->CheckSideRxn No IsSM Unreacted Starting Material IdentifyImpurity->IsSM Impurity matches SM IsByproduct Reaction Byproduct (e.g., N-acylurea) IdentifyImpurity->IsByproduct Impurity is a new compound SolveSM - Force reaction to completion - Purify via extraction/chromatography IsSM->SolveSM SolveByproduct - Modify reaction conditions (see Problem 1) - Optimize chromatography IsByproduct->SolveByproduct

Caption: A systematic workflow for troubleshooting synthesis problems.

Experimental Protocols

Protocol 1: Purification of this compound via Column Chromatography

This protocol is effective for removing common side products like N-acylurea and unreacted starting materials.

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a residue.

  • Slurry Formation: Adsorb the crude residue onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the residue in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add the silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point is a gradient elution from 100% Dichloromethane (DCM) to 95:5 or 90:10 DCM:Methanol.[4]

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the initial, less polar solvent system.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol. The less polar N-acylurea byproduct (if present) will typically elute before the more polar desired amide product. Unreacted carboxylic acid will often remain on the column or elute very late with highly polar solvent mixtures.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Troubleshooting Summary
Observed Issue Potential Side Product / Cause Underlying Mechanism Recommended Solution
Low Yield, Non-polar Byproduct N-AcylureaIntramolecular rearrangement of the O-acylisourea intermediate.Add HOBt or Oxyma; maintain low temperature (0 °C); add amine after initial activation.
Product Contaminated with Starting Acid Incomplete Reaction or HydrolysisInsufficient reaction time or presence of water reacting with activated intermediates.Ensure anhydrous conditions; monitor reaction to completion; perform a basic aqueous wash (e.g., NaHCO₃) during workup.
Loss of Stereochemical Purity Racemization at C3Abstraction of the C3 alpha-proton leading to a planar enolate intermediate.Use a milder, hindered base (DIPEA); use coupling reagents like HATU; maintain low reaction temperatures.
Reaction Stalls (Acid Chloride Route) Deactivation of Acid ChlorideHydrolysis of the acid chloride by adventitious moisture back to the unreactive carboxylic acid.Rigorously dry all glassware, solvents, and reagents; perform the reaction under an inert (N₂ or Ar) atmosphere.

References

  • The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
  • Organic Syntheses. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152329/]
  • PrepChem.com. Synthesis of 3-methylpiperidine. [URL: https://www.prepchem.com/synthesis-of-3-methylpiperidine/]
  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00602k]
  • Organic Syntheses. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0206]
  • Santa Cruz Biotechnology. N-(3-methylpyridin-2-yl)piperidine-3-carboxamide. [URL: https://www.scbt.com/p/n-3-methylpyridin-2-yl-piperidine-3-carboxamide-1449339-44-5]
  • PubChem - NIH. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4156937]
  • ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [URL: https://www.researchgate.
  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [URL: https://www.researchgate.net/publication/375778848_Synthesis_and_Antimicrobial_Activity_of_Novel_Sulfonyl_Piperidine_Carboxamide_Derivatives_Prepared_from_N-Boc-Piperidine-3-carboxylic_Acid_via_Amide_Coupling]
  • National Institutes of Health (NIH). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024560/]
  • Jubilant Ingrevia. N-Methylpiperidine Safety Data Sheet. [URL: https://www.jubilantingrevia.com/upload/files/6606775924d27_N-Methylpiperidine.pdf]
  • Google Patents. Process for making 3-cyanopyridine. [URL: https://patents.google.
  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/3034336/]
  • PMC - NIH. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8480397/]
  • ResearchGate. Catalytic and non-catalytic amidation of carboxylic acid substrates. [URL: https://www.researchgate.
  • IASJ. synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. [URL: https://www.iasj.net/iasj/download/c31882d24f762744]
  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [URL: https://www.mdpi.com/2076-3417/12/3/1023]
  • PubChem. N'-Methylnicotinamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_-Methylnicotinamide]
  • CHIMIA. A Catalytic Green Process for the Production of Niacin. [URL: https://chimia.ch/chimia/article/view/2000_513]

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of piperidine carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation involving the piperidine scaffold. Piperidine derivatives are a cornerstone in modern pharmaceuticals, and mastering their synthesis is critical for drug discovery and development.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields, purity, and reproducibility in your work.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of piperidine carboxamides in a direct question-and-answer format.

Q1: My amide coupling reaction is showing low yield or has stalled. What are the primary causes and how can I fix it?

Low conversion is one of the most frequent challenges. The root cause often lies in one of four areas: starting material integrity, suboptimal activation of the carboxylic acid, poor nucleophilicity of the piperidine, or inappropriate reaction conditions.

Potential Causes & Recommended Solutions:

  • Poor Quality of Starting Materials or Reagents:

    • The "Why": Reagents can degrade over time. Carboxylic acids may contain residual water, coupling reagents can hydrolyze, and the piperidine derivative might be partially protonated (as a salt) or oxidized.

    • The Fix:

      • Ensure starting materials are pure and dry. Use freshly opened or properly stored coupling reagents and solvents.[3]

      • If your piperidine is provided as a hydrochloride or other salt, ensure you are using at least one extra equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to liberate the free amine.

  • Inefficient Carboxylic Acid Activation:

    • The "Why": The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[4] A coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate.[5][6] If this activation step is slow or incomplete, the overall reaction will fail.

    • The Fix:

      • Re-evaluate Your Coupling Reagent: For simple systems, a standard carbodiimide like EDC is often sufficient.[4] For more challenging or sterically hindered substrates, consider more potent phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) reagents.[5][7]

      • Use an Additive: For carbodiimide-mediated couplings (DCC, EDC), the addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is strongly recommended.[6] These additives act as acyl transfer agents, forming an active ester that is more reactive than the initial O-acylisourea intermediate and less prone to side reactions.

  • Steric Hindrance or Low Nucleophilicity of the Piperidine Amine:

    • The "Why": The piperidine nitrogen's lone pair of electrons is the nucleophile that attacks the activated carboxylic acid. If the piperidine ring is heavily substituted, particularly at the 2 and 6 positions, steric bulk can physically block this approach.[8] This is a common issue with complex, drug-like fragments.

    • The Fix:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation.

      • Switch to a More Reactive Electrophile: Instead of activating the carboxylic acid in situ, consider converting it first to a more reactive species like an acid chloride. This provides a much stronger driving force for the reaction, though it requires an additional synthetic step and careful handling due to moisture sensitivity.[5]

      • Prolong Reaction Time: For sluggish reactions, simply allowing more time (24-48 hours) may be sufficient to drive the reaction to completion. Monitor progress by TLC or LC-MS.[9]

Q2: My reaction is complete, but the mass spectrum shows significant side products. What are they and how do I prevent them?

Side product formation is a clear indicator that a competing reaction pathway is occurring. Identifying the likely culprit is key to suppression.

Common Side Products & Prevention Strategies:

Side Product Plausible Cause Prevention Strategy
N-Acylurea Use of a carbodiimide (DCC, EDC) without an additive. The O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.Always use an additive like HOBt or HOAt with carbodiimide coupling reagents. The additive rapidly traps the intermediate to form an active ester, preventing rearrangement.
Guanidinium Species Reaction of the piperidine amine directly with an aminium/uronium-based coupling reagent (e.g., HBTU, HATU).Control the order of addition. Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the piperidine amine. This consumes the coupling reagent before the nucleophilic amine is introduced.
Epimerization/Racemization If your carboxylic acid has a chiral center at the α-position, the harsh activation conditions or the presence of excess base can lead to racemization.Use milder coupling reagents and a minimal amount of base. Additives like HOBt are known to significantly suppress racemization when used with carbodiimides.[5] Consider specialized, low-racemization additives if this is a persistent issue.
Diketopiperazine Formation Occurs if coupling an amino acid to the piperidine nitrogen, particularly if the second residue is proline. The N-terminal amine of the dipeptide can back-bite to form a stable six-membered ring.This is more common in solid-phase synthesis but can occur in solution. If applicable, use protecting groups that are not removed until the chain is elongated further.[10]
Q3: The reaction worked, but purifying my piperidine carboxamide is difficult. What are some best practices?

Purification issues often arise from byproducts of the coupling reagents or unreacted starting materials that have similar physical properties to the desired product.

Troubleshooting Purification:

  • Problem: Insoluble Byproduct from DCC.

    • The "Why": Dicyclohexylcarbodiimide (DCC) is a highly effective and inexpensive coupling reagent, but it produces dicyclohexylurea (DCU) as a byproduct.[11] DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate.

    • The Fix: This is often an advantage. Most of the DCU can be removed by simple filtration of the reaction mixture before aqueous workup. Chilling the reaction mixture in an ice bath can further decrease DCU solubility.

  • Problem: Water-Soluble Byproducts and Reagents.

    • The "Why": Unreacted EDC, HOBt, and the ethyl-dimethylaminopropyl urea byproduct are all water-soluble.

    • The Fix: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC.[4][12] The corresponding urea byproduct is soluble in water and can be easily removed with a standard aqueous workup. A mild acid wash (e.g., 1M HCl or 5% citric acid) will remove basic components like residual piperidine and DMAP, while a base wash (e.g., saturated NaHCO₃) will remove acidic components like residual carboxylic acid and HOBt.

  • Problem: Product and Starting Material Have Similar Rf on TLC.

    • The "Why": If the starting materials and product have very similar polarities, chromatographic separation can be challenging.

    • The Fix:

      • Drive the Reaction to Completion: The best way to avoid separating unreacted starting material is to ensure none is left. Use a slight excess (1.1-1.2 eq) of one of the starting materials (usually the less expensive one) to ensure the other is fully consumed.

      • Explore Different Chromatography Conditions: Test different solvent systems for column chromatography. If normal phase (silica gel) is ineffective, consider reverse-phase chromatography if the equipment is available.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent?

Choosing a coupling reagent is a balance of reactivity, cost, potential side reactions, and ease of workup.

  • Carbodiimides (EDC, DCC): Excellent for routine couplings. They are cost-effective and reliable. EDC is preferred for solution-phase chemistry due to the water-solubility of its urea byproduct, simplifying purification.[4][12] Always use with an additive like HOBt. [6]

  • Uronium/Aminium Salts (HATU, HBTU): Generally more reactive and faster than carbodiimides. They are a good choice for difficult couplings, such as those involving sterically hindered amines or electron-poor carboxylic acids.[7] Be mindful of the order of addition to prevent guanidinium side products.

  • Phosphonium Salts (PyBOP): Similar in reactivity to uronium salts but have a key advantage: they do not react with the free amine component.[5] This makes them ideal for reactions where the amine is precious or when performing intramolecular cyclizations where equimolar amounts are necessary.

Q2: What is the specific role of additives like HOBt and DMAP?
  • HOBt (1-Hydroxybenzotriazole): When used with a carbodiimide, HOBt serves three primary functions:

    • Accelerates the Reaction: It acts as a catalyst by forming a highly reactive HOBt-ester intermediate.

    • Suppresses Side Reactions: It prevents the O-acylisourea intermediate from rearranging into an unreactive N-acylurea.

    • Reduces Racemization: It minimizes the loss of stereochemical integrity at the α-carbon of chiral carboxylic acids.

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly nucleophilic acylation catalyst.[12][13] It is typically used in catalytic amounts. It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the piperidine amine. It is especially useful for accelerating sluggish reactions involving unreactive amines.[14]

Q3: How do solvent and base choice impact the reaction?
  • Solvent: The solvent must dissolve all reactants but should generally be non-nucleophilic and aprotic.

    • Common Choices: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are the most common.[7][12][14][15]

    • Impact: Highly polar solvents like DMF can increase reaction rates by stabilizing charged intermediates.[15][16] However, the choice of solvent can also influence the regioselectivity in more complex molecules.[15] The solubility of byproducts (like DCU) is also a key consideration.[17]

  • Base: A non-nucleophilic organic base is often required.

    • Primary Roles: 1) To neutralize any acid generated during the reaction (e.g., HCl if starting from an acid chloride) and 2) To deprotonate the piperidinium salt to generate the free, nucleophilic amine.

    • Common Choices: Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA) are very common.[7][14] N-Methylmorpholine (NMM) is a slightly weaker base that can sometimes help reduce base-catalyzed side reactions like epimerization.

Section 3: Key Experimental Protocols

Protocol 1: General Amide Coupling of a Piperidine Derivative using EDC/HOBt

This protocol is a robust starting point for many piperidine carboxamide syntheses.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM or DMF (to make a ~0.1 M solution).

  • Amine Addition: Add the piperidine derivative (1.1 eq) to the solution. If the piperidine is a hydrochloride salt, add Diisopropylethylamine (DIPEA) (2.2 eq); if it is the free base, add DIPEA (1.2 eq). Stir for 5 minutes.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove base and unreacted amine), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

Protocol 2: Acylation of a Sterically Hindered Piperidine using an Acid Chloride

This protocol is suitable when standard coupling conditions fail due to poor nucleophilicity of the amine.

  • Acid Chloride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Acylation Reaction: In a separate flask, dissolve the sterically hindered piperidine (1.0 eq) and Triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C.

  • Addition: Dissolve the crude acid chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the piperidine solution at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1. The workup will remove the triethylammonium hydrochloride salt formed.

Section 4: Visual Diagrams and Data

Diagrams

dot digraph "Amide_Coupling_Optimization_Workflow" { graph [fontname="Arial", label="Fig. 1: General Optimization Workflow", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: General workflow for optimizing an amide coupling reaction.

dot digraph "Carbodiimide_Mechanism" { graph [fontname="Arial", label="Fig. 2: Carbodiimide Coupling Mechanism", labelloc=b, fontsize=12]; node [shape=record, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: Mechanism of carbodiimide coupling with an additive.

Table: Common Coupling Reagents
Class Reagent Name Abbreviation Key Advantage Workup Note
CarbodiimideDicyclohexylcarbodiimideDCCInexpensive, potentForms insoluble DCU byproduct (filterable).
Carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACWater-soluble urea byproduct, easy workup.[4][12]Byproduct removed with aqueous wash.
Uronium Salt2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUHigh reactivity, fast reactions.Pre-activation recommended to avoid side reactions.[7]
Phosphonium Salt(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPHigh reactivity, does not react with amines.[5][6]Good for valuable amines or cyclizations.

References

  • Title: An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide Source: Benchchem URL
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
  • Title: minimizing side products in 1-(4-Aminophenyl)
  • Title: What Is DCC Coupling In Amide Bond Formation?
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL
  • Source: 5Z.
  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)
  • Title: Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis Source: Benchchem URL
  • Title: Fig. 2 A detailed study on the effect of different solvents and bases...
  • Title: Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: ResearchGate URL
  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL
  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • Title: Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches Source: Asian Journal of Green Chemistry URL
  • Title: Pyrrolidine and Piperidine Formation Via Copper(II)
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carboxamide chemistry. This guide is crafted for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, characterization, and application of carboxamides. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format.

Section 1: Carboxamide Synthesis & Optimization

The formation of the amide bond is a cornerstone of organic and medicinal chemistry. However, what appears to be a straightforward reaction can be fraught with challenges, from low yields to unexpected side products.[1] This section addresses the most frequent issues encountered during carboxamide synthesis.

Frequently Asked Questions (FAQs): Synthesis

Q1: My amide coupling reaction is resulting in a low or non-existent yield. What are the primary culprits?

A1: Low yields in amide bond formation are a frequent issue and can typically be traced back to one of several factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[2][3] Insufficient or degraded coupling reagent is a common cause of incomplete activation.[4]

  • Amine Deactivation: The amine's nucleophilicity can be compromised. This often occurs through protonation by the carboxylic acid starting material, forming an unreactive ammonium salt.[4] Sterically hindered amines can also pose a significant challenge.[4][5]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can profoundly impact the reaction's success.[4] The presence of water is particularly detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[4]

  • Side Reactions: The activated carboxylic acid intermediate, an O-acylisourea in the case of carbodiimide coupling agents, can rearrange to a stable and unreactive N-acylurea, which halts the desired reaction.[6][7]

Q2: How do I select the most appropriate coupling reagent for my specific substrates?

A2: The choice of coupling reagent is critical and depends on the steric and electronic properties of your carboxylic acid and amine.[4]

  • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used for their effectiveness in forming amide bonds.[1] Dicyclohexylcarbodiimide (DCC) is effective but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[8] Diisopropylcarbodiimide (DIC) is commonly used in solid-phase synthesis.[4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more reactive and are often the go-to choice for challenging couplings, such as those involving sterically hindered amino acids or electron-poor amines.[3][9] They are known for faster reaction times and reduced racemization.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective coupling reagents, particularly for preventing racemization.[4] PyAOP is noted for its utility in coupling N-methylated amino acids.[4]

Q3: I'm observing significant side products in my reaction. How can they be minimized?

A3: Side product formation is a common challenge. Here are some strategies to mitigate them:

  • Racemization: For chiral carboxylic acids, especially amino acids, racemization is a major concern. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress this side reaction.[4] Running the reaction at lower temperatures can also be beneficial.

  • N-acylurea Formation: As mentioned, the rearrangement of the O-acylisourea intermediate to an N-acylurea is a common issue with carbodiimides.[6] The addition of HOBt or NHS traps the activated intermediate as a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[7]

  • Guanidinium By-product: With uronium/aminium reagents, the amine can sometimes react with the coupling reagent itself to form a guanidinium by-product. Careful control of the order of addition (pre-activating the carboxylic acid before adding the amine) is crucial.[4]

Data Presentation: Coupling Reagent Selection Guide
Coupling Reagent ClassExamplesStrengthsCommon IssuesMitigation Strategies
Carbodiimides DCC, EDC, DICBroadly applicable, cost-effective.[1]Racemization, N-acylurea formation, byproduct removal (DCU).[1][8]Use of additives (HOBt, NHS), lower reaction temperatures, choose EDC for water-soluble byproduct.[4][7]
Uronium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast reactions, low racemization.[3][9]Guanidinium byproduct formation, cost.Pre-activation of carboxylic acid before amine addition.[4]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, excellent for preventing racemization.[4]Cost, potential for side reactions with sensitive substrates.Optimize reaction conditions and stoichiometry.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[10]

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling for Sterically Hindered Substrates via Acyl Fluorides

For challenging couplings involving sterically hindered substrates or electron-deficient amines where standard methods fail, an in-situ acyl fluoride formation protocol can be highly effective.[5]

  • Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[4][5]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.[4]

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 50-80 °C) and monitor for completeness. Reaction times can be significantly longer for these couplings.[5]

  • Once complete, work up the reaction as described in Protocol 1.

Mandatory Visualization

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate AmideProduct Amide Product (R-CONH-R') ActivatedIntermediate->AmideProduct Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts Amine Amine (R'-NH2) Amine->AmideProduct Coupling

Caption: Generalized workflow for amide bond formation.

Troubleshooting_Low_Yield Start Low Yield in Amide Coupling Q1 Incomplete Acid Activation? Start->Q1 S1 Increase Coupling Reagent Use More Potent Reagent (e.g., HATU, COMU) Q1->S1 Yes Q2 Amine Deactivation or Steric Hindrance? Q1->Q2 No End Improved Yield S1->End S2 Use Acyl Fluoride Method Increase Temperature Prolong Reaction Time Q2->S2 Yes Q3 Suboptimal Conditions? Q2->Q3 No S2->End Q3->Start No, Re-evaluate S3 Use Anhydrous Solvents Optimize Base & Temperature Pre-activate Acid Q3->S3 Yes S3->End

Caption: Troubleshooting logic for low-yield amide coupling.

Section 2: Purification and Characterization

Even with a successful reaction, isolating and verifying the desired carboxamide can present its own set of challenges.

Frequently Asked Questions (FAQs): Purification & Characterization

Q1: I'm having difficulty purifying my carboxamide product. What are some common issues and solutions?

A1: Purification can be challenging due to the properties of the carboxamide and reaction byproducts.

  • Byproduct Removal: As discussed, the urea byproduct from DCC can be particularly troublesome due to its variable solubility.[8] Switching to EDC, which produces a water-soluble urea, is a common solution.[8] For other byproducts, careful selection of chromatographic conditions is key.

  • Product Solubility: Carboxamides can sometimes have limited solubility in common chromatography solvents, leading to poor separation. Screening a range of solvent systems is recommended.

  • Product Stability: Some carboxamides may be sensitive to the silica gel used in column chromatography. In such cases, using a deactivated silica gel or an alternative purification method like recrystallization or preparative HPLC might be necessary.

Q2: My NMR/IR/Mass Spec data is not what I expected. How can I troubleshoot the characterization?

A2: Spectroscopic data provides crucial information about your product's identity and purity.

  • NMR Spectroscopy:

    • Broad Peaks: The N-H proton of a secondary amide can often appear as a broad signal, and its chemical shift can be highly dependent on concentration and solvent. Amide bond rotation can also lead to peak broadening or the appearance of rotamers.

    • Unexpected Signals: Impurities from starting materials, solvents, or byproducts are the most common source of unexpected signals. Compare the spectrum to those of your starting materials.

  • IR Spectroscopy:

    • Carbonyl (C=O) Stretch: A key peak for amides, typically appearing around 1650 cm⁻¹. Its absence is a strong indicator that the reaction did not work.[11]

    • N-H Stretch: Primary amides show two bands around 3350 and 3180 cm⁻¹, while secondary amides show a single band around 3300 cm⁻¹.[11]

  • Mass Spectrometry:

    • Molecular Ion Peak: The first step is to locate the molecular ion peak to confirm the molecular weight of your product.[11]

    • Fragmentation Pattern: The fragmentation pattern can provide structural information. Look for characteristic losses, such as the cleavage of the amide bond.

Section 3: Carboxamides in Biological Assays

The ultimate goal for many synthesized carboxamides is their evaluation in biological systems. This transition from a chemistry lab to a biology lab introduces a new set of potential problems.

Frequently Asked Questions (FAQs): Biological Assays

Q1: My carboxamide is precipitating when I add it to the aqueous buffer or cell culture medium for my assay. What can I do?

A1: Solubility in aqueous media is a major hurdle for many organic compounds, including carboxamides.[12][13]

  • Optimize DMSO Concentration: Most compounds are first dissolved in a stock solution of 100% DMSO.[14] When diluting into your aqueous assay medium, it's crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity.[14] However, a slight, controlled increase in the final DMSO concentration might be necessary to maintain solubility.[14] Always include a vehicle control with the same final DMSO concentration.

  • Lower the Compound Concentration: You may be exceeding the solubility limit of your compound in the final assay conditions.[14] Performing a dose-response experiment with a lower concentration range is advisable.

  • Use of Solubilizing Agents: For particularly challenging compounds, the use of co-solvents or excipients like cyclodextrins can improve solubility.[13] In cell culture, serum albumin (like BSA) can also help to solubilize lipophilic compounds.[14]

  • Dilution Technique: The method of dilution matters. Pre-warming the aqueous medium to 37°C and adding the DMSO stock solution dropwise while gently mixing can prevent localized high concentrations and subsequent precipitation.[14]

Q2: I'm concerned about the stability of my carboxamide under assay conditions. How can I assess and address this?

A2: Carboxamides are generally stable, but hydrolysis can occur, especially under acidic or basic conditions with prolonged incubation and heat.[15][16]

  • Hydrolysis: The amide bond can be cleaved by hydrolysis to yield the corresponding carboxylic acid and amine.[17] This is generally a slow process but can be catalyzed by enzymes present in biological systems or by non-physiological pH.[16] While base-catalyzed hydrolysis is typically very difficult, acidic conditions can promote it.[15]

  • Thermal Degradation: High temperatures can lead to the degradation of carboxamides, potentially forming toxic byproducts.[18] This is more of a concern for analytical techniques like GC-MS where high temperatures are used, rather than typical biological assay conditions.

  • Metabolic Stability: In cell-based assays or in vivo studies, carboxamides can be metabolized. Amide dealkylation is a potential metabolic pathway that can affect the compound's activity.[19]

References
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Kevin, R. C., Kovach, A. L., Lefever, T. W., Gamage, T. F., Wiley, J. L., McGregor, I. S., & Thomas, B. F. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Forensic Toxicology, 37(1), 17–26. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]

  • Pharmaceutical Press. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Press. Retrieved from [Link]

  • ResearchGate. (2025). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. Retrieved from [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6875–6879. Retrieved from [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]

  • Alford, M. A., Cochran, R. L., & Thomas, B. F. (2023). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. Journal of Analytical Toxicology, 47(8), 785–794. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ElectronicsAndBooks. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. Retrieved from [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Reddit. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Reddit. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Reddit. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Kolis, S. P., Devasthale, P., & Ganorkar, S. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(8), 2539–2546. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]

  • Reddit. (2022). Best way to remember NMR and IR spectroscopy values?. Reddit. Retrieved from [Link]

  • Scorpius BioManufacturing. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-methylpiperidine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar piperidine-based compounds. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring you can achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Addressing Common Purification Issues

This section is structured in a question-and-answer format to directly tackle specific problems you may encounter during your experiments.

Question 1: Why is the purity of my this compound low after the initial synthesis and work-up?

Answer: Low purity after the initial synthesis is a common issue and can stem from several sources. The primary culprits are typically unreacted starting materials, side-products from the reaction, or residual reagents and solvents.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include piperidine-3-carboxylic acid, methylamine, or the corresponding acid chloride or ester.

  • Coupling Reagent By-products: If you are using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), by-products such as the corresponding urea are often formed and can be difficult to remove.[1]

  • Side-Reaction Products: N-acylation of the piperidine nitrogen is a potential side reaction if it is not already methylated. Over-alkylation can also occur if you are performing the N-methylation step.

  • Residual Solvents: Solvents used in the reaction or work-up, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF), can be retained in the final product.

Initial Diagnostic Steps:

  • Analytical Characterization: Before attempting any large-scale purification, it is crucial to characterize the crude product to identify the impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

  • Solubility Tests: Perform small-scale solubility tests with a range of solvents to identify a suitable system for either recrystallization or chromatography.

Question 2: My crude product is an oil, and I am struggling with recrystallization. What should I do?

Answer: Oiling out during recrystallization is a frequent problem, especially with polar molecules that have a high affinity for the solvent. Here are several strategies to overcome this:

  • Solvent System Modification:

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce crystallization.

    • Solvent/Anti-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, ethanol, or ethyl acetate) and slowly add an anti-solvent (a solvent in which the product is insoluble, like hexane or water) until turbidity persists. Allow the solution to stand, or gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Temperature Control: Slow cooling is often key to obtaining well-formed crystals. Try cooling the solution very slowly, perhaps by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.

  • Conversion to a Salt: If the freebase is an oil, converting it to a salt (e.g., hydrochloride or hydrobromide) can often yield a crystalline solid that is easier to purify by recrystallization. This can be achieved by treating a solution of the crude product in a suitable solvent (like diethyl ether or ethyl acetate) with a solution of HCl or HBr in the same or a miscible solvent.

Question 3: Column chromatography is giving poor separation of my product from a closely-eluting impurity. How can I improve the resolution?

Answer: Achieving good separation in column chromatography depends on optimizing several parameters.

Strategies for Improved Chromatographic Separation:

ParameterRecommended ActionRationale
Stationary Phase Consider switching to a different stationary phase. If using normal-phase silica gel, an amide-bonded silica column might offer different selectivity for your polar amide product.[2][3] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2]Different stationary phases offer different interaction mechanisms (e.g., adsorption, partition), which can alter the elution order and improve separation.
Mobile Phase Systematically vary the solvent polarity. For normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). Small additions of a third solvent, such as methanol or triethylamine (if your compound is basic), can significantly alter selectivity.Fine-tuning the mobile phase composition directly impacts the retention of your compound and its impurities on the stationary phase.
Gradient Elution If isocratic elution is not providing adequate separation, a shallow gradient elution can help to resolve closely-eluting compounds.A gradient allows for the separation of compounds with a wider range of polarities in a single run.
Sample Loading Ensure you are not overloading the column. As a rule of thumb, the amount of crude material loaded should be 1-5% of the mass of the stationary phase.Overloading leads to band broadening and decreased resolution.
Flow Rate Optimize the flow rate. A slower flow rate generally allows for better equilibration between the mobile and stationary phases, leading to sharper peaks and improved resolution.Slower flow rates increase the number of theoretical plates in the column.

Advanced Chromatographic Techniques:

  • Flash Chromatography: This is a rapid and efficient method for purification.[4]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC can provide excellent resolution.

Question 4: I suspect my product is contaminated with residual coupling reagents. How can I remove them?

Answer: By-products from coupling reagents are a common source of contamination.

  • EDC and DCU: If you used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting urea is water-soluble and can often be removed with an aqueous work-up. If you used dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) by-product is largely insoluble in many organic solvents and can be removed by filtration.

  • HOBt and HOAt: Additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be removed by washing the organic layer with an aqueous base solution, such as 1 M NaOH.

Solid-Phase Extraction (SPE):

For more stubborn impurities, solid-phase extraction can be a powerful tool. For basic compounds like this compound, a strong cation exchange (SCX) cartridge can be used.[4] The crude material is loaded onto the cartridge, which retains the basic product. Non-basic impurities can be washed away with a non-polar solvent, and the pure product can then be eluted with a basic solution (e.g., methanol containing ammonia).[4]

II. Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound, and what are the expected by-products?

A common synthetic route involves the amide coupling of N-methylpiperidine-3-carboxylic acid with an ammonia source or the direct amidation of a corresponding ester with ammonia or an appropriate amine. Another approach is the N-methylation of piperidine-3-carboxamide.

A general synthetic scheme is the coupling of a carboxylic acid with an amine using a coupling agent. For instance, piperidine-3-carboxamide derivatives have been synthesized using EDC as a coupling agent.[5]

Expected By-products:

  • From Amide Coupling: Unreacted starting materials and by-products from the coupling reagent.

  • From N-methylation: Unreacted starting material (piperidine-3-carboxamide) and potentially over-methylated quaternary ammonium salts.

What are the key physicochemical properties of this compound that are relevant for purification?
  • Polarity: The presence of the amide group and the tertiary amine makes this compound a polar molecule. This influences its solubility and chromatographic behavior.

  • Basicity: The piperidine nitrogen is basic, allowing for purification strategies based on acid-base extraction or ion-exchange chromatography.

  • Physical State: It can be a solid or a high-boiling oil at room temperature, which will dictate whether recrystallization or distillation is a viable purification method.

Can I use distillation to purify this compound?

Distillation can be a suitable method if the compound is a liquid or a low-melting solid and is thermally stable. Vacuum distillation is recommended to lower the boiling point and prevent decomposition. However, if impurities have similar boiling points, distillation will not be effective.

What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended to ensure the purity of your final product.

Analytical TechniquePurpose
HPLC To determine the percentage purity and detect non-volatile impurities. An amide column can provide good retention for such polar compounds.[2][3]
GC-MS To identify and quantify volatile impurities and confirm the mass of the product.
NMR (¹H and ¹³C) To confirm the structure of the compound and identify any structural isomers or impurities.
Elemental Analysis To confirm the elemental composition of the final product.

III. Experimental Protocols and Visualizations

Protocol 1: General Procedure for Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M hydrochloric acid (3 x 50 mL). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with the organic solvent (2 x 50 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base, such as 6 M sodium hydroxide.

  • Extract the now basic aqueous layer with the organic solvent (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base_extraction Acid-Base Extraction is_solid->acid_base_extraction No (Oil) is_pure_solid Is the product pure and solid? try_recrystallization->is_pure_solid column_chromatography Column Chromatography is_pure_solid->column_chromatography No final_product Pure Product is_pure_solid->final_product Yes column_chromatography->final_product is_pure_oil Is the product pure? acid_base_extraction->is_pure_oil is_pure_oil->column_chromatography No is_pure_oil->final_product Yes further_analysis Further Analysis/Alternative Methods final_product->further_analysis

Sources

Technical Support Center: Characterization of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylpiperidine-3-carboxamide. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, and analytical characterization of this molecule. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles researchers face.

Q1: My purified this compound is gaining weight and becoming sticky upon storage. What is happening?

A1: This is a classic sign of hygroscopicity. The presence of the polar carboxamide group and the basic tertiary amine (the piperidine nitrogen) makes the molecule susceptible to absorbing moisture from the atmosphere. Piperidine and its derivatives are well-known for being hygroscopic.[1] The free base can also react with atmospheric carbon dioxide to form a carbonate salt, further complicating matters.

  • Preventative Action: Always handle and store the material in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended to minimize degradation.[2]

Q2: Why do the proton NMR (¹H NMR) signals for the piperidine ring protons look broad and poorly resolved?

A2: This is typically due to conformational dynamics. The piperidine ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature.[3][4] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to the broadening of signals for the axial and equatorial protons. In some cases, restricted rotation around the amide C-N bond can also contribute to this phenomenon.[3]

  • Troubleshooting: Performing variable temperature (VT) NMR studies can help resolve this. Cooling the sample will slow the conformational exchange, often sharpening the signals into distinct axial and equatorial resonances. Conversely, heating the sample can sometimes coalesce the broad peaks into a single, sharp average signal.[5]

Q3: I am struggling to get my compound to elute from a standard silica gel column. What am I doing wrong?

A3: The high polarity of this compound, combined with its basic nitrogen, causes very strong interactions with the acidic silica gel stationary phase. This leads to significant peak tailing and, in many cases, irreversible adsorption.

  • Solution: You can either modify your mobile phase or switch to a different stationary phase.

    • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to your eluent (e.g., DCM/Methanol). This will compete with your compound for the acidic sites on the silica, improving peak shape and elution.[6]

    • Alternative Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds. Alternatively, reversed-phase chromatography is a powerful tool if the compound and its impurities have different hydrophobicities.

Part 2: Troubleshooting Guide: Spectroscopic & Chromatographic Characterization

This section provides in-depth, systematic approaches to resolving complex analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation, but piperidine derivatives present unique challenges.

Issue: Complex, Overlapping Multiplets in the Piperidine Region (~1.5-3.5 ppm)

The protons on the piperidine ring often have very similar chemical environments, leading to a "forest" of overlapping signals that are difficult to interpret.[3][7]

Workflow for Resolving NMR Signal Overlap

NMR_Troubleshooting Start Overlapping ¹H NMR Signals Solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) Start->Solvent Chemical Shift Dispersion TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC) Start->TwoD_NMR Correlation Spectroscopy VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR Dynamic Processes Result_Solvent Signals Resolve due to Anisotropic Effects Solvent->Result_Solvent Result_2D Correlations Reveal Connectivity & Resolve Overlap TwoD_NMR->Result_2D Result_VT Dynamic Exchange Resolved, Peaks Sharpen VT_NMR->Result_VT

Caption: Decision workflow for troubleshooting complex ¹H NMR spectra.

Detailed Protocol: Acquiring a 2D COSY Spectrum

  • Prepare Sample: Prepare a standard sample of this compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Tune and Shim: Tune the probe and shim the magnetic field on your sample to achieve optimal resolution, as you would for a 1D spectrum.

  • Acquire ¹H Spectrum: Run a standard high-resolution 1D proton spectrum to determine the spectral width.

  • Set Up COSY Experiment:

    • Select the COSY experiment from the spectrometer's library.

    • Use the spectral width determined from the 1D spectrum for both dimensions (F1 and F2).

    • Set an appropriate number of scans (e.g., 2-8) and dummy scans (e.g., 4) to ensure steady state.

    • Use a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

  • Process Data: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

  • Analyze Spectrum: Symmetrize the spectrum. Off-diagonal cross-peaks indicate scalar (J) coupling between protons. Trace the connectivity from one proton to its neighbors to map out the entire spin system of the piperidine ring. This allows for unambiguous assignment even when 1D multiplets overlap.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and identifying impurities.

Issue: Ambiguous Fragmentation Pattern in Electron Ionization (EI) MS

The fragmentation of cyclic amines can be complex. The most common fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a radical and the formation of a stable iminium ion.

Expected Fragmentation:

m/z ValueIdentity of FragmentPlausibility
142[M]⁺ (Molecular Ion)High
98[M - C₂H₄O]⁺ (Loss of carboxamide sidechain part)Medium
97[M - NHCH₃ - H]⁺Medium
84Piperidine ring fragmentHigh
44[CH₃NH=CH₂]⁺ (Iminium ion from alpha-cleavage)High

Data synthesized from typical fragmentation patterns of N-alkyl piperidines and amides.[8]

Troubleshooting Tip: If you are using LC-MS with electrospray ionization (ESI), operate in positive ion mode. The basic piperidine nitrogen will readily accept a proton, leading to a strong signal for the [M+H]⁺ ion at m/z 143. This "soft" ionization technique minimizes fragmentation and provides clear molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC)

The polarity of this compound makes reversed-phase HPLC challenging.

Issue: Poor Peak Shape (Tailing) and Lack of Retention on a C18 Column

This occurs for two reasons:

  • Residual Silanol Interactions: The basic nitrogen interacts strongly with acidic silanol groups on the silica surface, causing peak tailing.

  • High Polarity: The compound is too polar to be retained well by the nonpolar C18 stationary phase, often eluting at or near the solvent front.[9][10]

Workflow for HPLC Method Development

HPLC_Workflow Start Poor Retention/Peak Shape on C18 Column Option1 Modify Mobile Phase (Reversed-Phase) Start->Option1 Option2 Switch Chromatographic Mode Start->Option2 Sub1A Add Ion-Pairing Reagent (e.g., 0.1% TFA or HFBA) Option1->Sub1A Sub1B Use High pH Mobile Phase (pH > 10) with Hybrid Column Option1->Sub1B Sub2A Hydrophilic Interaction Chromatography (HILIC) Option2->Sub2A Sub2B Aqueous Normal Phase (ANP) on Silica Hydride Column Option2->Sub2B End1 Improved Retention & Shape Sub1A->End1 Sub1B->End1 End2 Excellent Retention for Polar Analytes Sub2A->End2 Sub2B->End2

Sources

Technical Support Center: Refining Protocols for N-methylpiperidine-3-carboxamide Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylpiperidine-3-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to refine your protocols, ensure data reproducibility, and accelerate your research.

Introduction to this compound in Drug Discovery

This compound belongs to the piperidine carboxamide class of compounds, a scaffold that has garnered significant interest in medicinal chemistry. Analogs have demonstrated a range of biological activities, including antimalarial, anticancer (senescence-inducing), and anti-osteoporosis effects.[1][2][3] Given its structure, this compound is likely being investigated in similar therapeutic areas, making robust and reliable biological assays paramount.

This guide is structured to anticipate and solve common experimental hurdles, from initial compound handling to complex data interpretation in both cell-based and enzyme inhibition assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the use of this compound in biological assays.

Q1: What are the primary challenges I should anticipate when working with this compound?

A1: Researchers working with novel small molecules like this compound often face challenges related to solubility, stability in culture media, and defining the optimal concentration range for biological effects. Additionally, unexpected off-target effects or cytotoxicity can confound results.[4][5] Proactive characterization of your compound's physicochemical properties is a critical first step.

Q2: How do I determine the appropriate solvent and stock concentration for this compound?

A2: this compound is predicted to have moderate aqueous solubility. For most in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). It is crucial to keep the final DMSO concentration in your assay below 0.5% (v/v) to avoid solvent-induced artifacts.[6] Always perform a solubility test by preparing a small amount of your highest desired concentration and visually inspecting for precipitation after dilution in your assay buffer or media.

Q3: My results with this compound are inconsistent between experiments. What are the likely causes?

A3: Inconsistent results are a common frustration in drug discovery. The root causes can often be traced to a few key areas:

  • Compound Stability: The compound may be degrading in your cell culture media over the course of a long-term experiment.[7] Consider the stability of the compound at 37°C in your specific media.

  • Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their response to a compound.[8][9] It is essential to use cells within a consistent passage range and to ensure they are healthy and actively dividing at the start of the experiment.

  • Pipetting and Dilution Errors: Seemingly minor variations in pipetting technique can lead to significant differences in the final concentration of the compound in your assay wells.[9] Ensure all pipettes are calibrated and use consistent technique.

Q4: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I decouple these two events?

A4: This is a critical question in drug development. It is important to determine if your observed phenotype is a specific, targeted effect or a consequence of general cellular toxicity. To address this, you should:

  • Run a Cytotoxicity Assay in Parallel: Use a simple, robust cytotoxicity assay (e.g., MTT, resazurin, or a real-time live/dead cell stain) to determine the concentration range at which this compound is toxic to your cells.

  • Identify a Therapeutic Window: Compare the dose-response curves for your specific biological endpoint and cytotoxicity. A viable drug candidate will have a "therapeutic window" where the desired effect is observed at concentrations below those that cause significant cell death.

  • Use a Less Sensitive Cell Line as a Control: If you have a related cell line that is known to be resistant to the expected mechanism of action, you can use it as a negative control to assess off-target toxicity.

Part 2: Troubleshooting Guide for Cell-Based Assays

Cell-based assays are fundamental to understanding the biological activity of this compound in a physiological context. This section provides detailed troubleshooting for common issues.

Issue 1: High Background or Low Signal-to-Noise Ratio

A high background signal can mask the true biological effect of your compound. Here’s how to address it:

Potential Cause Troubleshooting Steps Scientific Rationale
Autofluorescence of Compound or Media 1. Run a "compound only" control (no cells) to measure its intrinsic fluorescence at your assay wavelengths.2. If using fluorescent readouts, consider switching to a phenol red-free media for the final incubation and reading steps.[10]3. If possible, use a plate reader with a bottom-read function for adherent cells to minimize reading through the media.[10]Phenol red and some serum components are known to be autofluorescent, increasing background noise. The compound itself may also fluoresce, directly interfering with the assay signal.
Insufficient Blocking 1. For antibody-based detection (e.g., In-Cell Westerns), increase the concentration of your blocking agent (e.g., BSA, non-fat milk) or the incubation time.[11]2. Test different blocking buffers to find the one that is most effective for your specific antibody and cell type.[11]Inadequate blocking leads to non-specific binding of antibodies to the plate or cells, resulting in a high background signal.
Sub-optimal Antibody Concentration 1. Titrate your primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.Using too high a concentration of antibody can lead to non-specific binding and increased background.
Issue 2: Poor Data Reproducibility and High Well-to-Well Variability

Reproducibility is the cornerstone of reliable scientific data. High variability can obscure real biological effects.

Potential Cause Troubleshooting Steps Scientific Rationale
Uneven Cell Seeding 1. Ensure a single-cell suspension before plating by gently triturating the cells.2. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.3. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.Non-uniform cell distribution across the plate will lead to variability in the starting cell number per well, which will directly impact the final assay readout.
Inconsistent Compound Addition 1. Use a multichannel pipette for adding the compound to the plate to minimize timing differences between wells.2. Mix the plate gently after compound addition (e.g., by tapping or using a plate shaker) to ensure even distribution.Inconsistent exposure of cells to the compound will lead to variable responses.
Inconsistent Incubation Times 1. Standardize all incubation times precisely.2. For assays with multiple plates, process them in a consistent order and at a consistent pace to minimize time-dependent variations.The biological response to a compound is often time-dependent. Variations in incubation times can lead to significant differences in the measured effect.
Experimental Workflow: Validating a Hit in a Cell-Based Assay

This workflow outlines the key steps to validate that an observed effect of this compound is a genuine biological response.

G cluster_0 Initial Screening & Hit Identification cluster_1 Hit Confirmation & Dose-Response cluster_2 Orthogonal & Counter-Screens cluster_3 Validated Hit A Primary Screen: Single concentration of This compound B Identify 'Hits' based on pre-defined criteria (e.g., >50% inhibition) A->B C Generate 8-point dose-response curve B->C Confirm hit activity D Calculate IC50/EC50 value C->D E Orthogonal Assay: Confirm activity with a different assay format D->E Validate mechanism F Counter-Screen: Rule out non-specific effects (e.g., cytotoxicity) D->F Assess specificity G Validated Hit for Further Study G cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cell Cycle Arrest cluster_3 Cellular Phenotype A This compound B Target Protein (e.g., Kinase, Protease) A->B Inhibition C p53 Activation B->C Signal Transduction D p21 Upregulation C->D E CDK2/Cyclin E Inhibition D->E Transcriptional Regulation F Rb Hypophosphorylation E->F G Cellular Senescence F->G Phenotypic Outcome

Caption: Hypothetical pathway for senescence induction.

This technical support guide is intended to be a living document. As more is discovered about the biological activities and potential targets of this compound, we will update this resource with more specific protocols and troubleshooting advice. We encourage you to reach out with specific questions and challenges you encounter in your research.

References

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Plouffe, D. M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]

  • Aher, N. G., & Kumar, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Lee, S., et al. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PMC - NIH. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]

  • KAIST (Korea Advanced Institute of Science and Technology). (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. [Link]

  • PharmiWeb.com. (2024, April 22). Challenges in Small Molecule Targeted Drug Development. [Link]

  • ResearchGate. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • National Center for Biotechnology Information. N-methylpiperidine-4-carboxamide. PubChem Compound Database. [Link]

Sources

Technical Support Center: N-methylpiperidine-3-carboxamide Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methylpiperidine-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for preventing the degradation of this compound during experimental procedures. As a molecule incorporating both a tertiary amine within a piperidine ring and a carboxamide functional group, understanding its chemical liabilities is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results.

Understanding the Chemical Vulnerabilities of this compound

The stability of this compound is governed by its two primary functional groups: the carboxamide and the N-methylated piperidine ring. Degradation typically proceeds via two main pathways: amide hydrolysis and oxidation of the piperidine ring.

  • Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[1] This reaction cleaves the amide bond, yielding N-methylpiperidine-3-carboxylic acid and methylamine. While amides are generally more stable than esters, prolonged exposure to harsh pH environments will drive this degradation.[2] The reaction is initiated by protonation of the carbonyl oxygen in acidic conditions or direct nucleophilic attack by a hydroxide ion in basic conditions.[3]

  • Piperidine Ring Oxidation: The piperidine ring, while relatively stable, can be targeted by strong oxidizing agents.[4] Oxidation can occur at the carbon-hydrogen bonds of the ring or at the tertiary amine, potentially leading to ring-opening or the formation of N-oxide derivatives.[4] This pathway is a significant concern when the experimental design involves oxidative reagents.

  • Thermal and Photolytic Stress: Like many complex organic molecules, prolonged exposure to high temperatures can induce thermal decomposition, potentially cleaving bonds within the piperidine ring.[4][5] Additionally, photolytic degradation can occur under high-intensity light, particularly UV, as recommended for investigation in forced degradation studies.[6]

Below is a diagram illustrating the primary degradation pathways.

cluster_main This compound parent This compound (C7H14N2O) acid_prod N-methylpiperidine-3-carboxylic acid parent->acid_prod Strong Acid (H+) or Base (OH-) + Heat amine_prod Methylamine ox_prod Oxidized Products (e.g., N-oxides, Ring-Opened Species) parent->ox_prod Strong Oxidizing Agents ([O])

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after my sample was left in an acidic aqueous solution. What is the likely cause?

A1: The appearance of a new, more polar peak (i.e., one with a shorter retention time on a C18 column) is a classic indicator of amide hydrolysis. The product, N-methylpiperidine-3-carboxylic acid, is significantly more polar than the parent amide due to the presence of the carboxylic acid group.

  • Causality: The acidic environment, especially if combined with elevated ambient temperatures, catalyzes the hydrolysis of the carboxamide bond.[2]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use HPLC-MS to check if the mass of the new peak corresponds to N-methylpiperidine-3-carboxylic acid (Expected M+H ≈ 144.09 g/mol ).

    • pH Control: Prepare samples in a buffered solution (e.g., phosphate or acetate buffer) at a pH between 5 and 7 to minimize acid-catalyzed hydrolysis.

    • Prompt Analysis: Analyze samples as quickly as possible after preparation. If delays are unavoidable, store prepared samples at 2-8°C.[5]

    • Mobile Phase Consideration: Ensure the mobile phase itself is not overly acidic if the compound will be in the autosampler for an extended period.

Q2: My solid compound has developed a slight discoloration and shows reduced purity after being stored on the bench for several weeks. What could be happening?

A2: This observation suggests slow degradation, likely due to a combination of factors present in a standard laboratory environment: humidity, light, and temperature fluctuations.

  • Causality:

    • Hydrolysis: Ambient humidity provides the water necessary for slow hydrolysis of the amide.[5]

    • Oxidation: Atmospheric oxygen can cause slow oxidation, although this is typically less rapid without a catalyst.

    • Photodegradation: Exposure to overhead fluorescent lighting or sunlight can contribute to degradation over time.[6]

  • Solution: Implement the rigorous storage protocol outlined in Section 3.1. Storing the compound under an inert atmosphere (like argon or nitrogen), in a desiccator, protected from light, and at a reduced temperature (2-8°C) will significantly extend its shelf life.[7][8]

Q3: I used a common oxidizing agent in my reaction mixture, and my recovery of this compound was very low, with multiple unidentified byproducts. Is my starting material degrading?

A3: Yes, this is highly probable. The piperidine ring is susceptible to strong oxidants.[4]

  • Causality: Oxidizing agents can attack the C-H bonds of the piperidine ring or the N-methyl group, leading to a complex mixture of degradation products, including potential ring-opened species.

  • Troubleshooting Steps:

    • Select Milder Reagents: If the chemistry allows, switch to a more selective or milder oxidizing agent.

    • Protecting Groups: In a multi-step synthesis, consider if a protecting group strategy for the piperidine nitrogen is feasible to prevent its oxidation, though this adds complexity.

    • Control Reaction Temperature: Run the reaction at the lowest possible temperature to reduce the rate of degradative side reactions.

    • Analyze Byproducts: Use analytical techniques like GC-MS or LC-MS/MS to attempt to identify the major degradation products, which can provide insight into the specific degradation pathway at play.

Recommended Protocols for Preventing Degradation

Proactive measures are the most effective way to ensure the stability of this compound.

Protocol: Recommended Storage and Handling

Following these steps will preserve the integrity of the compound in both solid and solution forms.

For Solid Compound:

  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.[8]

  • Temperature: Store the sealed vial in a refrigerator at 2-8°C.[5]

  • Humidity Control: For long-term storage, place the vial inside a desiccator within the refrigerator.

For Stock Solutions:

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Ethanol). If aqueous solutions are necessary, use a buffer with a pH between 5 and 7.

  • Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and contamination.

  • Storage: Store solution aliquots at -20°C or -80°C. Ensure vials are sealed tightly to prevent solvent evaporation or water condensation.

Parameter Solid Storage Solution Storage (Aqueous) Solution Storage (Organic)
Temperature 2-8°C-20°C to -80°C-20°C to -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Air (if buffered & short-term)Inert Gas (for sensitive solvents)
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light (Amber vial)
pH N/ABuffered pH 5-7N/A
Protocol: Proactive Stability Assessment via Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing stability-indicating analytical methods, as recommended by ICH guidelines.[6][9]

cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., in Acetonitrile/Water) aliquot Aliquot into 6 Vials start->aliquot acid 1. Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base 2. Base Hydrolysis (e.g., 0.1M NaOH, 60°C) ox 3. Oxidative (e.g., 3% H2O2, RT) therm 4. Thermal (Solid & Solution, 80°C) photo 5. Photolytic (ICH Light Box) control 6. Control (No Stress, RT) quench Neutralize/Quench Reactions (if necessary) acid->quench base->quench ox->quench therm->quench photo->quench control->quench analyze Analyze All Samples (HPLC-UV, HPLC-MS) quench->analyze end Evaluate Data (Identify Degradants, Mass Balance) analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Aliquot: Distribute the stock solution into separate, clearly labeled reaction vials for each stress condition.

  • Apply Stress Conditions: Expose each aliquot to one of the following conditions. The goal is to achieve 5-20% degradation.[9]

    • Acidic Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for several hours.

    • Basic Hydrolysis: Add 0.1 M NaOH. Heat at 60-80°C for several hours.

    • Oxidative Degradation: Add 3-6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution (and a separate solid sample) at a high temperature (e.g., 80°C) for 24-48 hours.

    • Photolytic Degradation: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

  • Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction and prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

  • Evaluation: Compare the chromatograms to identify and quantify degradation products. The MS data will be crucial for proposing structures for the new peaks.

Frequently Asked Questions (FAQs)

  • What are the ideal pH conditions for working with this compound in aqueous solutions? For maximum stability, maintain the pH between 5 and 7. Strongly acidic (pH < 3) or strongly basic (pH > 10) conditions should be avoided, especially at elevated temperatures.

  • Is this compound sensitive to air? While not acutely sensitive, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ion catalysts, can lead to gradual oxidation. For long-term storage, an inert atmosphere is recommended.[8]

  • What are the most common degradation products I should look for? The primary degradation product from hydrolysis is N-methylpiperidine-3-carboxylic acid. Under oxidative stress, you may see N-oxide derivatives or more complex ring-fission products.

  • Can I heat solutions of this compound? Heating should be done with caution. Prolonged heating, especially in unbuffered aqueous solutions or in the presence of acids or bases, will accelerate amide hydrolysis.[1] If heating is required, minimize the duration and control the pH.

  • What analytical techniques are best suited for monitoring the stability of this compound? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary technique for quantifying purity and detecting degradation products.[6][10] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradants.[11]

References

  • BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • Wikipedia. (n.d.). Piperidine.
  • University of Calgary. (n.d.). Ch20: Amide hydrolysis.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Piperidine-3-carboxylic acid.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • ChemicalBook. (2022).
  • International Journal of Pharmaceutical Research. (2019).
  • IJSDR. (n.d.).
  • American Journal of Chemistry. (2023).
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • ChemicalBook. (n.d.). N-Methylpiperidine.
  • PubMed Central. (n.d.).

Sources

Validation & Comparative

Validating the Bioactivity of N-Methylpiperidine-3-Carboxamide Derivatives in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the piperidine-3-carboxamide scaffold represents a versatile starting point for developing novel therapeutics across a range of diseases. While N-methylpiperidine-3-carboxamide itself is often a foundational chemical building block, its diverse N-substituted derivatives have demonstrated significant and varied biological activities. This guide provides an in-depth, comparative framework for validating the bioactivity of these derivatives in relevant animal models, focusing on three key therapeutic areas: osteoporosis, malaria, and melanoma. Our approach emphasizes the rationale behind experimental design and the importance of robust, self-validating protocols to ensure data integrity and translational relevance.

The this compound Scaffold: A Platform for Diverse Bioactivity

The this compound core structure offers several advantages for medicinal chemistry. The piperidine ring is a common motif in pharmaceuticals, often conferring favorable pharmacokinetic properties.[1] The ability to readily modify the substituents on the piperidine nitrogen and the carboxamide moiety allows for the fine-tuning of activity against various biological targets. This guide will explore the validation of derivatives where the methyl group on the piperidine nitrogen is replaced by larger, more complex moieties that are crucial for the observed bioactivity.

I. Anti-Osteoporosis Activity: Targeting Cathepsin K

A promising application of piperidine-3-carboxamide derivatives is the inhibition of Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts that plays a critical role in bone resorption.[2][3] Potent and selective CatK inhibitors are therefore sought after as potential treatments for osteoporosis.

Rationale for Animal Model Selection

The ovariectomized (OVX) rodent model is the gold standard for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to increased osteoclast activity and a predictable loss of bone mineral density (BMD), closely mimicking the human condition. This model is well-characterized and responsive to anti-resorptive therapies.

Featured Comparator Compound: H-9

Compound H-9 , a piperidine-3-carboxamide derivative, has been identified as a potent CatK inhibitor with an IC50 of 0.08 µM.[2][3] It has demonstrated efficacy in reducing bone resorption in vitro and increasing BMD in an OVX mouse model, making it an excellent benchmark for comparison.[3]

Experimental Workflow for In Vivo Validation

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (12 weeks) cluster_2 Endpoint Analysis acclimatization Acclimatization (1 week) surgery Ovariectomy (OVX) or Sham Surgery acclimatization->surgery recovery Post-Surgical Recovery & Osteoporosis Induction (8 weeks) surgery->recovery baseline Baseline BMD Measurement (micro-CT) recovery->baseline grouping Randomization into Groups: 1. Sham + Vehicle 2. OVX + Vehicle 3. OVX + Test Compound 4. OVX + H-9 (Comparator) baseline->grouping dosing Daily Oral Gavage grouping->dosing monitoring Weekly Body Weight & Health Monitoring dosing->monitoring final_bmd Final BMD Measurement (micro-CT) monitoring->final_bmd serum_markers Serum Biomarker Analysis (e.g., CTX-I, P1NP) final_bmd->serum_markers histology Femur Histomorphometry serum_markers->histology

Caption: Workflow for Osteoporosis (OVX) Model Validation.

Detailed Experimental Protocol
  • Animal Model: Female C57BL/6 mice, 10-12 weeks old.

  • Surgical Procedure: Bilateral ovariectomy is performed under anesthesia. A sham group undergoes the same surgical procedure without removal of the ovaries.

  • Osteoporosis Induction: Mice are allowed to recover for 8 weeks post-surgery to allow for significant bone loss to occur.

  • Dosing: The test compound, vehicle, or comparator (e.g., H-9) is administered daily via oral gavage for 12 weeks.

  • Efficacy Evaluation:

    • Micro-CT Analysis: Bone mineral density (BMD) and trabecular microarchitecture of the femur and lumbar vertebrae are measured at baseline and at the end of the study.

    • Serum Biomarkers: Blood is collected to measure levels of C-terminal telopeptide of type I collagen (CTX-I), a marker of bone resorption, and procollagen type I N-terminal propeptide (P1NP), a marker of bone formation.

    • Histomorphometry: Femurs are collected, sectioned, and stained (e.g., with von Kossa/tetrachrome) to visualize and quantify bone structure and cellular activity.

Comparative Performance Data
CompoundDoseRouteKey Outcomes in OVX MiceReference
H-9 Not specified in vivoOralSignificantly increased bone mineral density compared to vehicle-treated OVX mice.[3]
MIV-711 (Clinical Comparator) Not specifiedOralAttenuates joint pathology in animal models of osteoarthritis.[3]

II. Antimalarial Activity: Targeting the Plasmodium falciparum Proteasome

Piperidine carboxamide derivatives have emerged as potent inhibitors of the Plasmodium falciparum proteasome, a critical enzyme complex for parasite protein degradation and survival.[4] This presents a novel mechanism of action for antimalarial drug development, particularly in the face of growing resistance to existing therapies.

Rationale for Animal Model Selection

The humanized severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum (the PfalcHuMouse model) is a highly relevant preclinical model. It allows for the study of the parasite's lifecycle in human red blood cells and provides a robust system for evaluating the in vivo efficacy of antimalarial compounds.

Featured Comparator Compound: SW584

SW584 is a piperidine carboxamide derivative that demonstrates potent activity against the P. falciparum 20S proteasome β5 active site (Pf20Sβ5).[4] It has shown oral efficacy in the PfalcHuMouse model, making it a suitable comparator for novel compounds in this class.

Experimental Workflow for In Vivo Validation

G cluster_0 Model Preparation cluster_1 Treatment Phase (4 days) cluster_2 Endpoint Analysis engraftment Engraftment of SCID Mice with Human Erythrocytes infection Infection with P. falciparum (e.g., 3D7 strain) engraftment->infection parasitemia_check Establishment of Parasitemia (1-2%) infection->parasitemia_check grouping Randomization into Groups: 1. Vehicle Control 2. Test Compound 3. SW584 (Comparator) 4. Chloroquine (Positive Control) parasitemia_check->grouping dosing Oral Dosing Regimen (e.g., twice daily) grouping->dosing monitoring Daily Parasitemia Monitoring (Giemsa-stained blood smears) dosing->monitoring parasite_clearance Calculation of Parasite Reduction Ratio (PRR) monitoring->parasite_clearance recrudescence Monitoring for Recrudescence (post-treatment) parasite_clearance->recrudescence pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis recrudescence->pk_pd

Caption: Workflow for Malaria (PfalcHuMouse) Model Validation.

Detailed Experimental Protocol
  • Animal Model: SCID mice are treated to ablate their native hematopoiesis and then engrafted with human erythrocytes.

  • Infection: Mice are infected with a known strain of P. falciparum (e.g., the chloroquine-sensitive 3D7 strain).

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Treatment Initiation: Once parasitemia reaches a target level (e.g., 1-2%), treatment is initiated.

  • Dosing: The test compound is administered, typically orally, for 4 consecutive days.

  • Efficacy Evaluation:

    • Parasite Clearance: The primary endpoint is the reduction in parasitemia over the treatment course. Efficacy is often expressed as the parasite reduction ratio.

    • Cure vs. Recrudescence: After the treatment period, mice are monitored for the reappearance of parasites (recrudescence) to determine if the compound achieved complete clearance.

Comparative Performance Data
CompoundDoseRouteKey Outcomes in PfalcHuMouse ModelReference
SW584 50 mg/kg, twice daily for 4 daysOralCleared parasitemia to undetectable levels.[4]
Chloroquine (CQ) Standard doseOralServes as a positive control for parasite clearance.[4]

III. Anticancer Activity: Inducing Senescence in Melanoma

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a potent tumor suppression mechanism.[5] N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting a novel therapeutic strategy for this aggressive cancer.[5]

Rationale for Animal Model Selection

The subcutaneous xenograft model, where human melanoma cells are implanted into immunodeficient mice (e.g., nude or NOD-SCID mice), is a widely used and effective model for assessing the in vivo antitumor activity of novel compounds. This model allows for straightforward measurement of tumor growth over time.

Featured Comparator Compound: Compound 54

Compound 54 , an S-isomer of an N-arylpiperidine-3-carboxamide derivative, has demonstrated potent antimelanoma activity (IC50 = 0.03 µM) by inducing senescence-like morphological changes in human melanoma A375 cells.[5]

Experimental Workflow for In Vivo Validation

G cluster_0 Tumor Implantation & Growth cluster_1 Treatment Phase cluster_2 Endpoint Analysis implantation Subcutaneous Implantation of Human Melanoma Cells (e.g., A375) into Nude Mice growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implantation->growth grouping Randomization into Groups: 1. Vehicle Control 2. Test Compound 3. Compound 54 (Comparator) 4. Standard-of-Care (e.g., Dacarbazine) growth->grouping dosing Systemic Administration (e.g., i.p., i.v., or oral) grouping->dosing monitoring Tumor Volume Measurement (caliper, 2-3 times/week) & Body Weight dosing->monitoring tgi Calculation of Tumor Growth Inhibition (TGI) monitoring->tgi ex_vivo Tumor Excision for Ex Vivo Analysis: - Western Blot (p53, p21) - Immunohistochemistry (SA-β-gal) tgi->ex_vivo tolerability Assessment of Tolerability (body weight, clinical signs) ex_vivo->tolerability

Caption: Workflow for Melanoma Xenograft Model Validation.

Detailed Experimental Protocol
  • Animal Model: Immunodeficient mice (e.g., athymic nude mice).

  • Cell Line: A human melanoma cell line, such as A375, is used.

  • Tumor Implantation: Cells are injected subcutaneously into the flank of the mice.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), treatment begins.

  • Dosing: The test compound is administered systemically (e.g., intraperitoneally, intravenously, or orally) according to a defined schedule.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly with calipers, and the percentage of TGI is calculated relative to the vehicle control group.

    • Ex Vivo Analysis: At the end of the study, tumors are excised. Portions can be flash-frozen for Western blot analysis of senescence markers (e.g., p53, p21) or fixed for immunohistochemical staining for senescence-associated β-galactosidase (SA-β-gal).

Comparative Performance Data
CompoundIn Vitro Potency (A375 cells)In Vivo ModelKey In Vitro OutcomeReference
Compound 54 IC50 = 0.03 µMMelanoma Xenograft (proposed)Markedly induced senescence-like morphological change.[5]
Doxorubicin Potent cytotoxic agentMelanoma XenograftStandard chemotherapy agent, often used as a positive control for senescence induction.[5]

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel therapeutics. The validation of these compounds in relevant and robust animal models is a critical step in their development. By carefully selecting the appropriate model, establishing rigorous experimental protocols, and benchmarking against known comparators, researchers can generate high-quality, translatable data. This guide provides a framework for such validation across three distinct and promising therapeutic areas, underscoring the versatility of this chemical class. Future research will undoubtedly uncover further applications for these promising molecules.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (n.d.). NIH. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.). [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (n.d.). JournalAgent. [Link]

  • Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics. (n.d.). Lookchem. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024, August 18). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (n.d.). NIH. [Link]

Sources

The N-Methylpiperidine-3-Carboxamide Scaffold: A Comparative Analysis Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds that can be tailored to interact with specific biological targets is of paramount importance. The piperidine ring, a ubiquitous feature in many pharmaceuticals, serves as a versatile backbone for the development of potent and selective inhibitors. This guide focuses on the N-methylpiperidine-3-carboxamide scaffold, a promising pharmacophore whose derivatives have demonstrated significant inhibitory activity against key enzymes implicated in osteoporosis and malaria.

This technical guide will provide a comparative analysis of the this compound scaffold against well-established inhibitors in two distinct therapeutic areas: Cathepsin K for the treatment of osteoporosis and the Plasmodium falciparum proteasome for malaria. By examining the structure-activity relationships, mechanisms of action, and available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this scaffold in designing next-generation therapeutics.

Part 1: Comparison with Known Cathepsin K Inhibitors

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] Its primary role in the degradation of type I collagen, the main organic component of the bone matrix, makes it a critical target for the development of anti-resorptive therapies for osteoporosis.[1][2] Inhibition of Cathepsin K offers a promising strategy to reduce bone turnover and increase bone mineral density.

The this compound Scaffold in Cathepsin K Inhibition

While direct inhibitory data for this compound against Cathepsin K is not extensively available in the public domain, the broader piperidine-3-carboxamide scaffold has been successfully utilized to develop potent Cathepsin K inhibitors. A notable example is the derivative (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9) , which has demonstrated significant inhibitory activity.[1][2] This compound serves as a valuable proxy for understanding the potential of the core this compound structure. The rationale behind exploring this scaffold lies in the ability of the piperidine ring to orient substituents into the active site pockets of the enzyme, while the carboxamide moiety can participate in crucial hydrogen bonding interactions.

Established Cathepsin K Inhibitors: Odanacatib and MIV-711

For a robust comparison, we will evaluate the piperidine-3-carboxamide scaffold against two well-characterized Cathepsin K inhibitors:

  • Odanacatib (MK-0822): A highly selective and reversible inhibitor of Cathepsin K that was under late-stage clinical development for osteoporosis.

  • MIV-711: A potent and selective Cathepsin K inhibitor that has been investigated in clinical trials for osteoarthritis, a condition also involving cartilage degradation.

Mechanism of Action and Comparative Efficacy

Cathepsin K inhibitors, including those based on the piperidine-3-carboxamide scaffold, Odanacatib, and MIV-711, function by binding to the active site of the enzyme, thereby preventing the cleavage of its substrates, most notably type I collagen. The active site of Cathepsin K features a catalytic dyad of cysteine and histidine residues, and inhibitors are designed to interact with these and surrounding residues.

The piperidine-3-carboxamide derivative H-9 has been shown to form several hydrogen bonds and hydrophobic interactions with key active-site residues of Cathepsin K.[1] This mode of binding is crucial for achieving high potency.

Compound Chemical Structure Target IC50 Key Features
Piperidine-3-carboxamide Derivative (H-9) [Image of (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide]Cathepsin K0.08 µM[1][2]Demonstrates the potential of the piperidine-3-carboxamide scaffold.
Odanacatib [Image of Odanacatib]Cathepsin KPotent inhibitor (specific IC50 values vary across studies)Highly selective; development halted due to safety concerns.
MIV-711 [Image of MIV-711]Cathepsin KPotent inhibitor (specific IC50 values vary across studies)Investigated for both osteoporosis and osteoarthritis.

Table 1: Comparison of a Piperidine-3-carboxamide Derivative with Known Cathepsin K Inhibitors.

The data for the piperidine-3-carboxamide derivative H-9, with an IC50 value of 0.08 µM, indicates that this scaffold can be modified to produce highly potent inhibitors of Cathepsin K, comparable to established clinical candidates.[1][2] The key to the successful development of inhibitors based on this scaffold will be the optimization of substituents on the piperidine nitrogen and the carboxamide to enhance potency and selectivity while maintaining favorable pharmacokinetic properties.

Signaling Pathway: The Role of Cathepsin K in Bone Resorption

CathepsinK_Pathway Osteoclast Osteoclast CathepsinK Cathepsin K Osteoclast->CathepsinK Secretes BoneMatrix Bone Matrix (Type I Collagen) DegradationProducts Collagen Degradation Products BoneMatrix->DegradationProducts CathepsinK->BoneMatrix Degrades Inhibitor This compound Scaffold Inhibitor Inhibitor->CathepsinK Inhibits caption Cathepsin K's role in bone resorption and its inhibition. CathepsinK_Assay_Workflow start Start prepare_reagents Prepare Reagents and Compound Dilutions start->prepare_reagents add_inhibitor Add Test Compound/Control to Plate prepare_reagents->add_inhibitor add_enzyme Add Cathepsin K to Wells add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add Z-FR-AMC Substrate pre_incubate->add_substrate incubate_read Incubate at 37°C and Read Fluorescence (Kinetic or Endpoint) add_substrate->incubate_read analyze_data Analyze Data and Calculate IC50 incubate_read->analyze_data end End analyze_data->end caption Workflow for Cathepsin K inhibition assay.

Caption: Workflow for Cathepsin K inhibition assay.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • To appropriate wells of a 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the diluted test compound or control to the corresponding wells.

    • Include wells with DMSO only as a negative control (100% enzyme activity) and wells with buffer only as a background control.

  • Enzyme Addition: Dilute the recombinant human Cathepsin K in assay buffer to the desired working concentration (e.g., 2X final concentration). Add 50 µL of the diluted enzyme to all wells except the background controls.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a 2X working solution of the Z-FR-AMC substrate in the assay buffer.

    • Add 100 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every minute for 30 minutes (kinetic reading) or after a fixed time point (e.g., 30 minutes, endpoint reading).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel inhibitors against diverse and therapeutically relevant enzyme targets. As demonstrated by the potent activity of its derivatives against Cathepsin K and the Plasmodium falciparum proteasome, this scaffold possesses the key structural features required for effective enzyme inhibition. The comparative analysis with established inhibitors highlights the potential for developing next-generation therapeutics with improved potency and selectivity. The provided experimental protocol offers a robust framework for the in vitro evaluation of such novel compounds, paving the way for further preclinical and clinical investigations.

References

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e19. [Link]

  • Wang, D., Zhang, Y., Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Methyl piperidine-3-carboxylate. [Link]

  • Hassan, S. S., & El-Faham, A. (2018). Improved Synthesis of N-Methylcadaverine. Molbank, 2018(4), M1018. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5-6), 490-519. [Link]

  • Medicines for Malaria Venture. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • Gantt, S. M., Myrand-Lapierre, M. E., Stoian, A. C., et al. (2010). Antimalarial activity of the anticancer and proteasome inhibitor bortezomib and its analog ZL3B. Antimicrobial agents and chemotherapy, 54(5), 1864–1870. [Link]

  • PubMed. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • Google Patents. (2013). Process for preparation of n,n-di substituted carboxamides.
  • EMBL-EBI. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine. [Link]

  • MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of N-methylpiperidine-3-carboxamide Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Methodologies

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of confidence in a drug candidate's quality, safety, and efficacy. N-methylpiperidine-3-carboxamide, a heterocyclic amide, represents a class of molecules frequently encountered as intermediates or active pharmaceutical ingredients (APIs). The robust quantification of such compounds is non-negotiable. This guide provides an in-depth comparison of three common analytical techniques for the assay of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is not merely a collection of protocols; it is a narrative of scientific reasoning. We will explore the causality behind the selection of each method's parameters and delve into a crucial, yet often overlooked, aspect of analytical science: the cross-validation of results between different methodologies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only perform these assays but to critically evaluate and compare the data they generate, ensuring the integrity of their findings in alignment with global regulatory standards.[1][2]

Primary Assay: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Principle of the Method

HPLC with UV detection is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and reliability for routine analysis.[3][4] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach, where a non-polar stationary phase (typically C18) is used with a polar mobile phase. The analyte is separated based on its hydrophobicity.[3] Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength. While this compound does not possess a strong chromophore, the amide bond provides sufficient UV absorbance at lower wavelengths (around 210 nm) for quantification at relatively high concentrations.

Experimental Protocol: HPLC-UV Assay
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the this compound concentration in the samples using the calibration curve.

Alternative Assay 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies and the detection of low-level impurities.[5][6] The liquid chromatography component separates the analyte from the sample matrix, after which it is ionized (typically by electrospray ionization - ESI) and enters the mass spectrometer. The tandem mass spectrometer first selects the protonated molecular ion of the analyte (the precursor ion) in the first quadrupole, fragments it in the collision cell, and then detects a specific fragment ion (the product ion) in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.

Experimental Protocol: LC-MS/MS Assay
  • Preparation of Standard and QC Solutions:

    • Prepare a stock solution of this compound and an internal standard (IS) (e.g., a deuterated analog) at 1 mg/mL in methanol.

    • Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL by spiking the analyte and a fixed concentration of the IS into the appropriate matrix (e.g., plasma, formulation blank).

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 ng/mL, 15 ng/mL, and 80 ng/mL).

  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: e.g., m/z 143.1 → 84.1

      • Internal Standard (e.g., d3-N-methylpiperidine-3-carboxamide): e.g., m/z 146.1 → 87.1

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Use a weighted (1/x²) linear regression to determine the concentration of the analyte in the samples.

Alternative Assay 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. For compounds with low volatility or polar functional groups like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.

Experimental Protocol: GC-MS Assay
  • Preparation of Standard and QC Solutions:

    • Prepare stock solutions of this compound and an internal standard (e.g., a structurally similar compound) at 1 mg/mL in a suitable solvent like dichloromethane.

    • Prepare calibration standards and QC samples in the desired concentration range.

  • Derivatization and Sample Preparation:

    • Evaporate a known volume of the sample/standard to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Scan mode (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.

Cross-Validation of Assay Results: Ensuring Method Concordance

When multiple analytical methods are used to generate data for the same study or when a method is transferred between laboratories, cross-validation is essential to ensure the consistency and reliability of the results.[7] This process is a cornerstone of data integrity and is mandated by regulatory agencies worldwide.[3]

The core principle of cross-validation is to analyze the same set of QC samples using the different analytical methods and compare the results against predefined acceptance criteria.

Cross-Validation Study Design
  • Prepare a batch of QC samples at a minimum of three concentration levels (low, medium, and high) in a relevant matrix.

  • Divide the QC samples into three sets.

  • Analyze one set of QC samples using the validated HPLC-UV method.

  • Analyze the second set of QC samples using the validated LC-MS/MS method.

  • Analyze the third set of QC samples using the validated GC-MS method.

  • Calculate the mean concentration and precision (%CV) for each QC level for each method.

  • Compare the mean concentrations obtained from the different methods. The percentage difference between the means should be within ±15%.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Different Methods cluster_eval Data Evaluation cluster_outcome Outcome QC_Prep Prepare Low, Medium, High Concentration QC Samples HPLC HPLC-UV Analysis QC_Prep->HPLC LCMS LC-MS/MS Analysis QC_Prep->LCMS GCMS GC-MS Analysis QC_Prep->GCMS Data_Comp Compare Mean Concentrations and Precision (%CV) HPLC->Data_Comp LCMS->Data_Comp GCMS->Data_Comp Acceptance Acceptance Criteria Met? (e.g., %Difference < 15%) Data_Comp->Acceptance Pass Methods are Cross-Validated Acceptance->Pass Yes Fail Investigate Discrepancies Acceptance->Fail No

Sources

A Senior Scientist's Guide to N-methylpiperidine-3-carboxamide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylpiperidine-3-carboxamide is a crucial heterocyclic building block in modern medicinal chemistry, serving as a key scaffold in a variety of pharmacologically active agents, including inhibitors for human platelet aggregation and Cathepsin K.[1][2] The strategic importance of this molecule necessitates robust, scalable, and efficient synthetic routes. This guide provides an in-depth comparative analysis of the three primary synthetic strategies, evaluating each for yield, scalability, safety, and overall practicality. We will dissect each pathway, moving beyond a simple recitation of steps to explore the underlying chemical principles and rationale that inform procedural choices. The objective is to equip researchers with the critical insights needed to select the optimal synthesis route for their specific laboratory or industrial context.

Route 1: Amidation of Nipecotic Acid Followed by N-Methylation

This classic linear approach prioritizes the formation of the amide bond before the methylation of the piperidine nitrogen. It begins with the readily available piperidine-3-carboxylic acid (nipecotic acid) and proceeds in two distinct, well-understood chemical transformations.

Conceptual Workflow

The logic of this pathway is to first establish the less reactive carboxamide functional group from the carboxylic acid. The secondary amine of the piperidine ring is then converted to the tertiary amine in a separate, dedicated step. This segregation of transformations minimizes potential side reactions, such as the N-acylation of methylamine by an activated carboxylic acid intermediate if all components were mixed at once.

route1_workflow start Piperidine-3-carboxylic Acid (Nipecotic Acid) step1 Amide Coupling (e.g., EDCI, DMAP, Methylamine) start->step1 intermediate Piperidine-3-carboxamide step1->intermediate step2 N-Methylation (Eschweiler-Clarke Reaction) intermediate->step2 end This compound step2->end

Caption: Workflow for Route 1: Amidation followed by N-Methylation.

Experimental Protocols

Step 1: Synthesis of Piperidine-3-carboxamide

  • Activation: To a solution of piperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).[2] The use of coupling reagents like EDCI is crucial as they convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[3]

  • Amidation: Cool the mixture to 0 °C and slowly introduce a solution of methylamine (1.5 eq, typically as a solution in THF or water).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Perform a standard aqueous work-up to remove the urea byproduct and unreacted reagents. The crude product can be purified via column chromatography or recrystallization to yield piperidine-3-carboxamide.[4]

Step 2: N-Methylation via Eschweiler-Clarke Reaction

  • Reaction Setup: To a flask containing piperidine-3-carboxamide (1.0 eq), add an excess of formic acid (5.0 eq) and formaldehyde (3.0 eq, typically as a 37% aqueous solution).

  • Thermal Conditions: Heat the mixture to reflux (approximately 100 °C) for 2-6 hours. The reaction's driving force is the formation of carbon dioxide gas.

  • Mechanism: This reaction is a prime example of reductive amination.[5] The secondary amine and formaldehyde first form an iminium ion, which is then irreversibly reduced by formate (from formic acid) acting as a hydride donor.[5] This method is highly selective for methylation and avoids the common pitfall of over-alkylation to a quaternary ammonium salt, a significant issue with alkyl halide reagents like methyl iodide.[6]

  • Isolation: Cool the reaction, make it basic with NaOH solution, and extract the product with an organic solvent. The final product, this compound, is then isolated after drying and evaporating the solvent.

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This convergent and atom-economical route builds the target molecule by modifying a pre-formed aromatic precursor. The strategy hinges on the catalytic reduction of the stable pyridine ring, a robust transformation widely used in industrial synthesis.

Conceptual Workflow

The synthesis begins with nicotinic acid, which is first converted to its corresponding N-methyl amide. This intermediate, N-methylnicotinamide, is then subjected to catalytic hydrogenation to saturate the aromatic ring, directly yielding the final product. This approach consolidates the core structure early and uses a powerful final step to achieve the target geometry.

route2_workflow start Nicotinic Acid step1 Amidation (e.g., SOCl2, then Methylamine) start->step1 intermediate N-methylnicotinamide (N-methylpyridine-3-carboxamide) step1->intermediate step2 Catalytic Hydrogenation (e.g., Pd/C, H2 gas) intermediate->step2 end This compound step2->end

Caption: Workflow for Route 2: Hydrogenation of a Pyridine Precursor.

Experimental Protocol

Step 1 (Optional, if starting from Nicotinic Acid): Synthesis of N-methylnicotinamide

  • Activation: Convert nicotinic acid (1.0 eq) to nicotinoyl chloride by refluxing with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7] This creates a highly reactive acyl chloride.[8]

  • Amidation: Carefully add the crude nicotinoyl chloride to an excess of concentrated aqueous methylamine solution at low temperature (0 °C). The reaction is typically vigorous.

  • Isolation: The resulting N-methylnicotinamide can be isolated by extraction and purified by recrystallization.[9]

Step 2: Hydrogenation of N-methylnicotinamide

  • Reaction Setup: In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve N-methylnicotinamide (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[10] Other catalysts like Platinum or Rhodium can also be effective.[11]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi). The mixture is stirred vigorously at room temperature or with gentle heating for 12-24 hours.

  • Work-up: Upon reaction completion, the catalyst is carefully filtered off (caution: Pd/C can be pyrophoric), and the solvent is removed under reduced pressure to yield the crude this compound.

Route 3: N-Methylation of Piperidine-3-carboxylate Followed by Amidation

This pathway strategically inverts the order of operations from Route 1. It begins by methylating an ester of nipecotic acid, followed by aminolysis to form the final amide. This can be advantageous for handling and purification of intermediates.

Conceptual Workflow

By first N-methylating the piperidine-3-carboxylate ester, we create a tertiary amine intermediate that is often less polar and easier to purify than its secondary amine counterpart. The final step involves converting the ester directly to the amide with methylamine, a transformation known as aminolysis.

route3_workflow start Methyl Piperidine-3-carboxylate step1 N-Methylation (Eschweiler-Clarke Reaction) start->step1 intermediate Methyl 1-methylpiperidine-3-carboxylate step1->intermediate step2 Aminolysis (Methylamine, Heat) intermediate->step2 end This compound step2->end

Caption: Workflow for Route 3: N-Methylation followed by Amidation.

Experimental Protocol

Step 1: Synthesis of Methyl 1-methylpiperidine-3-carboxylate

  • Starting Material: Begin with Methyl Piperidine-3-carboxylate hydrochloride and neutralize it with a base to obtain the free amine.[12]

  • N-Methylation: Employ the Eschweiler-Clarke reaction as described in Route 1, using formaldehyde and formic acid with the piperidine ester as the substrate.

  • Isolation: After basic work-up and extraction, the resulting tertiary amine ester can be purified, often by distillation under reduced pressure.

Step 2: Aminolysis of the Ester

  • Reaction Setup: Dissolve the purified Methyl 1-methylpiperidine-3-carboxylate (1.0 eq) in a pressure-tolerant sealed tube with an excess of methylamine (typically a solution in methanol or THF).

  • Thermal Conditions: Heat the sealed tube to 80-120 °C for 12-48 hours. The aminolysis of unactivated esters can be slow and often requires elevated temperatures to proceed at a reasonable rate.

  • Purification: After cooling, the solvent and excess methylamine are removed under vacuum. The final product is then purified by chromatography or distillation to remove any unreacted starting material.

Comparative Analysis and Recommendations

The optimal synthetic route depends heavily on the scale of the reaction and the available laboratory equipment.

FeatureRoute 1: Amidation FirstRoute 2: HydrogenationRoute 3: N-Methylation First
Overall Yield Moderate to GoodGood to ExcellentModerate
Number of Steps 21-2 (from nicotinamide)2
Scalability GoodExcellentModerate
Reagent Cost Moderate (coupling agents)Moderate (catalyst)Low to Moderate
Safety Concerns Standard chemical hazardsHigh-pressure H₂, pyrophoric catalystPressurized tube for aminolysis
Key Advantage Reliable, well-known reactionsHighly atom-economical, directGood for intermediate purification
Key Disadvantage Use of coupling reagentsRequires specialized equipmentFinal aminolysis can be slow/harsh
Recommendations
  • For Small-Scale Laboratory Synthesis: Route 1 (Amidation First) is often the most practical choice. The reactions are straightforward, do not require specialized pressure equipment, and the starting materials are readily accessible. It offers a reliable path to the target molecule for discovery chemistry applications.

  • For Large-Scale and Industrial Production: Route 2 (Hydrogenation) is unequivocally superior. Its high atom economy, potential for a single-step conversion from a cheap pyridine precursor, and proven scalability make it the most cost-effective and efficient option for producing kilograms or more of the final product.

  • As a Viable Alternative: Route 3 (N-Methylation First) can be a useful alternative if the intermediates in Route 1 prove difficult to handle or purify. While the final aminolysis step can be challenging, the ability to easily purify the tertiary amine ester intermediate may be a deciding factor in certain cases.

References

  • Benchchem. Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.
  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
  • Sigma-Aldrich. N,N-dimethylpiperidine-3-carboxamide | 5505-20-4.
  • ResearchGate. Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF.
  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • White Rose eTheses Online. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022-04-29).
  • ChemicalBook. N-Methylpiperidine synthesis.
  • ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024-08-18).
  • Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. (2013-05-10).
  • ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • MDPI. Improved Synthesis of N-Methylcadaverine.
  • Biosynth. Methyl Piperidine-3-carboxylate Hydrochloride | 89895-55-6 | PDA89555.
  • Jubilant Ingrevia. N-Methylpiperidine.
  • PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15).
  • PubChem. This compound | C7H14N2O | CID 4156937.
  • Parchem. This compound (Cas 5115-98-0).
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. (2023-01-22).
  • YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. (2023-03-10).
  • Xingwei Li Lab. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22).
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemguide. the preparation of amides.
  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • PubMed. Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst.
  • PubChem. N'-Methylnicotinamide | C7H8N2O | CID 64950.
  • PubChem. N-Methylpiperidine | C6H13N | CID 12291.
  • Advanced ChemBlocks. N,N-diethyl-1-methylpiperidine-4-carboxamide.

Sources

Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Site of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of molecular recognition, identifying the precise binding site of a small molecule is paramount to understanding its mechanism of action and advancing drug discovery efforts. N-methylpiperidine-3-carboxamide, a scaffold present in a variety of biologically active compounds, represents a compelling case for a deep dive into the methodologies employed to elucidate its molecular targets. This guide, departing from rigid templates, offers a dynamic and in-depth exploration of the experimental and computational strategies available to confirm the binding site of this versatile chemical entity. As Senior Application Scientists, we aim to provide not just a series of protocols, but a logical framework for experimental design, grounded in scientific integrity and supported by empirical evidence.

The Enigma of the Piperidine Scaffold: A World of Potential Targets

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its derivatives have been shown to interact with a wide array of biological targets, making the precise identification of the binding site for a new analog like this compound a non-trivial but critical task. Depending on the substitutions and stereochemistry, piperidine-based molecules can exhibit affinity for:

  • G-Protein Coupled Receptors (GPCRs): Notably, dopamine and sigma receptors in the central nervous system.[1][2][3][4]

  • Enzymes: Including proteasomes and cathepsins, crucial targets in oncology and inflammatory diseases.

  • Ion Channels: Such as the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[5][6][7]

Given this promiscuity, a multi-faceted approach is essential to confidently pinpoint the binding site of this compound.

A Comparative Arsenal of Methodologies

The journey to confirming a binding site involves a tiered approach, starting with initial affinity measurements and culminating in high-resolution structural elucidation. Here, we compare the primary techniques, outlining their principles, protocols, and a critical evaluation of their respective strengths and weaknesses.

Initial Target Engagement: Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology for quantifying the affinity of a ligand for its receptor.[8][9] They are indispensable for initial screening and for determining key binding parameters.

Principle: A radiolabeled ligand with known affinity for a target receptor is incubated with a biological sample (e.g., cell membranes expressing the receptor). The test compound, this compound, is then added at increasing concentrations to compete with the radioligand for binding. The displacement of the radioligand is measured, allowing for the calculation of the inhibitory constant (Ki) of the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[10]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[10]

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration. Store at -80°C.[10]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[10][11] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation: Binding Affinities of Piperidine Derivatives

Compound/DerivativeTarget ReceptorRadioligandKi (nM)IC50 (nM)Reference
Piperidine-based analogDopamine D2[3H]N-methylspiperone53-[2]
Piperidine-based analogDopamine D4[3H]N-methylspiperone860-[1]
LY235723 (Piperidine derivative)NMDA Receptor[3H]CGS 19755-67[7]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidNMDA Receptor-74-[6]
Covalent Capture of the Binding Site: Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique to covalently link a ligand to its binding site, enabling the identification of the target protein and the specific amino acid residues involved in the interaction.

Principle: A photoaffinity probe is synthesized by modifying this compound with a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a fluorescent dye).[12] Upon binding to its target, the probe is activated by UV light, forming a highly reactive species that covalently cross-links to nearby amino acid residues within the binding pocket. The tagged protein can then be isolated and identified.

Experimental Protocol: Photoaffinity Labeling Workflow

  • Probe Synthesis: Design and synthesize a photoaffinity probe derivative of this compound. The photoreactive group should be positioned so as not to disrupt binding.

  • Labeling: Incubate the probe with cells or a cell lysate containing the putative target protein.

  • UV Cross-linking: Irradiate the sample with UV light at a specific wavelength to activate the photoreactive group and induce covalent bond formation.[13]

  • Enrichment: If the probe contains a biotin tag, enrich the cross-linked protein-probe complexes using streptavidin-coated beads.[13]

  • Identification:

    • Separate the enriched proteins by SDS-PAGE.

    • Excise the protein band of interest and digest it with a protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry (MS) to identify the protein and the specific amino acid residues that were cross-linked to the probe.


}

Workflow for Photoaffinity Labeling.

High-Resolution Structural Insights: X-ray Crystallography and Cryo-EM

The gold standard for unequivocally confirming a binding site is to determine the three-dimensional structure of the ligand-protein complex at atomic resolution. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

Principle:

  • X-ray Crystallography: Requires the formation of a well-ordered crystal of the protein in complex with this compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure of the complex can be modeled.[14]

  • Cryo-EM: Involves flash-freezing a solution of the protein-ligand complex in a thin layer of vitreous ice. A transmission electron microscope is then used to capture thousands of two-dimensional images of individual protein particles from different orientations. These images are computationally reconstructed to generate a 3D density map of the complex.[15][16]

Experimental Protocol: Overview of Structural Biology Workflow

  • Protein Expression and Purification: Produce and purify a large quantity of the target protein to high homogeneity.

  • Complex Formation:

    • Co-crystallization (X-ray): Incubate the protein with an excess of this compound before setting up crystallization trials.[17]

    • Soaking (X-ray): Grow crystals of the apo-protein first, then soak them in a solution containing the ligand.[17][18]

    • Sample Preparation (Cryo-EM): Mix the purified protein with the ligand to form the complex in solution.[19]

  • Crystallization (X-ray) or Vitrification (Cryo-EM):

    • Screen a wide range of conditions to induce crystal formation.

    • Apply the protein-ligand complex to an EM grid and plunge-freeze it in liquid ethane.[15][20]

  • Data Collection:

    • Collect X-ray diffraction data at a synchrotron source.

    • Acquire images of the frozen particles using a cryo-electron microscope.

  • Structure Determination and Analysis:

    • Process the diffraction data or the particle images to generate an electron density map.

    • Build an atomic model of the protein-ligand complex into the density map.

    • Analyze the model to identify the specific amino acid residues that form the binding pocket and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound.


}

Workflow for Structural Elucidation.

In Silico Prediction: Computational Docking

Computational methods, particularly molecular docking, can provide valuable predictive insights into the binding site and mode of interaction, guiding experimental efforts.[21]

Principle: A 3D model of the target protein is used to computationally screen for potential binding sites. This compound is then "docked" into these sites in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the highest-scoring poses representing the most likely binding modes.[22]

Experimental Protocol: Molecular Docking Workflow

  • Prepare Protein Structure: Obtain a high-quality 3D structure of the target protein (from the PDB or homology modeling). Prepare the structure by adding hydrogens, assigning charges, and removing water molecules.

  • Prepare Ligand Structure: Generate a 3D conformation of this compound and assign appropriate charges and atom types.

  • Define Binding Site: Identify potential binding pockets on the protein surface using pocket detection algorithms or based on existing knowledge of related ligands.

  • Perform Docking: Use a docking program (e.g., AutoDock, Glide, HADDOCK[23]) to sample different orientations and conformations of the ligand within the defined binding site.

  • Score and Analyze Results: Rank the docked poses based on the scoring function. Analyze the top-ranked poses to identify key interactions with the protein and formulate hypotheses that can be tested experimentally.

Comparison of Methodologies

MethodAdvantagesDisadvantagesResolutionThroughput
Radioligand Binding Assay High-throughput, quantitative affinity data (Ki), sensitive.[8]Requires a suitable radioligand, indirect binding site information.N/A (Biochemical)High
Photoaffinity Labeling Covalently captures the ligand-receptor interaction, identifies the target protein and binding site residues.Requires synthesis of a custom probe, potential for non-specific labeling.Amino acid levelLow to Medium
X-ray Crystallography Atomic resolution, provides a detailed 3D view of the binding site and interactions.[24]Requires well-diffracting crystals, which can be a major bottleneck; provides a static picture.[24]Atomic (<3 Å)Low
Cryo-EM Can handle large and flexible complexes that are difficult to crystallize, provides near-atomic resolution.[16]Typically lower resolution than X-ray crystallography for smaller proteins, requires specialized equipment.Near-atomic (~3-4 Å)Low
Computational Docking Rapid and cost-effective, can screen large libraries of compounds and predict binding modes.[21]Predictions are not always accurate and require experimental validation, scoring functions can be unreliable.N/A (Computational)Very High

Case Studies with Piperidine Scaffolds: A Glimpse into Diverse Binding Pockets

The versatility of the piperidine scaffold is evident in the diverse range of targets it can engage. Below are examples of piperidine derivatives and their experimentally determined binding interactions.

Piperidine Carboxamides as Proteasome Inhibitors for Malaria:

  • A piperidine carboxamide, SW042, was identified as an antimalarial agent with an EC50 in the sub-micromolar range.[25]

  • Resistance studies pointed to mutations in the β5 active site of the Plasmodium falciparum proteasome.

  • Cryo-EM studies of a potent analog, SW584, revealed that it binds non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, distal from the catalytic threonine.[25] This highlights the power of structural biology in uncovering novel binding modes.

Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors:

  • A series of piperidine-3-carboxamide derivatives were synthesized and shown to be potent inhibitors of cathepsin K, a key enzyme in bone resorption.[26][27]

  • Compound H-9 from this series exhibited an IC50 of 0.08 µM.[26][27][28]

  • Molecular docking studies indicated that these compounds interact with key residues in the active site of cathepsin K, forming hydrogen bonds and hydrophobic interactions.[26][27]

Piperidine Analogs as Dopamine Receptor Ligands:

  • Numerous piperidine and piperazine derivatives have been developed as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[2][3]

  • Radioligand binding assays are routinely used to determine the Ki values and selectivity of these compounds. For example, some piperazine-based compounds have shown Ki values as low as 53 nM for the D2 receptor.[2]

  • Molecular docking studies help to rationalize the observed structure-activity relationships, often highlighting a key salt bridge between the protonated nitrogen of the piperidine ring and a conserved aspartate residue in the receptor's transmembrane domain.[3]

Conclusion: An Integrated Approach for Definitive Binding Site Confirmation

Confirming the binding site of this compound requires a judicious and integrated application of the techniques outlined in this guide. The journey begins with establishing target engagement and quantifying affinity through radioligand binding assays. This is followed by more direct methods like photoaffinity labeling to covalently tag the binding site. Ultimately, the unequivocal confirmation of the binding site and the detailed molecular interactions are best achieved through high-resolution structural methods like X-ray crystallography or cryo-EM. Throughout this process, computational modeling serves as a valuable predictive tool to guide experimental design and interpret results. By employing this multi-pronged strategy, researchers can confidently unveil the molecular handshake between this compound and its biological target, paving the way for a deeper understanding of its pharmacology and the rational design of future therapeutics.

References

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]

  • Yuan, H., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 26(15), 4483. [Link]

  • Mahan, L. C., & McVittie, L. D. (1995). Radioligand binding methods for membrane preparations and intact cells. Methods in Neurosciences, 25, 193-207. [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. The standard experimental protocol for the photoaffinity method. [Link]

  • Yamasaki, K., et al. (2010). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. Journal of Molecular Graphics and Modelling, 29(2), 216-224. [Link]

  • Bigge, C. F., et al. (1992). Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. Bioorganic & Medicinal Chemistry Letters, 2(2), 165-168. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(18), 3349-3354. [Link]

  • Schalon, C., et al. (2020). Mapping the binding sites of challenging drug targets. Current Opinion in Structural Biology, 62, 134-142. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Rowlett, R. S. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • Sledz, P., & Caflisch, A. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics, 58, e3. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current Medicinal Chemistry, 26(31), 5834-5864. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labelling with small molecules. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Le Gall, A., et al. (2023). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • ResearchGate. Cat K inhibitors that progressed to the clinic. [Link]

  • Shuimu BioSciences. The Ultimate Guide to Preparing Protein Complexes for Cryo-EM. [Link]

  • ChemRxiv. (2025). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Blex, C., et al. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 61(17), 7711-7716. [Link]

  • Banfi, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(10), 584-593. [Link]

  • Ehrt, C., et al. (2018). A benchmark driven guide to binding site comparison: An exhaustive evaluation using tailor-made data sets (ProSPECCTs). PLoS Computational Biology, 14(10), e1006483. [Link]

  • HADDOCK Web Server. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-Ray Crystallography of Protein-Ligand Interactions. Methods in Molecular Biology, 1607, 39-60. [Link]

  • Hodges, R. S., et al. (1989). I. Photoaffinity probes provide a general method to prepare synthetic peptide-conjugates. Peptide Research, 2(2), 126-132. [Link]

  • Zhang, Y., et al. (2014). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Chemical Information and Modeling, 54(10), 2879-2893. [Link]

  • Wikipedia. Phencyclidine. [Link]

  • Creative Biostructure. Cryo-EM for Protein-Ligand Complexes. [Link]

  • Peak Proteins. (2020). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e10. [Link]

  • Xie, Z., & Hwang, M. J. (2013). Ligand-binding site prediction using ligand-interacting and binding site-enriched protein triangles. Bioinformatics, 29(7), 868-874. [Link]

  • Thompson, M. C., et al. (2012). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 967-976. [Link]

  • Zhang, Y., et al. (2025). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. [Link]

  • Luft, J. R., et al. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 9), 1083-1088. [Link]

  • KEGG PATHWAY Database. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]

  • ResearchGate. Summary of the determined Ki values of all ligands investigated in... [Link]

  • Sgro, G. G., & Costa, T. R. D. (2018). Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis. Frontiers in Molecular Biosciences, 5, 74. [Link]

  • Borgnia, M. J., et al. (2016). Using Cryo-EM to Map Small Ligands on Dynamic Metabolic Enzymes: Studies with Glutamate Dehydrogenase. Structure, 24(4), 624-631. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e10. [Link]

  • ResearchGate. Representative examples of proteasome inhibitors and IC 50 values on the targeted active site(s). [Link]

  • EMBL-EBI. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 3-Methylpiperidine

3-Methylpiperidine, a secondary amine with the molecular formula C₆H₁₃N, is a key structural motif in numerous active pharmaceutical ingredients (APIs).[1] Its presence as a starting material, intermediate, or potential impurity necessitates robust and reliable analytical methods for its quantification and control. However, the physicochemical properties of 3-methylpiperidine present distinct analytical challenges. As a small, volatile, and basic compound that lacks a significant ultraviolet (UV) chromophore, direct analysis by conventional High-Performance Liquid Chromatography (HPLC) with UV detection is impractical.[1] This guide provides a comparative analysis of suitable analytical methodologies for the validation of 3-methylpiperidine, grounded in scientific principles and practical expertise. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system in line with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.

Physicochemical Properties of 3-Methylpiperidine: A Foundation for Method Development

A thorough understanding of the analyte's properties is the cornerstone of effective analytical method development.

PropertyValueImplication for Analysis
Molecular Formula C₆H₁₃NLow molecular weight, suggesting good volatility.
Molecular Weight 99.17 g/mol Suitable for mass spectrometry.
Boiling Point 125-126 °CIndicates sufficient volatility for Gas Chromatography (GC).
UV Chromophore None significantRules out direct HPLC-UV analysis, necessitating derivatization or alternative detection methods.
Chemical Class Secondary AmineReactive site for derivatization; basic nature can lead to peak tailing in traditional silica-based chromatography.
Solubility Miscible in waterAllows for straightforward sample preparation in aqueous and organic solvents.

Comparative Guide to Analytical Methodologies

The selection of an analytical method for 3-methylpiperidine is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare four robust methods: Gas Chromatography-Mass Spectrometry (GC-MS), HPLC with UV detection following pre-column derivatization, HPLC with Charged Aerosol Detection (CAD), and HPLC with Mass Spectrometry (HPLC-MS).

ParameterGC-MSHPLC-UV (with Derivatization)HPLC-CADHPLC-MS
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Chemical modification to attach a UV-absorbing molecule, followed by chromatographic separation and UV detection.Nebulization of the eluent and detection of charged, non-volatile analyte particles.Chromatographic separation coupled with mass-based detection.
Selectivity HighModerate to HighLow to ModerateVery High
Sensitivity HighModerate to HighModerateVery High
Sample Volatility RequiredNot requiredNot requiredNot required
Derivatization Generally not requiredMandatoryNot requiredGenerally not required
Matrix Effects Less prone, but can occur in the inlet.Can be significant, requiring thorough sample cleanup.Less dependent on analyte structure, but sensitive to mobile phase composition.Can be significant (ion suppression/enhancement).
Instrumentation Common in many labs.Standard HPLC-UV systems are widely available.Requires a specific CAD detector.Requires a mass spectrometer, which is a significant investment.

In-Depth Analysis of Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful and often preferred technique for volatile compounds like 3-methylpiperidine due to its high sensitivity and selectivity without the need for derivatization.[1] The choice of a non-polar capillary column is based on the principle of "like dissolves like," where the non-polar analyte interacts favorably with the stationary phase, allowing for good chromatographic separation. A temperature gradient program is employed to ensure the efficient elution of analytes with a range of volatilities.

Trustworthiness: The validation of a GC-MS method for 3-methylpiperidine would adhere to ICH Q2(R1) guidelines, demonstrating specificity (mass spectral confirmation), linearity, range, accuracy, precision, and robustness. The use of an internal standard is crucial for ensuring the accuracy and precision of the method by compensating for variations in injection volume and instrument response.

Experimental Protocol: GC-MS Analysis of 3-Methylpiperidine

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

    • Injection Mode: Splitless or split, depending on the expected analyte concentration.[1]

    • Injector Temperature: 250°C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 35-300.[1]

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.[1]

HPLC-UV with Pre-column Derivatization

Expertise & Experience: To overcome the lack of a UV chromophore in 3-methylpiperidine, pre-column derivatization is a well-established strategy. This involves a chemical reaction to attach a UV-absorbing "tag" to the amine. Dansyl chloride (5-(dimethylamino)-naphthalene-1-sulfonyl chloride) is an excellent choice for derivatizing secondary amines, forming highly fluorescent and UV-active sulfonamides.[2] The reaction is performed under alkaline conditions to ensure the amine is deprotonated and thus nucleophilic. The resulting derivative is more hydrophobic, leading to better retention on a reversed-phase C18 column.

Trustworthiness: The validation of this method requires careful consideration of the derivatization reaction itself, including its completeness and the stability of the derivative. The protocol must include steps to quench the reaction and remove excess derivatizing agent to prevent interference. Method validation will then proceed according to ICH Q2(R1) guidelines.

Experimental Protocol: Dansylation of 3-Methylpiperidine for HPLC-UV Analysis

  • Derivatization Reagents:

    • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone).

    • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).

    • Proline solution (e.g., 10 mg/mL) to quench excess dansyl chloride.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a suitable solvent, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution and vortex.

    • Incubate the mixture in a water bath at 60°C for 45 minutes.

    • Cool the mixture to room temperature and add 100 µL of the proline solution to quench the reaction.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection Wavelength: Determined by the absorption maximum of the dansyl derivative (typically around 254 nm).

    • Injection Volume: 20 µL.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Expertise & Experience: HPLC-CAD is a universal detection technique that does not rely on the optical properties of the analyte. The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged. The magnitude of the charge is proportional to the amount of analyte present. This makes it a suitable alternative for the direct analysis of 3-methylpiperidine without derivatization.[1]

Trustworthiness: While offering the advantage of universality, HPLC-CAD can be more susceptible to variations in mobile phase composition and has a non-linear response. Therefore, careful calibration and system suitability checks are paramount for a validated method.

Experimental Protocol: HPLC-CAD Analysis of 3-Methylpiperidine

  • Instrumentation: HPLC system coupled to a Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., ammonium formate) or an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention.[1]

  • CAD Settings:

    • Follow manufacturer's recommendations for gas pressure and electrometer settings.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Expertise & Experience: HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for trace-level analysis of many compounds, including 3-methylpiperidine.[3] Electrospray ionization (ESI) in positive mode is typically used, as the basic nitrogen in 3-methylpiperidine is readily protonated. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced selectivity and sensitivity.[1]

Trustworthiness: The high selectivity of MS detection often simplifies sample preparation requirements. However, matrix effects (ion suppression or enhancement) must be carefully evaluated during method validation by analyzing spiked samples in the relevant matrix. The use of a stable isotope-labeled internal standard is the most effective way to mitigate these effects.[3]

Experimental Protocol: HPLC-MS Analysis of 3-Methylpiperidine

  • Instrumentation: HPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 or HILIC column.[1]

    • Mobile Phase: A gradient of acetonitrile and water with a volatile modifier such as formic acid or ammonium acetate.[1]

    • Flow Rate: 0.2 - 0.5 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of 3-methylpiperidine or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]

Visualization of Workflows

MethodValidationWorkflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation Define Define Analytical Purpose Develop Method Development & Optimization Define->Develop Protocol Write Validation Protocol Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Protocol->SystemSuitability Execute Execute Experiments SystemSuitability->Execute Report Generate Validation Report Execute->Report

Caption: A typical workflow for analytical method validation, from planning to final reporting.

MethodSelection start Analyze 3-Methylpiperidine uv_avail UV Detector Available? start->uv_avail ms_cad_avail MS or CAD Available? uv_avail->ms_cad_avail No deriv_feas Derivatization Feasible? uv_avail->deriv_feas Yes gc_avail GC-MS Available? ms_cad_avail->gc_avail No hplccad HPLC-CAD ms_cad_avail->hplccad CAD hplcms HPLC-MS ms_cad_avail->hplcms MS deriv_feas->ms_cad_avail No hplcuv HPLC-UV (with derivatization) deriv_feas->hplcuv Yes gcms GC-MS gc_avail->gcms Yes other Consider Other Techniques (e.g., CE) gc_avail->other No

Sources

A Comparative Guide to the Enantiomers of N-methylpiperidine-3-carboxamide: Unraveling Stereochemistry in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide offers a comprehensive comparative analysis of the (R)- and (S)-enantiomers of N-methylpiperidine-3-carboxamide, a key structural motif in numerous biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, providing insights into the synthesis, separation, and distinct pharmacological properties of these stereoisomers.

The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and ability to interact with a wide range of biological targets.[1] The introduction of a substituent at the 3-position of the piperidine ring, as in this compound, creates a chiral center with profound implications for drug-receptor interactions. The specific three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers dictates their binding affinity and efficacy at their respective biological targets.[2]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically begins with the synthesis of the racemic mixture, followed by chiral resolution.

General Synthesis Pathway

A common route to this compound involves the N-methylation of piperidine-3-carboxamide. The synthesis of piperidine-3-carboxamide itself can be achieved from commercially available starting materials such as nipecotic acid.

Nipecotic Acid Nipecotic Acid Piperidine-3-carboxamide Piperidine-3-carboxamide Nipecotic Acid->Piperidine-3-carboxamide Amidation This compound (racemic) This compound (racemic) Piperidine-3-carboxamide->this compound (racemic) N-methylation

Caption: General synthesis of racemic this compound.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a crucial step. Several methods can be employed, with diastereomeric salt formation and chiral chromatography being the most prevalent.[3]

1. Diastereomeric Salt Formation: This classical method involves reacting the racemic this compound (a base) with a chiral acid resolving agent, such as (R)- or (S)-mandelic acid or tartaric acid derivatives.[3] The resulting diastereomeric salts possess different physical properties, notably solubility, allowing for their separation by fractional crystallization.[3]

cluster_0 Diastereomeric Salt Formation Racemic N-methylpiperidine-\n3-carboxamide Racemic N-methylpiperidine- 3-carboxamide Diastereomeric Salts\n((R,R) and (S,R)) Diastereomeric Salts ((R,R) and (S,R)) Racemic N-methylpiperidine-\n3-carboxamide->Diastereomeric Salts\n((R,R) and (S,R)) Chiral Resolving Agent\n((+)-Tartaric Acid) Chiral Resolving Agent ((+)-Tartaric Acid) Chiral Resolving Agent\n((+)-Tartaric Acid)->Diastereomeric Salts\n((R,R) and (S,R)) Fractional Crystallization Fractional Crystallization Diastereomeric Salts\n((R,R) and (S,R))->Fractional Crystallization (R)-enantiomer salt (R)-enantiomer salt Fractional Crystallization->(R)-enantiomer salt (S)-enantiomer salt (in solution) (S)-enantiomer salt (in solution) Fractional Crystallization->(S)-enantiomer salt (in solution) Liberation of free base Liberation of free base (R)-enantiomer salt->Liberation of free base Pure (R)-enantiomer Pure (R)-enantiomer Liberation of free base->Pure (R)-enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a powerful and versatile method for both analytical and preparative-scale separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs are often effective for resolving piperidine derivatives.[3]

Comparative Pharmacological Profiles

While a direct comparative study on the enantiomers of this compound is not extensively documented in publicly available literature, we can infer potential differences based on studies of structurally similar piperidine-3-carboxamide derivatives. Chirality is known to be a critical factor in the biological activity of these derivatives, with one enantiomer often exhibiting significantly higher potency or a different pharmacological profile than the other.[4][5]

For instance, in the development of anti-malarial drugs, the (S)-enantiomer of a piperidine carboxamide series was found to be 100-fold more potent than the (R)-enantiomer.[4] Similarly, in a series of N-arylpiperidine-3-carboxamide derivatives with anti-melanoma activity, the S-isomers showed a 10-fold increase in activity compared to their R-counterparts.[5]

The following table outlines a hypothetical comparison based on these general findings for related compounds.

Property(R)-N-methylpiperidine-3-carboxamide(S)-N-methylpiperidine-3-carboxamideRationale/Supporting Evidence
Biological Target Hypothetically lower affinity for the primary targetHypothetically higher affinity for the primary targetIn many chiral drugs, one enantiomer (the eutomer) fits the receptor binding site more precisely.[4][5]
Potency (IC₅₀/EC₅₀) Expected to be higher (less potent)Expected to be lower (more potent)Structure-activity relationship studies on similar compounds consistently show one enantiomer being significantly more potent.[4][5]
Therapeutic Efficacy Potentially lower or negligiblePotentially the primary contributor to the desired therapeutic effectThe eutomer is responsible for the therapeutic activity, while the distomer may be inactive or contribute to side effects.
Off-Target Effects May exhibit different off-target binding, potentially leading to side effectsMay have a cleaner off-target profile, but this is not guaranteedEnantiomers can have different affinities for various receptors and enzymes throughout the body.[6]
Metabolism May be metabolized at a different rate or through different pathwaysMay be metabolized at a different rate or through different pathwaysThe enzymes responsible for drug metabolism are chiral and can differentiate between enantiomers.[6]

Experimental Protocols

Chiral HPLC Separation of this compound Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Materials:

  • Racemic this compound

  • HPLC-grade hexane, isopropanol, and diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralpak® AD-H or similar polysaccharide-based column)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane, isopropanol, and a small amount of an amine modifier like DEA (e.g., 80:20:0.1 v/v/v). The amine is added to reduce peak tailing for basic compounds.[3]

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: The two enantiomers should elute as separate peaks. The retention times will be different for the (R)- and (S)-enantiomers. The peak area can be used to determine the enantiomeric excess (ee) of a sample.

Conclusion

The stereochemistry of this compound is a critical factor that likely governs its biological activity. Based on extensive evidence from structurally related compounds, the (R)- and (S)-enantiomers are expected to exhibit significant differences in their pharmacological profiles, including target affinity, potency, and metabolism.[4][5] The development of any therapeutic agent based on this scaffold necessitates the synthesis and evaluation of the individual enantiomers to identify the eutomer and fully characterize its properties. The methodologies for chiral separation, such as diastereomeric salt formation and chiral HPLC, are well-established and crucial tools in this endeavor.[3] Further direct comparative studies on the enantiomers of this compound are warranted to fully elucidate their therapeutic potential and guide future drug design efforts.

References

  • A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers - Benchchem.
  • Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC - PubMed Central.
  • Buy (S)-piperidine-3-carboxamide | 88495-55-0 - Smolecule.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH.
  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate.
  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES - JournalAgent.
  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central.
  • This compound | C7H14N2O | CID 4156937 - PubChem - NIH.
  • This compound hydrochloride - MySkinRecipes.
  • Arylcyclohexylamine - Wikipedia.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - White Rose Research Online.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem.

Sources

A Researcher's Guide to the In Vivo Validation of N-methylpiperidine-3-carboxamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of N-methylpiperidine-3-carboxamide, a novel therapeutic candidate. While direct in vivo efficacy data for this specific molecule is not yet extensively published, this document synthesizes insights from structurally related piperidine-3-carboxamide derivatives to propose potential therapeutic avenues and outlines a rigorous, comparative validation strategy. By drawing parallels with well-established therapeutic agents, such as PARP inhibitors and other piperidine-based compounds, we offer a scientifically grounded roadmap for preclinical development.

Mechanistic Hypothesis and Therapeutic Potential

This compound belongs to the piperidine carboxamide class of compounds. Derivatives of this scaffold have shown a wide range of biological activities, suggesting several potential mechanisms of action for this compound that warrant in vivo investigation.[1][2][3]

  • Central Nervous System (CNS) Modulation: The piperidine moiety is a common feature in many CNS-active drugs.[4] Related N-benzylpiperidine carboxamide derivatives have been investigated as potential cholinesterase inhibitors for conditions like Alzheimer's disease.[5] This suggests a potential role for this compound in neurological disorders.

  • Enzyme Inhibition: Piperidine-3-carboxamide derivatives have been successfully designed as inhibitors of specific enzymes. For instance, certain derivatives show potent inhibitory activity against Cathepsin K, a key enzyme in bone resorption, indicating potential applications in osteoporosis.[6][7] Others have been explored as anaplastic lymphoma kinase (ALK) inhibitors in cancer therapy.[2]

  • Induction of Cellular Senescence: In the context of oncology, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, presenting a novel anti-cancer strategy.[1][8]

Given these precedents, a primary objective of in vivo validation is to elucidate the dominant therapeutic effect of this compound and identify the most promising disease models for further investigation.

Comparative In Vivo Validation Strategy: A Phased Approach

To rigorously assess the therapeutic potential of this compound, a comparative in vivo strategy is essential. This involves benchmarking its performance against both a vehicle control and a clinically relevant competitor compound. The choice of competitor will depend on the therapeutic area being investigated (e.g., an approved cholinesterase inhibitor for a CNS indication, or a known ALK inhibitor for an oncology model).

The following workflow provides a logical progression for in vivo validation:

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Target Engagement & Biomarker Analysis PK_PD Pharmacokinetic Profiling (PK/PD) MTD Maximum Tolerated Dose (MTD) Study PK_PD->MTD Inform Dosing Efficacy_Xenograft Oncology Xenograft Model (e.g., Melanoma, ALK-positive NSCLC) MTD->Efficacy_Xenograft Establish Therapeutic Dose Efficacy_Neuro Neurodegenerative Model (e.g., Scopolamine-induced amnesia) MTD->Efficacy_Neuro Establish Therapeutic Dose Efficacy_Bone Bone Disease Model (e.g., Ovariectomized mice) MTD->Efficacy_Bone Establish Therapeutic Dose Target_Engagement In Vivo Target Occupancy (e.g., PET imaging, ex vivo analysis) Efficacy_Xenograft->Target_Engagement Efficacy_Neuro->Target_Engagement Efficacy_Bone->Target_Engagement Biomarker Pharmacodynamic Biomarker Analysis (e.g., tissue, plasma) Target_Engagement->Biomarker G cluster_0 Cellular Pathway Drug N-methylpiperidine- 3-carboxamide Target Hypothesized Target (e.g., ALK Kinase) Drug->Target Inhibition Downstream Downstream Effector (e.g., p-STAT3) Target->Downstream Phosphorylation Phenotype Therapeutic Effect (e.g., Apoptosis/ Senescence) Downstream->Phenotype Signal Transduction

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By leveraging knowledge from structurally similar compounds and adopting best practices from established drug development programs, researchers can efficiently assess its therapeutic potential. The proposed phased strategy, incorporating pharmacokinetic profiling, comparative efficacy studies, and robust biomarker analysis, provides a clear path forward.

Future research should focus on identifying the specific molecular target of this compound to refine the choice of in vivo models and pharmacodynamic markers. Should the compound demonstrate promising efficacy and a favorable safety profile, these studies will form the cornerstone of a successful preclinical data package, paving the way for further development.

References

  • In vivo visualization of PARP inhibitor pharmacodynamics. (2021). PMC - NIH. [Link]

  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. (n.d.). NIH. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). AACR Journals. [Link]

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. (n.d.). AACR Journals. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]

  • A decade of clinical development of PARP inhibitors in perspective. (n.d.). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). PMC - NIH. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). PubMed. [Link]

  • This compound. (n.d.). PubChem - NIH. [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (n.d.). PMC - PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2020). ResearchGate. [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to Validating the Mechanism of Action of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. N-methylpiperidine-3-carboxamide, a member of the pharmacologically significant piperidine carboxamide class, represents a scaffold with potential for diverse biological activities.[1] While its derivatives have shown promise in targeting everything from the malarial proteasome to melanoma, the specific mechanism of action for this compound itself remains to be fully elucidated.[2][3]

This guide provides a comprehensive, multi-pronged strategy for systematically dissecting the molecular mechanism of this compound. We will move beyond a rigid template, instead presenting an integrated experimental workflow designed to first identify its direct molecular target(s) and then map the downstream cellular consequences of this engagement. This approach ensures a self-validating system, where data from orthogonal assays converge to build a high-confidence model of the compound's bioactivity.

The Central Question: From Phenotype to Target

The initial observation of a biological effect of this compound, whether it be inhibition of cell proliferation, induction of a specific cellular phenotype, or another measurable outcome, is the starting point. The critical next step is to bridge this phenotypic observation with a specific molecular interaction. Our proposed workflow is designed to systematically narrow down the possibilities and identify the direct binding partner(s) of the compound.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Downstream Pathway Analysis Phenotypic Observation Phenotypic Observation Affinity-based Proteomics Affinity-based Proteomics Phenotypic Observation->Affinity-based Proteomics What does it bind to? Perturbation Transcriptomics Perturbation Transcriptomics Phenotypic Observation->Perturbation Transcriptomics What genes does it affect? Hypothesized Targets Hypothesized Targets Affinity-based Proteomics->Hypothesized Targets Perturbation Transcriptomics->Hypothesized Targets CETSA CETSA Hypothesized Targets->CETSA Does it bind in cells? Biochemical Assays Biochemical Assays Hypothesized Targets->Biochemical Assays Is it a direct interaction? Validated Target Validated Target CETSA->Validated Target Biochemical Assays->Validated Target Phosphoproteomics Phosphoproteomics Validated Target->Phosphoproteomics What signaling is altered? Transcriptomics (Deep Dive) Transcriptomics (Deep Dive) Validated Target->Transcriptomics (Deep Dive) What pathways are modulated? Mechanism of Action Mechanism of Action Validated Target->Mechanism of Action

Caption: A multi-phase workflow for MoA validation.

Phase 1: Casting a Wide Net - Unbiased Target Identification

To avoid bias towards preconceived notions of the compound's target, we begin with broad, unbiased screening methods. These approaches aim to identify all potential interacting partners of this compound within the complex environment of the cell.

Perturbation Transcriptomics (RNA-Seq)

A powerful initial step is to understand how this compound alters the global gene expression profile of a relevant cell line.[4] By comparing the transcriptomes of treated and untreated cells, we can generate a unique "signature" of the compound's activity. This signature can then be compared to extensive databases of perturbation profiles from compounds with known mechanisms of action and from genetic perturbations (e.g., gene knockouts or overexpression).[4][5] A strong anti-correlation between the gene signature of this compound and the signature of a particular gene knockout, for instance, might suggest the compound inhibits the protein product of that gene.

Table 1: Hypothetical Transcriptomic Data Comparison

GeneThis compound (log2 Fold Change)Compound X (Known Kinase Inhibitor) (log2 Fold Change)Gene Y Knockout (log2 Fold Change)
Gene A2.11.9-1.8
Gene B-1.8-2.02.2
Gene C1.51.6-1.4
Gene D-1.2-1.31.5

This hypothetical data shows a strong correlation between the effects of this compound and Compound X, and a strong anti-correlation with the knockout of Gene Y, suggesting a potential on-target relationship with Gene Y's protein product.

Chemical Proteomics: Kinobeads Profiling

Given that a significant portion of the "druggable" proteome consists of kinases, a kinobeads-based chemical proteomics approach is a highly effective method for identifying kinase targets.[6][7][8] This technique utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to enrich for kinases from a cell lysate.[7][8] In a competition binding experiment, the cell lysate is pre-incubated with this compound before being applied to the kinobeads. If the compound binds to specific kinases, it will prevent them from binding to the beads. Using quantitative mass spectrometry, we can then identify the kinases that are "competed off" the beads by our compound, revealing them as potential targets.[6][8]

G cluster_0 Control cluster_1 This compound Treated Cell Lysate Cell Lysate Kinobeads Kinobeads Cell Lysate->Kinobeads Incubate Bound Kinases Bound Kinases Kinobeads->Bound Kinases Enrich MS Analysis MS Analysis Bound Kinases->MS Analysis Identify & Quantify Target Identification Target Identification MS Analysis->Target Identification Cell Lysate + Compound Cell Lysate + Compound Kinobeads Kinobeads Cell Lysate + Compound->Kinobeads Incubate Bound Kinases Bound Kinases Kinobeads ->Bound Kinases Enrich MS Analysis MS Analysis Bound Kinases ->MS Analysis Identify & Quantify MS Analysis ->Target Identification Reduced signal for bound kinases

Caption: Kinobeads competition binding workflow.

Phase 2: Target Validation and In-Cell Engagement

The list of potential targets generated in Phase 1 must be rigorously validated. The key questions to answer are: Does this compound directly bind to these putative targets, and does this interaction occur within the native environment of a living cell?

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the confirmation of target engagement in intact cells and tissues.[9][10][11][12][13] The principle is based on the fact that when a protein binds to a ligand (such as our compound), it is thermodynamically stabilized.[9][11] This stabilization results in an increase in the protein's melting temperature. In a CETSA experiment, cells are treated with this compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[11][13] A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement in a physiologically relevant context.[10]

Table 2: Hypothetical CETSA Data

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (this compound)% Soluble Control Protein (Vehicle)% Soluble Control Protein (this compound)
45100100100100
5085988887
5552905554
6020652221
6553065

This hypothetical data demonstrates a significant thermal stabilization of the target protein in the presence of this compound, while the control protein's stability is unaffected, indicating specific target engagement.

Biochemical Assays

To further confirm a direct interaction and to quantify the binding affinity, in vitro biochemical assays are essential.[14] If the hypothesized target is an enzyme, its activity can be measured in the presence of increasing concentrations of this compound to determine an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[14] For non-enzymatic targets, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to measure the binding kinetics and affinity (Kd).[15] Comparing the biochemical potency (IC50 or Kd) with the cellular potency (e.g., from a cell viability assay) is crucial for establishing a clear link between target engagement and the observed phenotype.[15]

Phase 3: Elucidating Downstream Signaling Pathways

Once a direct target is validated, the final phase is to understand the downstream consequences of its modulation. This involves mapping the signaling pathways that are altered following target engagement by this compound.

Phosphoproteomics

Many cellular signaling pathways are regulated by protein phosphorylation.[16][17] A change in the activity of a target protein, particularly a kinase or phosphatase, will lead to widespread changes in the phosphorylation status of its downstream substrates.[16] By using mass spectrometry-based phosphoproteomics, we can quantitatively compare the phosphoproteomes of cells treated with this compound versus control cells.[18][19] This allows for the identification of specific signaling nodes and pathways that are activated or inhibited by the compound, providing a detailed map of its downstream effects.[16]

G cluster_0 Phosphoproteomics Workflow Cell Culture (Control vs. Treated) Cell Culture (Control vs. Treated) Cell Lysis Cell Lysis Cell Culture (Control vs. Treated)->Cell Lysis 1 Protein Digestion Protein Digestion Cell Lysis->Protein Digestion 2 Phosphopeptide Enrichment Phosphopeptide Enrichment Protein Digestion->Phosphopeptide Enrichment 3 LC-MS/MS Analysis LC-MS/MS Analysis Phosphopeptide Enrichment->LC-MS/MS Analysis 4 Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis 5 Pathway Mapping Pathway Mapping Data Analysis->Pathway Mapping 6

Caption: A streamlined phosphoproteomics workflow.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentration (e.g., 10x EC50 from a cell-based assay) or vehicle control for 1-2 hours.

  • Heating Step: Harvest and wash the cells, then resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler.[9]

  • Cell Lysis: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the abundance of the target protein in each sample by Western blotting or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift.

Protocol 2: Kinobeads Competition Binding Assay
  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or vehicle (DMSO) control for 1 hour at 4°C.[6]

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate and incubate with rotation for 1-2 hours at 4°C to allow for kinase binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Determine the dose-dependent decrease in binding of each kinase to the beads in the presence of this compound to identify high-affinity targets.[8]

Conclusion

Validating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. By integrating unbiased, proteome-wide screening techniques with rigorous, target-specific validation assays, we can build a comprehensive and high-confidence understanding of its molecular interactions and downstream cellular effects. This guide provides a robust framework for researchers to design and execute a logical and self-validating experimental plan, ultimately accelerating the translation of promising small molecules into well-characterized chemical probes and potential therapeutics.

References

  • Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. National Institutes of Health.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. (2016-07-01).
  • Target Identification and Validation (Small Molecules). University College London.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Lambda Geeks. (2025-07-24).
  • Phosphoproteomics Workflow Explained: From Sample to Data. Creative Proteomics.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. (2015-11-09).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Transcriptomics-based matching of drugs to diseases with deep learning. arXiv. (2023-03-21).
  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.
  • DrugReSC: targeting disease-critical cell subpopulations with single-cell transcriptomic data for drug repurposing in cancer. Briefings in Bioinformatics | Oxford Academic. (2024-09-30).
  • Interpretable Machine Learning to Model Drug Perturbations in Single Cell Genomics. YouTube. (2022-01-23).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020-12-02).
  • CETSA. Pelago Bioscience.
  • 3-methyl-N-propylpiperidine-3-carboxamide. Benchchem.
  • Optimized chemical proteomics assay for kinase inhibitor profiling.. Semantic Scholar.
  • A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. PMC - NIH.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
  • Researchers Map How Quantum Computing Could Accelerate Single-Cell Biology. Quantum Insider. (2026-01-04).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. (2022-07-19).
  • A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PubMed Central.
  • Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. Springer Nature Experiments.
  • Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na. LINCS Data Portal.
  • A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research - ACS Publications. (2024-07-22).
  • Robo-Phospho-Proteomics: Automating the Workflow. Thermo Fisher Scientific. (2015-04-24).
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. MalariaWorld. (2024-08-15).
  • N-(3-methylpyridin-2-yl)piperidine-3-carboxamide. SCBT - Santa Cruz Biotechnology.
  • This compound. PubChem - NIH.
  • This compound hydrochloride. MySkinRecipes.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.
  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. (2024-08-18).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH.
  • N-Methylpiperidine 99 626-67-5. Sigma-Aldrich.
  • (3R)-N-methylpiperidine-3-carboxamide hydrochloride CAS#:. ChemicalBook.
  • N-methylpiperidine-4-carboxamide. PubChem - NIH.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its conformational flexibility and capacity for forming multiple hydrogen bonds and hydrophobic interactions make it an ideal candidate for targeting a wide array of proteins. This guide provides a comprehensive framework for conducting comparative molecular docking studies of piperidine-3-carboxamide derivatives. We delve into the rationale behind experimental choices, present a detailed, self-validating workflow for in silico analysis, and compare the binding modes of this scaffold against several key therapeutic targets, including Anaplastic Lymphoma Kinase (ALK), Cathepsin K, and the Plasmodium falciparum proteasome. By synthesizing technical protocols with field-proven insights, this guide aims to empower researchers to effectively leverage computational docking to accelerate the discovery and optimization of novel therapeutics based on this versatile scaffold.

Introduction: The Versatility of the Piperidine-3-Carboxamide Scaffold

A Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern drug design. When functionalized with a carboxamide group at the 3-position, it creates the piperidine-3-carboxamide scaffold. This arrangement is not arbitrary; it offers a unique combination of structural rigidity and conformational flexibility. The piperidine ring can adopt chair, boat, or twist-boat conformations, allowing derivatives to adapt to the specific topology of a protein's active site. The carboxamide group provides a critical hydrogen bond donor and acceptor, essential for anchoring the ligand to target residues.[1][2]

Diverse Therapeutic Potential

The inherent versatility of the piperidine-3-carboxamide core has led to its exploration in a multitude of therapeutic areas. Derivatives have demonstrated significant potential as:

  • Anticancer Agents: Notably as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[1][3][4]

  • Anti-Osteoporosis Agents: By targeting enzymes like Cathepsin K, which is involved in bone resorption.[5][6]

  • Antimalarials: Showing species-selective inhibition of the Plasmodium falciparum proteasome.[7]

  • Enzyme Inhibitors: Targeting other enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[8]

  • Platelet Aggregation Inhibitors: Demonstrating effects on human platelet aggregation.[9]

The Strategic Role of Comparative Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). For a scaffold as versatile as piperidine-3-carboxamide, comparative docking studies are indispensable. They allow researchers to:

  • Screen virtual libraries of derivatives against a specific target to identify potential hits.

  • Elucidate Structure-Activity Relationships (SAR) by correlating computational binding scores and interaction patterns with experimental activity.[3][9]

  • Predict binding modes to understand how a ligand interacts with the active site at a molecular level.[5][6]

  • Compare selectivity by docking the same set of ligands against different targets or isoforms of the same target.

This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening, enabling a more focused and rational drug design strategy.

Key Therapeutic Targets: A Comparative Overview

The efficacy of a piperidine-3-carboxamide derivative is defined by its target. Below, we compare three distinct and well-validated protein targets where this scaffold has shown significant promise.

Anaplastic Lymphoma Kinase (ALK)
  • Function: ALK is a receptor tyrosine kinase that, when mutated or aberrantly expressed, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer.[1]

  • Binding Site Characteristics: The ATP-binding pocket of ALK features a key hinge region, a solvent-exposed area, and a hydrophobic pocket. Successful inhibitors typically form hydrogen bonds with the hinge region.

  • Relevance for Piperidine-3-Carboxamides: The scaffold can position substituents to interact with both the hinge region and the extended hydrophobic pocket, leading to potent and selective inhibition.[3]

Cathepsin K (Cat K)
  • Function: Cat K is a cysteine protease highly expressed in osteoclasts, where it plays a central role in the degradation of bone matrix proteins. Its inhibition is a therapeutic strategy for osteoporosis.[5][6]

  • Binding Site Characteristics: The active site of Cat K is a cleft containing a catalytic triad (Cys, His, Asn) and distinct sub-pockets (S1, S2, S3) that accommodate the side chains of peptide substrates.[6]

  • Relevance for Piperidine-3-Carboxamides: The piperidine ring can occupy the S2 pocket, while the carboxamide and other substituents can form hydrogen bonds and hydrophobic interactions with key residues in the other pockets, mimicking the binding of natural substrates.[5][6]

Plasmodium falciparum Proteasome (Pf20Sβ5)
  • Function: The proteasome is a multi-subunit protein complex responsible for protein degradation. It is essential for the survival of the malaria parasite, P. falciparum.[7]

  • Binding Site Characteristics: The chymotrypsin-like β5 subunit contains the primary catalytic site. Importantly, there are structural differences between the parasite's proteasome and human isoforms.

  • Relevance for Piperidine-3-Carboxamides: Researchers have identified derivatives that bind non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, distant from the catalytic threonine. This unique binding mode is responsible for the compounds' potent activity and selectivity for the parasite's proteasome over human ones, highlighting a promising avenue for developing new antimalarials with reduced toxicity.[7]

A Step-by-Step Protocol for Comparative Docking

This section provides a generalized yet detailed workflow for performing a comparative docking study. The causality behind each step is explained to ensure scientific rigor.

Essential Software and Tools
  • Molecular Modeling Suite: Schrödinger Suite (Maestro, Glide, LigPrep), Discovery Studio, or MOE.

  • Open-Source Alternatives: AutoDock Vina, PyRx, UCSF Chimera, PyMOL.

  • Protein Data Bank (PDB): For obtaining crystal structures of target proteins.

  • Ligand Sketching: ChemDraw, MarvinSketch.

Experimental Workflow
  • Target Protein Preparation:

    • Action: Download the crystal structure of the target protein from the PDB (e.g., ALK, Cathepsin K). Remove all water molecules, co-factors, and existing ligands.

    • Causality: Water molecules can interfere with the docking algorithm, and removing the original ligand frees the binding site. It is crucial to start with a clean, "apo-like" structure.

    • Action: Add hydrogen atoms and assign correct bond orders and formal charges. Perform a constrained minimization of the protein structure.

    • Causality: PDB files often lack hydrogen atoms. Correct protonation states, especially for catalytic residues like histidine, are critical for accurately calculating electrostatic and hydrogen bonding interactions. Minimization relieves any steric clashes in the crystal structure.

  • Ligand Preparation:

    • Action: Sketch the piperidine-3-carboxamide derivatives in 2D and convert them to 3D structures.

    • Action: Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5) and generate low-energy conformers for each ligand.

    • Causality: A ligand's charge and conformation dramatically affect its binding potential. Pre-generating conformers saves computational time and allows the docking algorithm to sample a wider range of possible binding poses.

  • Binding Site Definition and Grid Generation:

    • Action: Define the active site. This is typically done by selecting the co-crystallized ligand (if available) or by identifying key catalytic or binding residues from literature.

    • Action: Generate a docking grid or box that encompasses the entire defined active site with a buffer of several angstroms.

    • Causality: The grid defines the search space for the docking algorithm. A grid that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time.

  • Molecular Docking Simulation:

    • Action: Execute the docking run using a standard precision (SP) or extra precision (XP) algorithm. The software will systematically place each ligand conformer into the active site grid, scoring each pose.

    • Causality: The scoring function is a mathematical model that estimates the binding affinity (e.g., in kcal/mol). It considers factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and steric clashes to rank the different poses.

  • Post-Docking Analysis and Visualization:

    • Action: Analyze the top-scoring poses for each ligand. Visualize the protein-ligand complexes to identify key molecular interactions.

    • Causality: A good docking score is meaningless without a chemically sensible binding pose. The analysis must confirm that the ligand forms favorable interactions with key residues in the active site, consistent with known SAR or biological data.

Diagram: General Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Select Target Protein (from PDB) Grid 3. Define Binding Site & Generate Grid PDB->Grid Ligands 2. Prepare Ligand Library (2D to 3D, Ionization) Dock 4. Run Docking Algorithm (e.g., AutoDock, Glide) Ligands->Dock Grid->Dock Analyze 5. Analyze Poses & Scores (Binding Energy) Dock->Analyze Visualize 6. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize SAR 7. Correlate with SAR Data Visualize->SAR

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of Docking Results

To illustrate the power of this approach, we present a hypothetical comparative analysis based on interactions reported in the literature for representative piperidine-3-carboxamide derivatives against our three target proteins.

Table 1: Comparative Docking Scores of a Hypothetical Derivative
Target ProteinPDB IDDocking Score (kcal/mol)Ligand EfficiencyKey Interacting Residues (Predicted)
ALK 2XP2-9.80.35Met1199 (Hinge), Glu1197, Leu1122
Cathepsin K 6E49-8.50.31Cys25, Gly66, Trp189, Tyr67
Pf20Sβ5 6Z4I-9.20.33Ser129, Thr132, Ala151 (β5/β6 interface)

Note: Docking scores are hypothetical and for illustrative purposes. Ligand Efficiency (LE = Docking Score / Heavy Atom Count) normalizes the score by size.

Table 2: Comparative Analysis of Molecular Interactions
Interaction TypeALKCathepsin KPf20Sβ5
Hydrogen Bonds Carboxamide with hinge residue Met1199.Carboxamide with backbone of Gly66. Piperidine N with Cys25.Carboxamide with Ser129.
Hydrophobic Phenyl substituent in hydrophobic pocket near Leu1122.Piperidine ring in S2 pocket, interacting with Tyr67.[6]Aromatic groups interacting with Ala151 at the subunit interface.
Pi-Interactions Aromatic rings with Tyr67 (π-π stacking).[6]Not prominent.Not prominent.
Ionic/Charge Not prominent.Not prominent.Not prominent.
Interpreting the Data: From Scores to Insights

The tables above reveal how the same core scaffold can adapt to different active sites.

  • Against ALK , the key interaction is the hydrogen bond to the hinge region, a classic binding mode for kinase inhibitors.

  • Against Cathepsin K , the piperidine ring's placement in the S2 pocket is crucial, mimicking a substrate's P2 residue. The interactions are more distributed across the active site cleft.[5][6]

  • Against the Pf20Sβ5 proteasome , the derivative exploits a unique, non-catalytic site at a subunit interface, which is the basis for its species selectivity.[7]

This comparative analysis allows a researcher to understand not just if a compound binds, but how and why it binds, providing a rational basis for optimizing potency and selectivity.

Validation and Advanced Computational Methods

A docking score is a prediction, not a certainty. To increase confidence in the results, the protocol must be self-validating and can be augmented with more computationally intensive methods.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic view of the protein-ligand complex. By simulating the movement of atoms over time (nanoseconds to microseconds), MD can:

  • Assess Pose Stability: Confirm if the docked pose is stable or if the ligand dissociates or shifts to a different conformation.

  • Refine Interactions: Reveal the role of water molecules in the binding site and provide a more accurate picture of hydrogen bond networks.

  • Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity than the docking score alone.[1]

Diagram: Computational Validation Workflow

G cluster_initial Initial Screening cluster_validation Rigorous Validation cluster_output Final Output Docking 1. Molecular Docking (Identify Top Poses) MD_Sim 2. Molecular Dynamics (MD) (Assess Pose Stability) Docking->MD_Sim Free_Energy 3. Binding Free Energy Calc. (e.g., MM/PBSA) MD_Sim->Free_Energy Validated_Hits 4. High-Confidence Hits for Synthesis & Assay Free_Energy->Validated_Hits

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these procedures is rooted in the known hazards of similar piperidine-based compounds, which often exhibit a combination of flammability, toxicity, and corrosivity.[1][2][3] Therefore, the following protocols are designed as a self-validating system, prioritizing safety and environmental responsibility at every step.

Part 1: Hazard Identification and Risk Assessment

Before handling N-methylpiperidine-3-carboxamide for disposal, a thorough risk assessment is paramount. Based on data from analogous compounds like N-methylpiperidine, we can anticipate the following potential hazards:

  • Flammability: Many piperidine derivatives are flammable liquids and vapors.[1][4] Vapors can be heavier than air and may travel to an ignition source.[2][3]

  • Toxicity: Harmful if swallowed or in contact with skin, and potentially toxic if inhaled.[1][3]

  • Corrosivity: May cause severe skin burns and eye damage.[1][3]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1][3]

Given these potential hazards, this compound waste must be treated as hazardous.

Table 1: Hazard Profile of Structurally Related Piperidine Compounds

Hazard ClassificationN-methylpiperidine3-Piperidinecarboxylic acidN-methylpiperidine-4-carboxamide
GHS Pictograms Flammable, Corrosive, ToxicIrritantIrritant
Hazard Statements H225, H302, H311+H331, H314, H402H315, H319, H335[5]H315, H319, H335[6]
Primary Concerns Flammability, Acute Toxicity, Corrosivity, Aquatic ToxicitySkin/Eye Irritation, Respiratory IrritationSkin/Eye Irritation, Respiratory Irritation
Part 2: Personal Protective Equipment (PPE) and Safety Precautions

To mitigate the risks identified, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Essential PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][7]

  • Skin Protection: Use flame-retardant and chemically resistant gloves (e.g., nitrile or neoprene), along with a lab coat or chemical-resistant apron.

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

  • General Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[1]

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[7]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][4]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, dry lime, or soda ash to contain the substance.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Part 4: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through an approved waste disposal facility.[1][7]

Workflow for Proper Disposal:

Caption: Workflow for the safe disposal of this compound waste.

Detailed Procedural Steps:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[1]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "pure compound," "in solution with methanol," "contaminated gloves").

    • Include the date of accumulation.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area or central hazardous waste storage area. This area must be secure and well-ventilated.[7]

    • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[1][8]

  • Consult with EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

  • Professional Disposal:

    • The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal company. The most common and effective method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] This is to prevent contamination of waterways and soil, as the compound may be harmful to aquatic organisms.[1][3]

Regulatory Considerations:

While this compound is not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), it would likely be classified as a characteristic hazardous waste due to its potential flammability and toxicity.[4] Chemical waste generators are legally responsible for determining if their waste is hazardous.[4] Always consult your local, state, and federal hazardous waste regulations to ensure full compliance.[4][9]

By adhering to these procedures, you contribute to a safe and sustainable research environment, demonstrating a commitment to the principles of green chemistry and responsible chemical management.

References

  • N-Methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide Safety Data Sheet. AK Scientific, Inc. [Link not available]
  • Material Safety Data Sheet - n-Methylpiperidine, 99%. Cole-Parmer. [Link not available]
  • N-Methylpiperidine | C6H13N | CID 12291. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - N-Methylpiperidine. Fisher Scientific. [Link not available]
  • This compound | C7H14N2O | CID 4156937. PubChem, National Institutes of Health. [Link]

  • N-Methylpiperidine Safety Data Sheet. Jubilant Ingrevia. [Link not available]
  • SAFETY DATA SHEET - 3-Piperidinecarboxylic acid. Fisher Scientific. [Link not available]
  • SAFETY DATA SHEET - 3-Hydroxy-N-methylpiperidine. Fisher Scientific. [Link not available]
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]

  • N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460. PubChem, National Institutes of Health. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]

  • Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. MDPI. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central, National Institutes of Health. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. PubMed, National Institutes of Health. [Link]

  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

Sources

Navigating the Safe Handling of N-methylpiperidine-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling N-methylpiperidine-3-carboxamide. By moving beyond a simple checklist and delving into the causality behind each recommendation, we aim to build a deeper understanding and foster a culture of safety and excellence in your laboratory.

Core Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that is potentially:

  • A skin and eye irritant, with the potential for causing severe burns. [1][3][4]

  • Toxic if inhaled or ingested. [2][3][4][5]

  • A respiratory tract irritant. [1][7]

  • A flammable liquid and vapor. [3][4][5][6]

Therefore, all handling procedures must be designed to mitigate these potential risks through engineered controls, stringent work practices, and the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a matter of compliance but a critical risk-reduction strategy. The following table outlines the recommended PPE for handling this compound, with justifications rooted in the potential hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes.[8] A face shield should be worn over safety glasses when there is a risk of a significant splash or a highly exothermic reaction.[9]
Hand Protection Disposable nitrile gloves are required for incidental contact.[8] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[9] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.
Body Protection A flame-retardant lab coat is essential to protect against splashes and potential fire hazards.[10] Ensure the lab coat is fully buttoned.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3][9]
Foot Protection Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills and falling objects.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][10]

  • Ensure the storage area is designated for flammable and corrosive materials and is separate from incompatible substances such as strong oxidizing agents.[3][11]

Weighing and Transferring
  • All weighing and transferring of this compound must be performed within a certified chemical fume hood.[4][8]

  • Use non-sparking tools for all transfers to prevent ignition of flammable vapors.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[10]

  • When not in use, keep containers tightly closed to minimize the release of vapors.[7][10]

Spill Management

In the event of a spill, a swift and organized response is critical to minimizing exposure and environmental contamination. The following workflow provides a clear, step-by-step guide for handling a spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps alert Alert Personnel & Evacuate Area don_ppe Don Appropriate PPE alert->don_ppe If safe to do so contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material contain->collect Use non-sparking tools decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose Follow institutional guidelines report Report Incident dispose->report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.